molecular formula C38H42N2O6 B10761902 Isotetrandrine CAS No. 23495-90-1

Isotetrandrine

货号: B10761902
CAS 编号: 23495-90-1
分子量: 622.7 g/mol
InChI 键: WVTKBKWTSCPRNU-XZWHSSHBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-Isotetrandrine is a bisbenzylisoquinoline alkaloid, a stereoisomer of the natural product tetrandrine, recognized for its potent and specific activity as a calcium channel blocker. This compound is a crucial pharmacological tool in biomedical research, primarily utilized to investigate calcium-dependent signaling pathways. Its primary mechanism of action involves the antagonism of L-type and T-type voltage-gated calcium channels, making it invaluable for studying processes such as cardiac electrophysiology, vascular smooth muscle contraction, and neuronal excitability. Beyond its role in cardiovascular and neurobiological studies, 1-Isotetrandrine has demonstrated significant research value in oncology. It has been shown to reverse multidrug resistance (MDR) in cancer cells by inhibiting the efflux function of P-glycoprotein (P-gp), thereby potentiating the efficacy of conventional chemotherapeutic agents. Furthermore, its pro-apoptotic and anti-proliferative effects on various cancer cell lines are active areas of investigation. Sourced for high purity and stability, our 1-Isotetrandrine is provided to support rigorous, reproducible scientific inquiry in cell biology, pharmacology, and drug discovery research. This product is intended for laboratory research applications only.

属性

IUPAC Name

(1S,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTKBKWTSCPRNU-XZWHSSHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316772
Record name 1-Isotetrandrine
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Molecular Weight

622.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477-57-6, 23495-90-1
Record name 1-Isotetrandrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477-57-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isotetrandrine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isotetrandrine, (+/-)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Isotetrandrine
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Record name ISOTETRANDRINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84T861CP2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Multifaceted Mechanism of Action of Isotetrandrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotetrandrine (B1672621), a bis-benzylisoquinoline alkaloid, has emerged as a molecule of significant interest in pharmacological research due to its diverse biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its anti-inflammatory, anti-fibrotic, and anti-cancer properties. Through a comprehensive review of preclinical studies, this document elucidates the signaling pathways modulated by this compound, presents quantitative data on its biological efficacy, and details the experimental protocols utilized to investigate its mechanism of action.

Core Mechanisms of Action

This compound exerts its pharmacological effects through the modulation of multiple key signaling pathways. The primary mechanisms identified include the inhibition of pro-inflammatory pathways, interference with pro-fibrotic processes, and the induction of apoptosis in cancer cells. Furthermore, its activity as a calcium channel blocker and an antagonist of α1-adrenoceptors contributes to its broad spectrum of effects.

Anti-Inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects, primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

  • Inhibition of the NF-κB Pathway: this compound inhibits the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα.[2] This sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory genes. Studies have shown that this compound (and its isomer, tetrandrine) dose-dependently reduces the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1]

  • Modulation of the MAPK Pathway: this compound also attenuates the phosphorylation of key kinases in the MAPK cascade, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK).[1] By inhibiting MAPK signaling, this compound further curtails the production of inflammatory cytokines and mediators.

Anti-Fibrotic Activity

The anti-fibrotic effects of this compound are attributed to its ability to interfere with the signaling of Transforming Growth Factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine. TGF-β1 plays a crucial role in the pathogenesis of fibrosis by promoting the differentiation of fibroblasts into myofibroblasts and stimulating the excessive deposition of extracellular matrix (ECM) components. This compound has been shown to inhibit TGF-β1-induced fibroblast proliferation and collagen synthesis.[3]

Anti-Cancer Activity

This compound exhibits anti-neoplastic properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and reversal of multidrug resistance.[4]

  • Induction of Apoptosis: this compound can trigger programmed cell death in cancer cells by activating intrinsic and extrinsic apoptotic pathways. This involves the modulation of Bcl-2 family proteins, activation of caspases, and the generation of reactive oxygen species (ROS).

  • Cell Cycle Arrest: The compound can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1 phase.[5]

  • Inhibition of Angiogenesis: this compound has been shown to suppress the formation of new blood vessels, a process critical for tumor growth and metastasis, by downregulating the expression of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1alpha (HIF-1α).[6]

Calcium Channel Blockade and Adrenoceptor Interaction

This compound is recognized as a calcium channel blocker, inhibiting both L-type and T-type voltage-dependent calcium channels.[7][8] This action contributes to its vasodilatory and antihypertensive effects. Additionally, this compound interacts with α1-adrenoceptors, displacing the binding of agonists and inhibiting downstream calcium-dependent signaling processes.[1][9]

Quantitative Data

The biological activity of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

ParameterValueCell/Tissue TypeAssayReference
α1-Adrenoceptor Binding
Ki1.6 ± 0.4 µMRat cerebral cortical membranes[3H]prazosin binding assay[1][9]
Inhibition of Noradrenaline-Induced Contraction
IC50174.9 µMRat isolated aortaFunctional assay in Ca2+-free solution[1][9]
Inhibition of Spontaneous Contractile Response
IC5019.6 µMRat isolated aortaFunctional assay[1][9]
Inhibition of Intracellular Ca2+ Store Refilling
IC5014.9 µMRat isolated aortaFunctional assay[1][9]

Table 1: Quantitative data for this compound's interaction with α1-adrenoceptors and its effect on vascular contraction.

ParameterValueCell/Tissue TypeAssayReference
Anti-proliferative Activity
IC501.18 ± 0.14 µM (Compound 23, a derivative)MDA-MB-231 (human breast cancer)MTT assay[10]
IC50~5-10 µMA549 (human lung cancer)MTT assay[6]

Table 2: Quantitative data for the anti-proliferative activity of this compound and its derivatives.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus Stimulus Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Phosphorylation TF Transcription Factors (e.g., AP-1) MAPK->TF Activation This compound This compound This compound->MAPK Inhibition of Phosphorylation DNA DNA TF->DNA Binding & Transcription Response Inflammatory Response DNA->Response Gene Expression

References

The Alkaloid Isotetrandrine: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bisbenzylisoquinoline alkaloid, isotetrandrine (B1672621), covering its natural distribution and detailed methodologies for its extraction and purification. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a naturally occurring alkaloid found predominantly within the Menispermaceae family of plants. While it is often found alongside its stereoisomer, tetrandrine (B1684364), several species have been identified as notable sources. The primary plant species from which this compound has been reported are detailed below.

Primary Plant Sources
  • Stephania tetrandra : The root of Stephania tetrandra, known in traditional Chinese medicine as "Fen Fang Ji," is the most prominent and commercially utilized source of bisbenzylisoquinoline alkaloids, including this compound.[1] A number of novel bisbenzylisoquinoline alkaloids, named Stephtetrandrine A-D, have also been isolated from the roots of this plant.[2]

  • Cissampelos pareira : This perennial climbing shrub is another documented source of this compound.

  • Stephania elegans : This species of Stephania has also been identified as containing this compound.

  • Cyclea peltata : The roots of this plant have been shown to contain this compound, alongside other related alkaloids.

  • Atherosperma moschatum : this compound has been reported in this species.[3]

  • Berberis stolonifera : This plant is another reported source of this compound.[3]

The concentration of this compound and its related alkaloids can vary significantly based on the plant's geographical location, harvesting time, and the specific chemotype.

Quantitative Data on Alkaloid Content

While specific yield data for this compound is not extensively reported in all species, data for its closely related isomers in Stephania tetrandra provides a valuable benchmark for extraction efficiency. The following table summarizes the extraction yields of the major alkaloids from Stephania tetrandra using an optimized deep eutectic solvents-based ultrasound-assisted extraction (DES-UAE) method.

Plant SourceAlkaloidExtraction MethodYield (mg/g of raw material)Reference
Stephania tetrandra (roots)Fangchinoline (B191232)DES-UAE7.23[4]
Stephania tetrandra (roots)TetrandrineDES-UAE13.36[4]
Stephania tetrandra (roots)Total AlkaloidsDES-UAE20.59[4]

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process, beginning with extraction from the plant material, followed by purification to separate it from other co-extracted compounds, particularly its isomers. The general workflow is depicted below.

G plant_material Dried and Powdered Plant Material (e.g., Stephania tetrandra roots) extraction Solvent Extraction (e.g., Ethanol (B145695), Methanol) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base purified_alkaloids Purified Total Alkaloids acid_base->purified_alkaloids chromatography Chromatographic Separation (e.g., Flash, HPLC, CCC) purified_alkaloids->chromatography This compound Isolated this compound chromatography->this compound

General workflow for the isolation of this compound.
Experimental Protocols

Below are detailed experimental protocols adapted from established methods for the isolation of bisbenzylisoquinoline alkaloids, which are applicable for the isolation of this compound.

Protocol 1: Solvent Extraction and Acid-Base Partitioning

This protocol describes a classic method for obtaining a crude mixture of total alkaloids from the plant material.

Objective: To extract and concentrate the total alkaloid fraction from Stephania tetrandra roots.

Materials:

  • Dried, powdered roots of Stephania tetrandra.

  • 70-95% Ethanol or Methanol (B129727).

  • Quicklime (Calcium Oxide).

  • Hydrochloric acid (HCl), 2% solution.

  • Ammonia (B1221849) water (Ammonium Hydroxide).

  • Organic solvents: Chloroform (B151607), Ethyl acetate, or Dichloromethane.

  • Rotary evaporator.

  • Filtration apparatus.

Procedure:

  • Alkalinization and Extraction:

    • Mix the powdered plant material (e.g., 1 kg) with 2-5% (w/w) of quicklime.

    • Add a sufficient volume of 70-85% ethanol (e.g., 10 L) and perform reflux extraction for 2-3 hours.

    • Filter the mixture and collect the ethanol extract. Repeat the extraction on the plant residue two more times with fresh ethanol.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[5]

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 2% HCl solution. This will protonate the alkaloids, making them water-soluble.

    • Filter the acidic solution to remove any insoluble impurities.

    • Wash the acidic solution with an immiscible organic solvent (e.g., chloroform) to remove neutral and weakly basic impurities.

    • Adjust the pH of the aqueous solution to 9-11 with ammonia water to deprotonate the alkaloids, causing them to precipitate.

    • Extract the now alkaline aqueous solution multiple times with an organic solvent (e.g., chloroform, ethyl acetate).

    • Combine the organic extracts and concentrate under reduced pressure to yield the total alkaloid fraction.

Protocol 2: Chromatographic Separation

This protocol outlines the separation of individual alkaloids from the purified total alkaloid mixture using chromatographic techniques. The selection of the specific method will depend on the available equipment and the desired scale of purification.

Objective: To isolate this compound from the total alkaloid fraction.

A. Preparative High-Performance Liquid Chromatography (HPLC)

  • Stationary Phase: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The exact gradient will need to be optimized based on analytical HPLC runs.

  • Detection: UV detection, typically at 280 nm.

  • Procedure:

    • Dissolve the total alkaloid fraction in a suitable solvent (e.g., methanol).

    • Perform analytical HPLC to determine the retention times of the different alkaloids.

    • Scale up to a preparative HPLC system, injecting the dissolved alkaloid mixture.

    • Collect the fractions corresponding to the peak of this compound.

    • Combine the fractions and evaporate the solvent to obtain pure this compound.

B. Flash Chromatography

  • Stationary Phase: Silica gel or reversed-phase C18 material.

  • Mobile Phase: A solvent system optimized by thin-layer chromatography (TLC). For normal phase, a mixture of chloroform and methanol with a small amount of ammonia is often effective. For reversed-phase, methanol-water or acetonitrile-water systems are common.

  • Procedure:

    • Pack a column with the chosen stationary phase.

    • Load the total alkaloid mixture onto the column.

    • Elute with the optimized mobile phase, collecting fractions.

    • Monitor the fractions by TLC or analytical HPLC.

    • Combine the fractions containing pure this compound and evaporate the solvent. A study on the separation of tetrandrine and fangchinoline from 100mg of Stephania tetrandra extract using reversed-phase flash chromatography followed by recrystallization yielded 21mg of tetrandrine and 13mg of fangchinoline.[6]

C. High-Speed Counter-Current Chromatography (HSCCC)

  • Two-Phase Solvent System: A biphasic solvent system is selected where the target compound has a suitable partition coefficient (K). For bisbenzylisoquinoline alkaloids, systems like petroleum ether-ethyl acetate-methanol-water are often used. Modifiers such as triethylamine (B128534) in the organic phase and hydrochloric acid in the aqueous phase can be used to improve separation in a pH-zone-refining mode.[6]

  • Procedure:

    • Prepare and equilibrate the two-phase solvent system.

    • Fill the HSCCC column with the stationary phase.

    • Inject the total alkaloid mixture.

    • Pump the mobile phase through the column at a specific flow rate while the column is rotating at high speed.

    • Collect fractions and analyze them by TLC or HPLC to identify those containing pure this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to exert biological effects through the modulation of key cellular signaling pathways, particularly those involved in inflammation. Its structural similarity to tetrandrine suggests potential overlapping mechanisms of action.

3.1. NF-κB and MAPK Signaling Pathways

Research has demonstrated that this compound can suppress the activation of both the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7] In a lipopolysaccharide (LPS)-induced acute lung injury model, this compound was found to inhibit the activation of MAPK and NF-κB.[7] This inhibitory action leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7] The closely related isomer, tetrandrine, has also been shown to inhibit NF-κB and ERK (a component of the MAPK pathway) signaling.[8][9]

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (e.g., ERK, p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n translocates nucleus Nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_n->cytokines induces transcription This compound This compound This compound->MAPK inhibits activation This compound->IKK inhibits activation

Inhibitory effect of this compound on MAPK and NF-κB pathways.

3.2. PI3K/AKT Signaling Pathway

While direct studies on this compound's effect on the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) pathway are limited, extensive research on its isomer, tetrandrine, has shown significant modulation of this pathway. Tetrandrine has been found to suppress the PI3K/AKT pathway, which is often dysregulated in cancer and fibrotic diseases.[10][11] Given the structural similarity, it is plausible that this compound may also interact with components of the PI3K/AKT signaling cascade. Further research is warranted to elucidate the specific effects of this compound on this pathway.

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT phosphorylates (activates) downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->downstream response Cellular Responses (Proliferation, Survival, etc.) downstream->response tetrandrine Tetrandrine (Isomer of this compound) tetrandrine->PI3K inhibits

References

The Isotetrandrine Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the current understanding of the isotetrandrine (B1672621) biosynthesis pathway in plants, with a primary focus on Stephania tetrandra, a known producer of this bisbenzylisoquinoline alkaloid. This document details the enzymatic steps, key intermediates, and relevant quantitative data. Furthermore, it offers detailed experimental protocols and visual workflows to aid researchers in the study and potential bioengineering of this valuable natural product.

Introduction to this compound and its Biosynthetic Origins

This compound is a bisbenzylisoquinoline alkaloid (BIA) with a range of reported pharmacological activities. As a member of the extensive BIA family, its biosynthesis originates from the aromatic amino acid L-tyrosine. The pathway involves a series of complex enzymatic reactions, including decarboxylations, hydroxylations, methylations, and a crucial oxidative coupling step that dimerizes two benzylisoquinoline monomers. While the early stages of BIA biosynthesis are well-characterized, the specific enzymes and intermediates in the terminal steps leading to this compound are still under active investigation.

The Biosynthetic Pathway to this compound

The biosynthesis of this compound can be divided into two main stages: the formation of the monomeric benzylisoquinoline units and the subsequent oxidative coupling and tailoring reactions to form the final bisbenzylisoquinoline structure.

Formation of the (S)-N-Methylcoclaurine Monomer

The initial steps of the pathway, leading to the central intermediate (S)-reticuline, are shared among many BIAs. For this compound, the key monomeric precursor is (S)-N-methylcoclaurine. The pathway from L-tyrosine to (S)-N-methylcoclaurine is as follows:

  • L-Tyrosine is converted to both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) through separate branches of the pathway involving enzymes such as tyrosine decarboxylase and tyrosine aminotransferase.

  • Norcoclaurine synthase (NCS) catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine .

  • (S)-norcoclaurine is then methylated at the 6-hydroxyl group by norcoclaurine 6-O-methyltransferase (6OMT) to yield (S)-coclaurine . A specific 6OMT, St6OMT2, has been identified and characterized in Stephania tetrandra.[1][2][3]

  • Finally, (S)-coclaurine is N-methylated by coclaurine N-methyltransferase (CNMT) to produce (S)-N-methylcoclaurine .

Oxidative Coupling and Formation of the Bisbenzylisoquinoline Scaffold

The defining step in bisbenzylisoquinoline alkaloid biosynthesis is the oxidative coupling of two monomeric units. In the case of this compound, this involves the dimerization of two (S)-N-methylcoclaurine molecules. This reaction is catalyzed by cytochrome P450 enzymes belonging to the CYP80 family.[4][5] While the specific CYP80 enzyme from Stephania tetrandra responsible for the formation of the bisbenzylisoquinoline backbone of this compound has not yet been definitively characterized, it is hypothesized to be a member of the CYP80A subfamily, similar to berbamunine (B191780) synthase.[4][5]

Post-Coupling Tailoring Reactions

Following the oxidative coupling, it is likely that further enzymatic modifications, such as O-methylation, occur to yield the final this compound structure. These reactions are presumed to be catalyzed by specific O-methyltransferases (OMTs).[1][2] The exact sequence and enzymes involved in these final steps are yet to be fully elucidated.

Quantitative Data

Quantitative data for the enzymes in the this compound-specific part of the pathway is scarce. However, kinetic parameters for an early key enzyme, St6OMT2 from Stephania tetrandra, have been determined.[3]

EnzymeSubstrateKm (µM)kcat (s-1)Source OrganismReference
St6OMT2(S)-norcoclaurine28.21.5Stephania tetrandra[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression and Characterization of Cytochrome P450 Enzymes (e.g., CYP80) in Saccharomyces cerevisiae

This protocol describes the expression of a candidate CYP80 from Stephania tetrandra in yeast to assess its catalytic activity in the oxidative coupling of (S)-N-methylcoclaurine.

4.1.1. Gene Cloning and Vector Construction

  • Isolate total RNA from the roots of Stephania tetrandra.

  • Synthesize cDNA using a reverse transcriptase kit.

  • Amplify the full-length coding sequence of the candidate CYP80 gene using gene-specific primers.

  • Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

  • Sequence the construct to verify the integrity of the gene.

4.1.2. Yeast Transformation and Expression

  • Transform the expression vector into a suitable S. cerevisiae strain (e.g., WAT11), which co-expresses a cytochrome P450 reductase (CPR) to provide the necessary reducing equivalents.

  • Select transformed yeast colonies on appropriate selection media.

  • Inoculate a starter culture in synthetic complete medium lacking the selection marker and grow overnight.

  • Inoculate the expression culture with the starter culture in the same medium containing galactose to induce protein expression.

  • Grow the culture for 48-72 hours at 30°C with shaking.

4.1.3. Microsome Isolation

  • Harvest the yeast cells by centrifugation.

  • Wash the cell pellet with TEK buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 100 mM KCl).

  • Resuspend the cells in TEK buffer containing protease inhibitors and lyse the cells using glass beads and vortexing.

  • Centrifuge the lysate at low speed to remove cell debris.

  • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a suitable buffer for enzyme assays.

4.1.4. In Vitro Enzyme Assay

  • Prepare a reaction mixture containing the isolated microsomes, (S)-N-methylcoclaurine as the substrate, and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Initiate the reaction by adding the substrate.

  • Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Extract the products with the organic solvent.

  • Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

4.1.5. Product Analysis by LC-MS/MS

  • Analyze the reaction products using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Separate the compounds on a C18 column with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • Identify the bisbenzylisoquinoline products by comparing their retention times and mass spectra with authentic standards of this compound and its isomers.

Characterization of O-Methyltransferase (OMT) Activity

This protocol is for determining the kinetic parameters of an OMT involved in the BIA pathway.

4.2.1. Recombinant Protein Expression and Purification

  • Clone the coding sequence of the OMT gene into a bacterial expression vector with an affinity tag (e.g., pET vector with a His-tag).

  • Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).

  • Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance soluble protein production.

  • Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

4.2.2. Enzyme Kinetic Assay

  • Prepare reaction mixtures containing a fixed concentration of the purified OMT, varying concentrations of the substrate (e.g., (S)-norcoclaurine), and the co-substrate S-adenosylmethionine (SAM).

  • Incubate the reactions at the optimal temperature for the enzyme.

  • Stop the reactions at different time points by adding a quenching solution (e.g., an acid or organic solvent).

  • Analyze the formation of the methylated product by HPLC or LC-MS.

  • Determine the initial reaction velocities at each substrate concentration.

  • Calculate the Km and kcat values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizations

The following diagrams illustrate the this compound biosynthetic pathway and a typical experimental workflow for enzyme characterization.

Isotetrandrine_Biosynthesis_Pathway cluster_0 Core BIA Pathway cluster_1 Bisbenzylisoquinoline Formation L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenyl- acetaldehyde L-Tyrosine->4-HPAA (S)-Norcoclaurine (S)-Norcoclaurine Dopamine:e->(S)-Norcoclaurine:w 4-HPAA:e->(S)-Norcoclaurine:w NCS NCS (S)-Coclaurine (S)-Coclaurine (S)-Norcoclaurine->(S)-Coclaurine 6OMT 6OMT 6OMT (St6OMT2) (S)-N-Methylcoclaurine (S)-N-Methylcoclaurine (S)-Coclaurine->(S)-N-Methylcoclaurine CNMT CNMT CNMT Oxidative_Coupling Oxidative Coupling (S)-N-Methylcoclaurine:e->Oxidative_Coupling:w (S)-N-Methylcoclaurine_2 (S)-N-Methylcoclaurine (S)-N-Methylcoclaurine_2:e->Oxidative_Coupling:w Bisbenzylisoquinoline_Intermediate Bisbenzylisoquinoline_Intermediate Oxidative_Coupling->Bisbenzylisoquinoline_Intermediate CYP80 CYP80 CYP80 (putative) This compound This compound Bisbenzylisoquinoline_Intermediate->this compound OMTs OMTs OMTs (putative)

Caption: Proposed biosynthetic pathway of this compound from L-tyrosine.

Enzyme_Characterization_Workflow Start Start Gene_Identification Identify Candidate Gene (e.g., CYP80 from S. tetrandra) Start->Gene_Identification Gene_Cloning Clone Gene into Expression Vector Gene_Identification->Gene_Cloning Heterologous_Expression Heterologous Expression (Yeast or E. coli) Gene_Cloning->Heterologous_Expression Protein_Purification Protein Purification or Microsome Isolation Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assay with Substrate Protein_Purification->Enzyme_Assay Product_Analysis Product Analysis (LC-MS/MS) Enzyme_Assay->Product_Analysis Data_Analysis Kinetic Data Analysis (if applicable) Product_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for heterologous expression and characterization of biosynthetic enzymes.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway is an ongoing area of research. While the early steps are well-established, the identification and characterization of the specific cytochrome P450 enzymes responsible for the crucial oxidative coupling and the subsequent tailoring enzymes in Stephania tetrandra remain key objectives. The application of transcriptomics and proteomics, combined with the heterologous expression and characterization of candidate enzymes, will be instrumental in fully unraveling this pathway. A complete understanding of this compound biosynthesis will not only provide fundamental insights into plant specialized metabolism but also open avenues for the metabolic engineering of this and other valuable bisbenzylisoquinoline alkaloids in microbial systems for sustainable production.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Isotetrandrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and biological activities of Isotetrandrine. It includes detailed experimental protocols for its isolation and characterization, as well as an examination of its known mechanisms of action, with a focus on relevant signaling pathways.

Chemical Structure and Stereochemistry

This compound is a bisbenzylisoquinoline alkaloid, a class of natural products characterized by two benzylisoquinoline units linked together.[1] Its chemical formula is C38H42N2O6, with a molecular weight of approximately 622.75 g/mol .[2][3]

The structural backbone of this compound consists of two isoquinoline (B145761) ring systems connected by two ether linkages, forming a macrocyclic structure. The molecule possesses two stereocenters, leading to the existence of different stereoisomers.

Stereochemistry:

The absolute configuration of the two chiral centers at positions 1 and 1' determines the specific enantiomer of this compound.

  • (+)-Isotetrandrine: Also referred to as (1S, 14R)-Isotetrandrine, this enantiomer exhibits a dextrorotatory optical activity.[4][5] Its IUPAC name is (1S,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene.[4]

  • (-)-Isotetrandrine: This is the levorotatory enantiomer with the (1R, 14S) configuration.[6]

  • (±)-Isotetrandrine: This is the racemic mixture of the (+) and (-) enantiomers.[3]

This compound is a diastereomer of Tetrandrine, another well-studied bisbenzylisoquinoline alkaloid.[7]

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC38H42N2O6[2]
Molecular Weight622.75 g/mol [2]
Melting Point180-182 °C[2]
XLogP36.4[4]
Topological Polar Surface Area61.9 Ų[4]
Hydrogen Bond Donor Count0[4]
Hydrogen Bond Acceptor Count8[4]
Rotatable Bond Count6[4]

Experimental Protocols

Isolation of this compound from Stephania tetrandra

The following protocol is adapted from methods for isolating related bisbenzylisoquinoline alkaloids from Stephania tetrandra.[8][9]

Workflow for Isolation of this compound

G start Powdered roots of Stephania tetrandra extraction Maceration with 70-85% ethanol (B145695) start->extraction concentration Concentration of ethanolic extract under reduced pressure extraction->concentration acid_dissolution Dissolution of crude extract in acidic solution (e.g., HCl) concentration->acid_dissolution basification Basification with ammonia (B1221849) to pH 9-11 acid_dissolution->basification liquid_extraction Liquid-liquid extraction with an organic solvent (e.g., chloroform (B151607) or ether) basification->liquid_extraction organic_concentration Concentration of the organic phase liquid_extraction->organic_concentration chromatography Column chromatography (e.g., reversed-phase C18) organic_concentration->chromatography purification Further purification by recrystallization chromatography->purification final_product Pure this compound purification->final_product

Caption: A generalized workflow for the isolation of this compound.

  • Extraction: Powdered roots of Stephania tetrandra are extracted with 70-85% ethanol at room temperature or with gentle heating. This process is typically repeated multiple times to ensure complete extraction of the alkaloids.[9]

  • Acid-Base Treatment: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract. This extract is then dissolved in an acidic aqueous solution (e.g., 2% HCl) and filtered. The acidic solution is washed with a nonpolar solvent to remove neutral impurities. The aqueous layer is then basified with ammonia to a pH of 9-11, leading to the precipitation of the total alkaloids.[8]

  • Solvent Extraction: The precipitated alkaloids are extracted into an organic solvent such as chloroform or diethyl ether.[8] The organic layer is then separated and concentrated to yield the total alkaloid fraction.

  • Chromatographic Separation: The total alkaloid mixture is subjected to column chromatography for the separation of individual components. A reversed-phase C18 column is often employed, with a mobile phase gradient of methanol (B129727) and water, sometimes with the addition of a small amount of an amine like diethylamine (B46881) to improve peak shape.[10] Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: Fractions containing this compound are combined, and the solvent is evaporated. The resulting solid is further purified by recrystallization from a suitable solvent system (e.g., acetone) to yield pure this compound.[10]

Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The following data were obtained for synthetic racemic this compound in CDCl₃.[11]

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum of this compound is complex due to the large number of protons in overlapping regions. Key signals include those for the methoxy (B1213986) groups, N-methyl groups, aromatic protons, and the aliphatic protons of the tetrahydroisoquinoline backbone. The specific chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.

¹³C NMR (151 MHz, CDCl₃): The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. Characteristic signals are observed for the aromatic carbons, the aliphatic carbons of the isoquinoline skeleton, and the carbons of the methoxy and N-methyl groups.

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Data not fully available in search results.Data not fully available in search results.

Interpretation of NMR Spectra: The interpretation of the NMR spectra involves the analysis of chemical shifts, integration of proton signals, and the splitting patterns (multiplicity) to determine the connectivity of atoms. 2D NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the complete assignment of all proton and carbon signals and for confirming the overall structure of this compound.[2]

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the structural characterization of bisbenzylisoquinoline alkaloids like this compound.

Experimental Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

  • Mass Analyzer: Triple quadrupole or ion trap mass spectrometers are commonly used.

  • Fragmentation: Collision-Induced Dissociation (CID) is used to generate fragment ions.

Fragmentation Pattern: The fragmentation of bisbenzylisoquinoline alkaloids is characterized by the cleavage of the bonds between the benzyl (B1604629) and isoquinoline moieties. In the ESI-MS/MS spectrum of this compound, the protonated molecule [M+H]⁺ is observed as the precursor ion. Upon CID, characteristic fragment ions are produced, which can be used to confirm the identity of the alkaloid. The specific fragmentation pattern can help to distinguish between different isomers.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of this compound. The crystal structure of (-)-Isotetrandrine has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 272796.[6]

Experimental Protocol Outline:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown from a suitable solvent or solvent mixture by slow evaporation or vapor diffusion.

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images at different crystal orientations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Biological Activity and Signaling Pathways

This compound has been shown to possess a range of biological activities, including anti-inflammatory, immunosuppressive, and potential anticancer effects.[4][12] A key mechanism of action for this compound is its ability to modulate inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12]

Inhibition of NF-κB and MAPK Signaling Pathways:

This compound has been demonstrated to protect against lipopolysaccharide (LPS)-induced acute lung injury by suppressing the activation of both the MAPK and NF-κB signaling pathways.[12] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[12]

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB proteins. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB, likely by preventing the degradation of IκBα.[13]

The MAPK pathways are a series of protein kinases that transduce extracellular signals to the nucleus to regulate a variety of cellular processes, including inflammation. This compound has been shown to inhibit the phosphorylation of key MAPK proteins, thereby blocking downstream inflammatory responses.[12]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IκB-NF-κB complex NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates This compound This compound This compound->IKK inhibits This compound->MAPKKK inhibits DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines transcription

References

An In-depth Technical Guide to Isotetrandrine: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotetrandrine (B1672621) is a bis-benzylisoquinoline alkaloid naturally occurring in the roots of plants such as Stephania tetrandra. It is a diastereomer of tetrandrine (B1684364) and has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its known signaling pathway interactions, and detailed experimental protocols for its study.

Physical and Chemical Properties

This compound is a white crystalline powder. Its core structure consists of two benzylisoquinoline units linked by two ether bridges. The presence of tertiary amine groups confers basic properties to the molecule. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₃₈H₄₂N₂O₆[1][2]
Molecular Weight 622.75 g/mol [2]
CAS Number 477-57-6[1]
Melting Point 180-182 °C
Boiling Point Not reported
Appearance White powder
Solubility Soluble in DMSO and ethanol (B145695) (up to 25 mM)
pKa Not experimentally determined; predicted to be basic due to tertiary amine functionalities.[3][4][5]
UV-Vis Absorption As a molecule with multiple aromatic rings, it is expected to absorb in the UV range. Specific λmax values are not consistently reported in the literature.[6][7][8]

Pharmacological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its interaction with specific cellular signaling pathways.

Inhibition of G Protein-Regulated Phospholipase A2 (PLA2)

A primary mechanism of action for this compound is the inhibition of G protein-mediated activation of phospholipase A2 (PLA2). It does not directly inhibit the enzyme but rather interferes with the activation of PLA2 by the βγ-subunits of heterotrimeric G proteins. This inhibition disrupts downstream signaling cascades that are dependent on the products of PLA2 activity, such as arachidonic acid. This mechanism is crucial for its effects on membrane trafficking.

G_Protein_PLA2_Pathway receptor GPCR g_protein Heterotrimeric G Protein (αβγ) receptor->g_protein Agonist g_alpha Gα-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma pla2 Phospholipase A2 (PLA2) g_beta_gamma->pla2 Activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Hydrolyzes membrane Membrane Phospholipid trafficking Membrane Tubule Formation & Retrograde Trafficking arachidonic_acid->trafficking Leads to This compound This compound This compound->g_beta_gamma Inhibits Activation

Inhibition of G protein-regulated PLA2 signaling by this compound.
Suppression of MAPK and NF-κB Signaling

This compound has demonstrated anti-inflammatory properties by suppressing the lipopolysaccharide (LPS)-induced activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

MAPK_NFkB_Pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 mapk MAPK (p38, JNK, ERK) tak1->mapk ikk IKK Complex tak1->ikk ap1 AP-1 mapk->ap1 nfkb NF-κB ikk->nfkb Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) ap1->cytokines nfkb->cytokines This compound This compound This compound->tak1 Inhibits

Suppression of LPS-induced MAPK/NF-κB signaling by this compound.

Experimental Methodologies

Extraction and Isolation of this compound

The following is a general protocol for the extraction and isolation of bisbenzylisoquinoline alkaloids like this compound from plant material.[9][10][11][12][13]

Extraction_Workflow start Dried & Powdered Plant Material (e.g., Stephania tetrandra root) extraction Maceration with Acidified Ethanol (e.g., 70-95% EtOH with Tartaric Acid) start->extraction filtration Filtration to remove solid residue extraction->filtration concentration Concentration under vacuum to obtain aqueous extract filtration->concentration partition1 Liquid-Liquid Partition (Aqueous extract vs. non-polar solvent like Hexane) to remove lipids concentration->partition1 basification Basification of Aqueous Phase (e.g., with NH4OH to pH 9-10) partition1->basification partition2 Extraction of free bases with organic solvent (e.g., Chloroform) basification->partition2 drying Drying and Concentration of organic phase to yield crude alkaloid extract partition2->drying purification Purification by Column Chromatography (e.g., Silica (B1680970) gel or Alumina) drying->purification crystallization Crystallization to obtain pure this compound purification->crystallization end Pure this compound crystallization->end

General workflow for the extraction and isolation of this compound.

Protocol:

  • Sample Preparation: The dried plant material (e.g., roots of Stephania tetrandra) is ground into a coarse powder.

  • Extraction: The powdered material is macerated with an acidic alcoholic solution (e.g., 95% ethanol containing 1% tartaric acid) for 24-48 hours. This process is repeated multiple times to ensure complete extraction.

  • Filtration and Concentration: The combined alcoholic extracts are filtered, and the solvent is removed under reduced pressure to yield a concentrated aqueous residue.

  • Defatting: The acidic aqueous extract is washed with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) to remove fats and pigments.

  • Liberation of Free Alkaloids: The defatted aqueous solution is made alkaline (pH 9-10) with a base such as ammonium (B1175870) hydroxide (B78521) to precipitate the free alkaloid bases.

  • Solvent Extraction: The alkaline solution is then repeatedly extracted with an immiscible organic solvent like chloroform (B151607) or dichloromethane.

  • Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated under vacuum to yield the crude alkaloid mixture.

  • Purification: The crude extract is subjected to column chromatography (e.g., silica gel with a chloroform-methanol gradient) to separate the individual alkaloids. Fractions containing this compound are identified by TLC.

  • Crystallization: The purified this compound is recrystallized from a suitable solvent system (e.g., acetone (B3395972) or ethanol) to obtain the final pure compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for the quantification and purity assessment of this compound.[11]

Protocol:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 280 nm).

  • Sample Preparation: Standard solutions of this compound are prepared in the mobile phase or a compatible solvent. Samples for analysis are dissolved and filtered through a 0.45 µm syringe filter.

  • Analysis: The retention time and peak area of this compound are compared to those of a known standard for identification and quantification.

In Vitro Phospholipase A2 (PLA2) Inhibition Assay

This assay measures the ability of this compound to inhibit PLA2 activity.[14][15][16][17][18]

PLA2_Assay_Workflow start Prepare Substrate Vesicles (e.g., radiolabeled phosphatidylcholine) incubation Incubate PLA2 enzyme with this compound (or vehicle control) and Gβγ subunits in assay buffer start->incubation reaction Initiate reaction by adding substrate vesicles incubation->reaction termination Terminate reaction after a set time (e.g., by adding a quenching solution) reaction->termination extraction Extract lipids (e.g., using Dole method) termination->extraction separation Separate released fatty acid from phospholipid (e.g., by Thin Layer Chromatography - TLC) extraction->separation quantification Quantify radioactivity of the fatty acid spot (e.g., by liquid scintillation counting) separation->quantification analysis Calculate % inhibition of PLA2 activity quantification->analysis

References

The Discovery and Historical Background of Isotetrandrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotetrandrine (B1672621), a bisbenzylisoquinoline alkaloid, is a naturally occurring compound with a rich history rooted in traditional medicine and a promising future in modern pharmacology. As a stereoisomer of the more extensively studied tetrandrine, this compound presents a unique pharmacological profile, including potent anti-inflammatory, cardiovascular, and antitumor activities. This technical guide provides an in-depth exploration of the discovery and historical background of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative pharmacological data, and visualizations of its molecular interactions.

Introduction

This compound is a member of the large and structurally diverse family of bisbenzylisoquinoline alkaloids, which are primarily found in plants of the Menispermaceae family. These compounds are characterized by two benzylisoquinoline units linked together. The specific stereochemistry of this compound distinguishes it from its diastereomer, tetrandrine, and contributes to its distinct biological activities. This guide will delve into the historical narrative of its discovery, the evolution of its scientific understanding, and the key experimental findings that have defined its pharmacological importance.

Discovery and Historical Background

The journey of this compound's discovery is intertwined with the broader exploration of alkaloids from medicinal plants.

The Dawn of Alkaloid Chemistry

The early 19th century marked the beginning of alkaloid chemistry with the isolation of morphine from the opium poppy in 1806. This seminal event sparked widespread scientific interest in identifying the active principles of medicinal plants. Over the next century, numerous alkaloids with potent physiological effects were discovered, laying the groundwork for modern pharmacology.

First Isolation and Characterization of this compound

While the precise first isolation of many natural products can be difficult to pinpoint from contemporary digital archives, historical records suggest that the initial isolation and characterization of this compound from Stephania tetrandra were first reported by H. Kondo and B. Sansei in 1935 . Their work, published in the Japanese pharmaceutical journal Iten-Shi-Yaku, marked the formal entry of this compound into the scientific literature.

Elucidation of Structure and Stereochemistry

Following its initial discovery, significant research efforts were directed towards elucidating the complex structure of this compound. The determination of its bisbenzylisoquinoline skeleton and the correct assignment of its stereochemistry were critical milestones. The absolute configuration of this compound was ultimately confirmed through chemical degradation studies and later by total synthesis. A notable achievement in this area was the total synthesis of optically active this compound by Inubushi and his colleagues in 1968, which solidified the understanding of its three-dimensional structure.

Quantitative Pharmacological Data

The pharmacological effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its potency and efficacy in different biological systems.

Target/AssayLigand/MethodTest SystemKi (μM)Reference
α1-Adrenoceptor Binding[3H]prazosin displacementRat cerebral cortical membranes1.6 ± 0.4

Table 1: Receptor Binding Affinity of this compound. This table presents the inhibition constant (Ki) of this compound for the α1-adrenoceptor, indicating its binding affinity.

Biological EffectCell Line/Test SystemIC50 (μM)Reference
Inhibition of Noradrenaline-induced ContractionRat isolated aorta (in Ca2+-free solution)174.9
Inhibition of Spontaneous Contraction (extracellular Ca2+)Rat isolated aorta19.6
Inhibition of Intracellular Ca2+ Store RefillingRat isolated aorta14.9
Inhibition of HepG2 cell viabilityHuman hepatoma HepG2 cells16.2[1]

Table 2: Inhibitory Concentrations (IC50) of this compound in Functional Assays. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various functional assays, demonstrating its potency in different biological contexts.

Experimental Protocols

This section provides detailed methodologies for key experiments that have been instrumental in characterizing the pharmacological properties of this compound.

Isolation of this compound from Stephania tetrandra

Objective: To isolate this compound from the dried roots of Stephania tetrandra.

Methodology:

  • Extraction:

    • Powdered, dried roots of Stephania tetrandra are extracted with 95% ethanol (B145695) at room temperature for 72 hours.

    • The ethanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is suspended in 2% hydrochloric acid and filtered.

    • The acidic solution is then basified with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10.

    • The basic solution is extracted with chloroform (B151607).

    • The chloroform layer is collected and concentrated to yield the total alkaloids.

  • Chromatographic Separation:

    • The total alkaloid fraction is subjected to column chromatography on silica (B1680970) gel.

    • The column is eluted with a gradient of chloroform and methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing this compound are pooled and concentrated.

  • Purification:

    • The this compound-rich fraction is further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

α1-Adrenoceptor Binding Assay

Objective: To determine the binding affinity of this compound for α1-adrenoceptors.

Methodology:

  • Membrane Preparation:

    • Rat cerebral cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.

    • The resulting pellet is resuspended in fresh buffer and re-centrifuged.

    • The final pellet is resuspended in assay buffer to a protein concentration of approximately 0.25 mg/mL.

  • Binding Assay:

    • In a final volume of 1 mL, the membrane preparation is incubated with 0.25 nM [3H]prazosin (a radiolabeled α1-adrenoceptor antagonist) and varying concentrations of this compound.

    • Non-specific binding is determined in the presence of 10 μM phentolamine.

    • The incubation is carried out at 25°C for 30 minutes and terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The concentration of this compound that inhibits 50% of the specific binding of [3H]prazosin (IC50) is determined by non-linear regression analysis.

    • The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Measurement

Objective: To assess the effect of this compound on intracellular calcium levels.

Methodology:

  • Cell Culture and Loading:

    • Cells (e.g., vascular smooth muscle cells) are cultured on glass coverslips.

    • The cells are loaded with 5 μM Fura-2 AM, a ratiometric calcium indicator, for 60 minutes at 37°C in a balanced salt solution.

  • Calcium Imaging:

    • The coverslip is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

    • The cells are alternately excited at 340 nm and 380 nm, and the emission is recorded at 510 nm.

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated, which is proportional to the intracellular calcium concentration.

  • Experimental Procedure:

    • A baseline fluorescence ratio is established.

    • Cells are perfused with a solution containing a stimulating agent (e.g., norepinephrine) in the presence or absence of various concentrations of this compound.

    • Changes in the F340/F380 ratio are recorded over time.

  • Data Analysis:

    • The peak change in the fluorescence ratio in response to the stimulus is quantified.

    • The inhibitory effect of this compound is determined by comparing the response in the presence and absence of the compound.

NF-κB Reporter Assay

Objective: To determine the effect of this compound on the activation of the NF-κB signaling pathway.

Methodology:

  • Cell Culture and Transfection:

    • A suitable cell line (e.g., HEK293) is transiently co-transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

  • Treatment and Stimulation:

    • After 24 hours, the transfected cells are pre-treated with various concentrations of this compound for 1 hour.

    • The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6 hours.

  • Luciferase Assay:

    • The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for a dual-luciferase reporter assay system.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample.

    • The inhibitory effect of this compound on NF-κB activation is calculated as the percentage of inhibition relative to the stimulated control.

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the known mechanisms of action.

G cluster_cytosol Cytosol cluster_sarcoplasmic_reticulum Sarcoplasmic Reticulum L_type_Ca_Channel L-type Ca²⁺ Channel Ca_ion Ca²⁺ L_type_Ca_Channel->Ca_ion Influx Alpha1_AR α1-Adrenoceptor PLC PLC Alpha1_AR->PLC Activates This compound This compound This compound->L_type_Ca_Channel Inhibits This compound->Alpha1_AR Antagonizes PKC PKC Ca_ion->PKC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG IP3R IP₃ Receptor IP3->IP3R Activates DAG->PKC Downstream Effects Downstream Effects PKC->Downstream Effects Phosphorylation SR_Ca_Store Ca²⁺ Store IP3R->SR_Ca_Store Releases Ca²⁺ SR_Ca_Store->Ca_ion Release

References

Pharmacological Profile of Isotetrandrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotetrandrine (B1672621), a bis-benzylisoquinoline alkaloid and a stereoisomer of tetrandrine (B1684364), exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-fibrotic, and calcium channel blocking effects. This document provides a comprehensive technical overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies for its evaluation, and visualizing its known signaling pathways. While research on this compound is less extensive than on its isomer, tetrandrine, this guide consolidates the existing scientific literature to support further investigation and drug development efforts.

Introduction

This compound is a naturally occurring compound found in plants of the Stephania genus. Structurally similar to tetrandrine, it differs in its stereochemistry, which can lead to distinct pharmacological properties. Its diverse biological activities have positioned it as a molecule of interest for therapeutic development in various disease areas, including inflammatory disorders, fibrosis, and cardiovascular conditions. This guide aims to provide a detailed technical resource for researchers, summarizing the current understanding of this compound's pharmacological profile.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing key metrics for its biological activity.

Table 1: Receptor Binding and Functional Inhibition

TargetAssay TypeSpeciesTissue/Cell LineParameterValueReference
α1-Adrenoceptors[3H]prazosin bindingRatCerebral cortical membranesKi1.6 ± 0.4 µM[1][2]
Noradrenaline-induced contraction (Ca2+-free)Functional AssayRatAortaIC50174.9 µM[1][2]
Spontaneous contraction (extracellular Ca2+)Functional AssayRatAortaIC5019.6 µM[1][2]
Refilling of intracellular Ca2+ storesFunctional AssayRatAortaIC5014.9 µM[1][2]

Table 2: Pharmacokinetic Parameters

ParameterSpeciesDosageRouteValueReference
Elimination Half-life (t½)Rat12.5 mg/kgIV67.1 ± 6.22 min[3]
Rat25 mg/kgIV68.0 ± 2.57 min[3]
Rat50 mg/kgIV97.6 ± 14.6 min[3]
Rat100 mg/kgIG9.35 ± 3.24 h[3]
Rat250 mg/kgIG9.01 ± 3.02 h[3]
Tissue Distribution (Highest Level)RatIV-Lung[3]
RatIG-Liver[3]

Key Mechanisms of Action and Signaling Pathways

This compound exerts its pharmacological effects through the modulation of several key signaling pathways.

Anti-inflammatory and Anti-fibrotic Activity: Inhibition of TGF-β/Smad and NF-κB Signaling

While much of the detailed research has been conducted on its isomer, tetrandrine, the available evidence suggests that this compound shares anti-inflammatory and anti-fibrotic properties. These effects are likely mediated through the inhibition of critical inflammatory and fibrotic pathways. Tetrandrine has been shown to suppress the TGF-β/Smad and NF-κB signaling cascades.[1] The TGF-β pathway is a central regulator of fibrosis, where its activation leads to the phosphorylation of Smad proteins, which then translocate to the nucleus to induce the expression of pro-fibrotic genes, such as collagens.[1] The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

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TGF_beta_Smad_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates This compound This compound This compound->Smad2_3 Decreases Smad7 Smad7 This compound->Smad7 Induces p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Fibrotic_Genes Pro-fibrotic Gene Transcription Nucleus->Fibrotic_Genes Induces Smad7->TGF_beta_R Inhibits

Caption: TGF-β/Smad Signaling Pathway and Postulated Inhibition by this compound.

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NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB NF_kB NF-κB (p50/p65) Nucleus Nucleus NF_kB->Nucleus Translocates to IkB_NF_kB IκBα-NF-κB Complex IkB_NF_kB->IkB IkB_NF_kB->NF_kB Releases Ub Ubiquitination p_IkB->Ub Proteasome Proteasomal Degradation Ub->Proteasome Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces

Caption: NF-κB Signaling Pathway and Postulated Inhibition by this compound.

Calcium Channel Blockade

This compound is known to be a calcium channel blocker, a property it shares with tetrandrine. This action is central to its effects on cardiovascular and smooth muscle tissues. The blockade of voltage-operated calcium channels inhibits the influx of extracellular calcium, leading to vasodilation and a negative inotropic effect on the heart.[4][5] While specific data on the subtypes of calcium channels inhibited by this compound are limited, studies on tetrandrine indicate activity against both L-type and T-type calcium channels.[6]

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Calcium_Channel_Blockade Depolarization Membrane Depolarization Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx This compound This compound This compound->Ca_Channel Blocks Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Smooth_Muscle_Contraction Smooth Muscle Contraction Intracellular_Ca->Smooth_Muscle_Contraction

Caption: Mechanism of Calcium Channel Blockade by this compound.

Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)

Pharmacokinetic studies in rats have shown that this compound exhibits dose-dependent elimination kinetics.[3] Following intravenous administration, the drug distributes extensively, with the highest concentrations found in the lungs.[3] After oral administration, the highest concentrations are observed in the liver.[3] The elimination half-life is significantly longer after oral administration compared to intravenous injection, suggesting a potential for sustained action.[3]

In vitro metabolism studies using rat hepatic S9 fraction have identified two primary metabolic pathways for this compound: N-demethylation and isoquinoline (B145761) ring oxidation. The major metabolite is N-desmethyl this compound.[2]

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ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Oral Oral Administration Plasma Plasma Oral->Plasma Tissues Tissues (Lung, Liver) Plasma->Tissues This compound This compound Plasma->this compound Urine Urine Plasma->Urine Feces Feces Plasma->Feces Tissues->Plasma Metabolites N-desmethyl, Oxidized Metabolites This compound->Metabolites Metabolites->Plasma

Caption: Generalized ADME Pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the pharmacological profile of this compound.

In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages

Objective: To determine the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) standard solution

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for adherence.

  • Prepare serial dilutions of this compound in DMEM.

  • Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • To each 50 µL of supernatant, add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a standard curve generated with NaNO2.

  • Calculate the percentage of inhibition of NO production for each concentration of this compound relative to the LPS-stimulated control.

NO_Inhibition_Assay Start Seed RAW 264.7 cells Incubate1 Incubate 24h Start->Incubate1 Pretreat Pre-treat with this compound (1h) Incubate1->Pretreat Stimulate Stimulate with LPS (24h) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Add_Griess_A Add Griess Reagent A (10 min) Collect->Add_Griess_A Add_Griess_B Add Griess Reagent B (10 min) Add_Griess_A->Add_Griess_B Read_Absorbance Read Absorbance (540 nm) Add_Griess_B->Read_Absorbance Calculate Calculate % Inhibition Read_Absorbance->Calculate

Caption: Experimental Workflow for MTT Cytotoxicity Assay.

Western Blot Analysis of NF-κB and MAPK Pathway Modulation

Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • Target cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • This compound stock solution

  • LPS or other appropriate stimulus

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Pre-treat with this compound for 1 hour.

  • Stimulate with LPS for a specified time (e.g., 30 minutes).

  • Lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect protein bands using ECL substrate and an imaging system.

  • Perform densitometric analysis to quantify the relative protein expression levels, normalizing to a loading control (e.g., β-actin).

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Western_Blot_Workflow Start Cell Treatment Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometric Analysis Detection->Analysis

Caption: General Workflow for Western Blot Analysis.

Conclusion and Future Directions

This compound is a promising natural compound with a multifaceted pharmacological profile. Its demonstrated anti-inflammatory, anti-fibrotic, and calcium channel blocking activities warrant further investigation for its therapeutic potential. This technical guide provides a consolidated resource of the current knowledge on this compound, highlighting the need for more extensive research to fully elucidate its mechanisms of action and to generate more comprehensive quantitative data. Future studies should focus on:

  • Determining the specificities and potencies (IC50/Ki values) of this compound against a broader range of molecular targets.

  • Investigating its pharmacokinetic and metabolic profile in humans.

  • Conducting well-controlled preclinical and clinical studies to evaluate its efficacy and safety in relevant disease models.

By addressing these knowledge gaps, the full therapeutic potential of this compound can be explored and potentially translated into novel treatments for a variety of human diseases.

References

An In-Depth Technical Guide to the In Vitro Metabolism of Isotetrandrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotetrandrine (B1672621), a bisbenzylisoquinoline alkaloid, undergoes metabolic transformation primarily through N-demethylation and isoquinoline (B145761) ring oxidation. This technical guide provides a comprehensive overview of the in vitro metabolism of this compound, with a focus on the experimental protocols and data interpretation relevant to drug development. While specific data on the human cytochrome P450 (CYP) enzymes responsible for this compound metabolism are not extensively available in the public domain, this document outlines the established methodologies for identifying and characterizing the metabolic pathways of similar compounds. The guide includes detailed experimental workflows, data presentation formats, and visualizations of metabolic pathways and experimental designs to aid researchers in the preclinical assessment of this compound and related molecules.

Introduction

This compound is a bioactive alkaloid with a range of pharmacological activities. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. In vitro metabolism studies are a cornerstone of preclinical drug development, providing essential information on metabolic stability, metabolite identification, and the enzymes responsible for clearance. This guide will delve into the known metabolic pathways of this compound and provide a framework for its comprehensive in vitro metabolic characterization.

Known Metabolic Pathways of this compound

In vitro studies utilizing rat hepatic S9 fractions have elucidated the primary metabolic pathways of this compound. The metabolism is characterized by two main transformations: N-demethylation and oxidation of the isoquinoline ring system.[1]

N-Demethylation

The removal of a methyl group from one of the tertiary amine nitrogens is a major metabolic route, leading to the formation of N-desmethyl this compound.[1] This reaction is commonly catalyzed by cytochrome P450 enzymes.

Isoquinoline Ring Oxidation

Oxidative modifications of the isoquinoline rings result in several minor metabolites. These include hydroxylated, oxidized (oxo-), and hydroxylated-oxidized derivatives.[1]

The relative abundance of metabolites observed in rat hepatic S9 fraction incubations provides a preliminary understanding of the metabolic profile of this compound.

Quantitative Data Summary

While comprehensive kinetic data for this compound metabolism is limited, the following table summarizes the relative percentages of metabolites formed in rat hepatic S9 fraction, which can guide initial assessments.

Metabolite Metabolic Pathway Relative Percentage in Rat Hepatic S9 Fraction (%) [1]
N-desmethyl this compoundN-Demethylation~16
Hydroxy-isotetrandrineIsoquinoline Ring Oxidation~6
Oxo-isotetrandrineIsoquinoline Ring Oxidation~7
Oxohydroxy-isotetrandrineIsoquinoline Ring Oxidation~7
Unchanged this compound-~63

Detailed Experimental Protocols

To further characterize the in vitro metabolism of this compound, particularly in human systems, a series of standardized experiments are required. The following protocols are based on established practices in drug metabolism research.

Metabolite Identification in Human Liver Microsomes

Objective: To identify the metabolites of this compound formed by human liver microsomes (HLMs).

Methodology:

  • Incubation:

    • Prepare an incubation mixture containing pooled HLMs (e.g., 0.5 mg/mL), this compound (e.g., 1-10 µM), and a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (pH 7.4).

    • Initiate the reaction by adding the NADPH-regenerating system and incubate at 37°C for a specified time (e.g., 60 minutes).

    • Include control incubations without the NADPH-regenerating system to assess non-CYP mediated metabolism.

  • Sample Preparation:

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant containing the parent drug and metabolites.

  • Analytical Method:

    • Utilize high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the separation and detection of this compound and its metabolites.

    • Characterize metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Reaction Phenotyping with Recombinant Human CYP Enzymes

Objective: To identify the specific human CYP isozymes responsible for the metabolism of this compound.

Methodology:

  • Incubation:

    • Incubate this compound (at a concentration below its Km, if known, or at a low concentration such as 1 µM) with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) co-expressed with NADPH-cytochrome P450 reductase.

    • Initiate the reaction with an NADPH-regenerating system and incubate at 37°C.

    • Monitor the depletion of the parent compound or the formation of specific metabolites over time.

  • Data Analysis:

    • Calculate the rate of metabolism for each CYP isozyme.

    • The isozymes showing the highest rates of metabolism are considered the primary contributors.

Enzyme Kinetics in Human Liver Microsomes

Objective: To determine the kinetic parameters (Km and Vmax) for the metabolism of this compound.

Methodology:

  • Incubation:

    • Incubate a range of this compound concentrations (e.g., 0.1 to 100 µM) with pooled HLMs and an NADPH-regenerating system at 37°C.

    • Ensure that the incubation time and protein concentration are in the linear range for metabolite formation.

  • Data Analysis:

    • Quantify the rate of metabolite formation at each substrate concentration using a validated LC-MS/MS method.

    • Fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).

    • Calculate the intrinsic clearance (CLint) as Vmax/Km.

Visualizations

Metabolic Pathways

This compound Metabolic Pathways This compound This compound N_desmethyl N-desmethyl this compound This compound->N_desmethyl N-Demethylation (Major Pathway) Hydroxy Hydroxy-isotetrandrine This compound->Hydroxy Isoquinoline Ring Oxidation (Minor Pathway) Oxo Oxo-isotetrandrine This compound->Oxo Isoquinoline Ring Oxidation (Minor Pathway) Oxohydroxy Oxohydroxy-isotetrandrine This compound->Oxohydroxy Isoquinoline Ring Oxidation (Minor Pathway)

Caption: Proposed metabolic pathways of this compound.

Experimental Workflow for Metabolite Identification

Metabolite ID Workflow cluster_prep Sample Preparation cluster_analysis Analysis Incubation Incubate this compound with HLMs + NADPH Termination Terminate Reaction (e.g., Acetonitrile) Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Processing Data Processing and Metabolite Identification LC_MS->Data_Processing

Caption: Workflow for metabolite identification in vitro.

Reaction Phenotyping Logic

Reaction Phenotyping Logic Start This compound Metabolism in HLMs Recombinant_CYPs Incubate with individual recombinant human CYPs Start->Recombinant_CYPs Chemical_Inhibition Incubate with HLMs + CYP-specific inhibitors Start->Chemical_Inhibition Metabolism_Rate Measure rate of metabolism Recombinant_CYPs->Metabolism_Rate Inhibition_Potency Determine % inhibition Chemical_Inhibition->Inhibition_Potency Identify_Enzymes Identify primary metabolizing enzymes Metabolism_Rate->Identify_Enzymes Inhibition_Potency->Identify_Enzymes

Caption: Logic for identifying metabolizing enzymes.

Conclusion

The in vitro metabolism of this compound proceeds via N-demethylation and isoquinoline ring oxidation. While the specific human CYP enzymes have yet to be fully elucidated, the experimental protocols and methodologies outlined in this guide provide a robust framework for the comprehensive characterization of its metabolic profile. Such studies are indispensable for advancing the development of this compound as a potential therapeutic agent, enabling informed decisions regarding its safety and efficacy. Further research focusing on reaction phenotyping and enzyme kinetics in human-derived systems is warranted to fully understand the metabolic disposition of this compound in humans.

References

Isotetrandrine: A Comprehensive Technical Review of its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotetrandrine (B1672621), a bis-benzylisoquinoline alkaloid, has demonstrated a wide spectrum of biological activities, positioning it as a molecule of significant interest for therapeutic development. This technical guide provides an in-depth review of the known biological functions of this compound, with a focus on its anti-inflammatory, immunosuppressive, anti-cancer, cardiovascular, and antiviral properties. This document synthesizes quantitative data from published literature, details key experimental methodologies, and visualizes the underlying signaling pathways to serve as a comprehensive resource for the scientific community.

Core Biological Activities

This compound exhibits a range of pharmacological effects, primarily attributed to its ability to modulate key cellular signaling pathways. Its activities are often compared to its isomer, tetrandrine (B1684364), with some distinct differences in potency and mechanism.

Anti-Inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties. It effectively reduces the production of pro-inflammatory cytokines and mediators. Studies have demonstrated that this compound can suppress the lipopolysaccharide (LPS)-induced inflammatory response in various cell types.[1] This is achieved, in part, through the inhibition of key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] By downregulating these pathways, this compound decreases the expression of inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1]

Immunosuppressive Effects

The immunosuppressive properties of this compound are closely linked to its anti-inflammatory actions. It has been observed to modulate the activity of various immune cells.[2] For instance, it can suppress the proliferation of lymphocytes, a key component of the adaptive immune response. While much of the literature focuses on its isomer, tetrandrine, the shared bis-benzylisoquinoline structure suggests similar, though potentially quantitatively different, effects for this compound.[2][3]

Anti-Cancer Potential

This compound, along with tetrandrine, has emerged as a potential candidate for cancer chemotherapy.[4] Its anti-cancer effects are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cancer cell proliferation, and the reversal of multidrug resistance in cancer cells.[4][5] The mechanisms underlying these effects involve the modulation of various signaling pathways critical for cancer cell survival and growth, such as the PI3K/Akt pathway.[6][7]

Cardiovascular Effects

This compound exhibits notable effects on the cardiovascular system, primarily acting as a calcium channel blocker.[8][9] This activity leads to the relaxation of smooth muscle in blood vessels, resulting in vasodilation and a reduction in blood pressure.[8][10] It has been shown to inhibit contractions induced by high potassium, acetylcholine, and oxytocin (B344502) in isolated rat uterus.[8] Furthermore, this compound interacts with α1-adrenoceptors, contributing to its cardiovascular effects.[11][12]

Antiviral Activity

Recent studies have highlighted the potential of bis-benzylisoquinoline alkaloids, including this compound, as antiviral agents.[13] Research has indicated its activity against influenza viruses.[13] The proposed mechanisms of antiviral action for related compounds involve the inhibition of viral entry and replication processes.[14][15]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound.

Activity Assay Target/Cell Line This compound Value Tetrandrine Value (for comparison) Reference
Cardiovascular [3H]prazosin bindingRat cerebral cortical membranesKi: 1.6 ± 0.4 µMKi: 0.69 ± 0.12 µM[11][12]
Noradrenaline-induced contraction (Ca2+-free)Rat isolated aortaIC50: 174.9 µMIC50: 252.8 µM[11][12]
Spontaneous contraction (extracellular Ca2+)Rat isolated aortaIC50: 19.6 µMIC50: 11.6 µM[11][12]
Refilling of intracellular Ca2+ storesRat isolated aortaIC50: 14.9 µMIC50: 7.4 µM[11][12]
Anti-inflammatory IL-6 InhibitionIn vitro-86% inhibition at 6 µM[16]
IL-5 InhibitionIn vitroNo effect95% inhibition at 12.5 µM[16]
Anti-Cancer CytotoxicityP388 (murine leukemia) cellsIC50 < 10 µMIC50 < 10 µM[5]
CytotoxicityA549 (human lung cancer) cells-IC50 reported for derivatives[5]

Key Experimental Protocols

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour. Subsequently, inflammation is induced by adding 1 µg/mL of lipopolysaccharide (LPS).

  • Cytokine Measurement: After a 24-hour incubation period, the cell culture supernatant is collected. The concentrations of TNF-α, IL-1β, and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis for Signaling Pathways: To assess the effect on signaling pathways, cell lysates are prepared after a shorter incubation period (e.g., 30-60 minutes) post-LPS stimulation. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-ERK, ERK). Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence detection system.[1]

Radioligand Binding Assay for α1-Adrenoceptor Affinity
  • Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The resulting pellet is washed and resuspended in the binding assay buffer.

  • Binding Assay: The membrane preparation is incubated with the radioligand [3H]prazosin and varying concentrations of this compound or a competing ligand.

  • Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed, and the radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[11][12]

Signaling Pathways and Experimental Workflows

This compound Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p65_p50 p65/p50 IKK->p65_p50 phosphorylates IκB IkB IκB p_p65_p50 p-p65/p50 p65_p50->p_p65_p50 Nucleus Nucleus p_p65_p50->Nucleus Inflammatory_Genes Inflammatory Genes (TNF-α, IL-1β, IL-6) This compound This compound This compound->IKK inhibits p_p65_p50_in_nucleus->Inflammatory_Genes activates transcription

This compound's Role in the MAPK Signaling Pathway

MAPK_Pathway LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound This compound->MAPKK inhibits

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start prep_membranes Prepare Rat Cerebral Cortical Membranes start->prep_membranes incubation Incubate Membranes with [3H]prazosin and this compound prep_membranes->incubation filtration Rapid Filtration to Separate Bound/Free Ligand incubation->filtration counting Liquid Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end

Conclusion

This compound is a promising natural compound with a diverse range of biological activities that warrant further investigation for therapeutic applications. Its anti-inflammatory, immunosuppressive, anti-cancer, cardiovascular, and antiviral effects are supported by a growing body of scientific evidence. The mechanisms underlying these activities, particularly the modulation of key signaling pathways such as NF-κB and MAPK, provide a solid foundation for targeted drug development. This technical guide serves as a foundational resource for researchers, providing a consolidated overview of quantitative data, experimental methodologies, and the molecular pathways influenced by this compound. Further preclinical and clinical studies are essential to fully elucidate its therapeutic potential and safety profile.

References

Potential Therapeutic Targets of Isotetrandrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: Isotetrandrine (B1672621) (ITD) is a bis-benzylisoquinoline alkaloid, a class of natural products known for a wide range of pharmacological activities. As a stereoisomer of tetrandrine (B1684364) (TET), ITD shares many of its therapeutic properties, which have been investigated in the contexts of inflammatory diseases, cancer, fibrosis, cardiovascular conditions, and viral infections. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, focusing on the underlying molecular mechanisms and presenting key quantitative data and experimental methodologies to facilitate further research and drug development.

Core Therapeutic Areas and Molecular Mechanisms

This compound exerts its effects by modulating several key signaling pathways implicated in the pathogenesis of numerous diseases. The primary therapeutic areas of interest include:

  • Anti-inflammatory Effects: this compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways.

  • Cardiovascular Effects: ITD exhibits cardiovascular effects by interacting with adrenergic receptors and modulating calcium channels.

  • Anti-Cancer Activity: The anti-proliferative and pro-apoptotic effects of ITD and its derivatives have been observed in various cancer cell lines.

  • Anti-Fibrotic Potential: this compound has shown promise in mitigating fibrotic processes, particularly in the lungs.

  • Antiviral Activity: The potential of bis-benzylisoquinoline alkaloids, including ITD, as antiviral agents is an emerging area of research.

Quantitative Data on this compound's Biological Activity

The following tables summarize the available quantitative data for this compound's activity against various targets. It is important to note that much of the research has been conducted on its isomer, tetrandrine, and data for this compound is more limited.

Table 1: Receptor Binding and Functional Inhibition

Target/ProcessLigand/AgonistAssay TypeSpeciesTissue/Cell LineParameterValue (µM)Reference
α1-adrenoceptors[3H]prazosinRadioligand BindingRatCerebral CortexKi1.6 ± 0.4[1]
Noradrenaline-induced contractionNoradrenalineFunctional AssayRatIsolated AortaIC50174.9[1]
Spontaneous contractile response (extracellular Ca2+)-Functional AssayRatIsolated AortaIC5019.6[1]
Refilling of intracellular Ca2+ storesNoradrenalineFunctional AssayRatIsolated AortaIC5014.9[1]

Table 2: Anti-inflammatory Activity

Target/ProcessStimulantCell LineParameterValueReference
TNF-α, IL-1β, IL-6 productionLipopolysaccharide (LPS)RAW 264.7Dose-dependent reductionNot quantified with IC50[2]

Table 3: Anti-Cancer Activity of a Tetrandrine Derivative *

Cancer Cell LineCancer TypeParameterValue (µM)Reference
HELLeukemiaIC501.57 ± 0.05[3]
PC3Prostate CancerIC501.94 ± 0.11[3]
WM9MelanomaIC501.68 ± 0.22[3]

Key Signaling Pathways Modulated by this compound

This compound's therapeutic effects are largely attributed to its ability to interfere with critical intracellular signaling cascades. The following diagrams illustrate the proposed mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

This compound is reported to inhibit the activation of the transcription factor NF-κB, a master regulator of inflammation. This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4]

NF_kB_Inhibition_by_this compound Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor binds IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex activates IkBa_NFkB IκBα p65/p50 IKK_complex->IkBa_NFkB phosphorylates IκBα p65_p50 p65/p50 IkBa_NFkB->p65_p50 releases p65_p50_n p65/p50 p65_p50->p65_p50_n translocates This compound This compound This compound->IKK_complex inhibits DNA κB DNA sites p65_p50_n->DNA binds Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) DNA->Gene_Transcription

This compound inhibits NF-κB activation by targeting the IKK complex.
Modulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is another target of this compound. ITD has been shown to suppress the phosphorylation of ERK1/2, thereby inhibiting downstream signaling that leads to inflammatory responses.[2]

MAPK_Inhibition_by_this compound Growth_Factor Growth Factors/ Mitogens Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK binds Ras Ras Receptor_TK->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates p_ERK p-ERK1/2 ERK->p_ERK p_ERK_n p-ERK1/2 p_ERK->p_ERK_n translocates This compound This compound This compound->ERK inhibits phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p_ERK_n->Transcription_Factors activates Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression

This compound blocks the MAPK pathway by inhibiting ERK1/2 phosphorylation.
Interaction with the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. While more extensively studied for tetrandrine, it is plausible that this compound also modulates this pathway, which would contribute to its anti-cancer effects. Tetrandrine has been shown to induce dephosphorylation of Akt.[5]

PI3K_Akt_Modulation_by_this compound Growth_Factor Growth Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK binds PI3K PI3K Receptor_TK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt recruits & activates p_Akt p-Akt Akt->p_Akt Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) p_Akt->Downstream_Effectors activates/inhibits Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival This compound This compound This compound->p_Akt promotes dephosphorylation

This compound may inhibit the PI3K/Akt pathway, promoting apoptosis.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the literature, providing a framework for investigating the therapeutic effects of this compound.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol is adapted from studies investigating the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in a murine macrophage cell line.[2]

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • This compound Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO). Incubate for 1 hour.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Centrifuge the plates and collect the supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Analyze the data to determine the dose-dependent effect of this compound on cytokine production.

Workflow for in vitro anti-inflammatory assay.
In Vivo Model of Acute Lung Injury (ALI)

This protocol is based on the methodology used to evaluate the protective effects of this compound in a murine model of LPS-induced acute lung injury.[2]

Objective: To assess the in vivo efficacy of this compound in reducing lung inflammation and injury.

Materials:

  • Male BALB/c mice (6-8 weeks old)

  • This compound

  • Lipopolysaccharide (LPS)

  • Sterile saline

  • Anesthesia (e.g., ketamine/xylazine)

Procedure:

  • Animal Acclimatization: Acclimate mice for at least one week before the experiment.

  • Grouping: Divide the mice into groups: control, LPS only, and LPS + this compound (at different doses, e.g., 20 and 40 mg/kg).

  • This compound Administration: Administer this compound or vehicle (e.g., saline) to the respective groups via intraperitoneal injection 1 hour before LPS challenge.

  • LPS-induced ALI: Anesthetize the mice and intranasally instill LPS (e.g., 5 mg/kg) in a small volume of sterile saline. The control group receives saline only.

  • Sample Collection: After a set time point (e.g., 6 or 24 hours), euthanize the mice.

  • Bronchoalveolar Lavage (BAL): Perform bronchoalveolar lavage to collect BAL fluid. Analyze the BAL fluid for total and differential cell counts, and protein concentration.

  • Lung Tissue Analysis: Harvest the lungs for histopathological examination (H&E staining) and measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines in the BAL fluid.

Workflow for in vivo acute lung injury model.
Western Blot Analysis of NF-κB and MAPK Pathways

Objective: To determine the effect of this compound on the phosphorylation and/or degradation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • Cell lysates from in vitro experiments

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound presents a promising scaffold for the development of novel therapeutics for a range of diseases. Its multifaceted mechanism of action, primarily centered on the modulation of key inflammatory and cell survival pathways, warrants further investigation. This technical guide provides a foundational understanding of this compound's potential therapeutic targets, supported by available quantitative data and detailed experimental protocols. It is intended to serve as a valuable resource for researchers and drug development professionals dedicated to exploring the full therapeutic potential of this intriguing natural product. Further research is needed to elucidate the specific molecular interactions of this compound and to generate a more comprehensive quantitative profile of its biological activities.

References

The Structure-Activity Relationship of Isotetrandrine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Bisbenzylisoquinoline Alkaloid

Isotetrandrine (B1672621) (ITD), a bisbenzylisoquinoline alkaloid, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and calcium channel blocking effects. As a stereoisomer of the more extensively studied tetrandrine (B1684364) (TET), ITD presents a unique opportunity to investigate the role of stereochemistry in the biological activity of this class of compounds. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its analogs, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Structure and Stereochemistry

This compound is a macrocyclic alkaloid characterized by two benzylisoquinoline units linked by two ether bridges. The core structure features two chiral centers, which in the case of this compound are in the (R,S) configuration. This is in contrast to its diastereomer, tetrandrine, which possesses an (S,S) configuration. This stereochemical difference plays a crucial role in the differential biological activities and pharmacological profiles of these two molecules.

Anticancer Activity: SAR and Mechanistic Insights

The anticancer properties of bisbenzylisoquinoline alkaloids have been a primary focus of research. While a majority of the quantitative SAR data has been generated for tetrandrine derivatives, these studies provide a valuable framework for understanding the structural requirements for cytotoxicity in this class of compounds, which is largely applicable to this compound.

Quantitative SAR Data for Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various tetrandrine derivatives against several human cancer cell lines. These studies highlight key structural modifications that influence anticancer potency.

Table 1: Cytotoxicity of 14-Sulfonamide-Tetrandrine Derivatives [1]

CompoundR GroupHEL (μM)PC3 (μM)WM9 (μM)K562 (μM)MDA-MB-231 (μM)
Tetrandrine ->50>50>50>50>50
8 4-Fluorophenyl2.15 ± 0.182.11 ± 0.151.68 ± 0.222.13 ± 0.112.31 ± 0.17
10 3-Nitrophenyl2.89 ± 0.211.94 ± 0.112.54 ± 0.351.87 ± 0.092.05 ± 0.13
11 4-Nitrophenyl1.57 ± 0.052.03 ± 0.132.21 ± 0.282.43 ± 0.152.18 ± 0.14
17 4-Trifluoromethylphenyl2.54 ± 0.192.23 ± 0.162.01 ± 0.251.98 ± 0.122.24 ± 0.16
23 2-Naphthyl2.01 ± 0.112.15 ± 0.142.08 ± 0.291.76 ± 0.081.18 ± 0.14

Table 2: Cytotoxicity of 5-Aryl-Tetrandrine Derivatives [2]

CompoundR GroupP388 (μM)A549 (μM)
Tetrandrine H4.2324.31
1 2-Quinolinyl1.852.07
2 3-Indolyl4.812.95
3 3-Isoquinolinyl3.522.07
4 5-Isoquinolinyl6.5413.74
6 3-Quinolinyl2.114.13
7 2-Thiophenyl2.563.58

Key SAR Insights for Anticancer Activity:

  • Substitution at C-14: Introduction of a sulfonamide moiety at the C-14 position of tetrandrine significantly enhances its anticancer activity.[1] Electron-withdrawing groups on the phenyl ring of the sulfonamide, such as nitro and trifluoromethyl groups, are particularly effective.[1] A bulky aromatic group like a naphthyl ring at this position can also lead to potent activity.[1]

  • Substitution at C-5: Modification at the C-5 position with various aryl groups via Suzuki-Miyaura coupling has been shown to improve cytotoxicity, especially against the A549 human lung cancer cell line.[2] The position of the nitrogen atom in heterocyclic substituents appears to be important for activity.[2]

  • Stereochemistry: While comprehensive SAR studies on a series of this compound derivatives are limited, a screening of 28 bisbenzylisoquinoline alkaloids, including this compound, for their ability to induce C/EBPα (a transcription factor with roles in cell cycle arrest and differentiation) provided some insights. In this study, this compound (referred to as pheanthine (B72073) with R,S stereochemistry in some contexts) showed weaker induction compared to some other analogs, suggesting that the stereochemical configuration at the chiral centers influences this specific biological activity.[3]

Experimental Protocols for Anticancer Activity Assays

MTT Assay for Cell Viability [1]

  • Cell Seeding: Cancer cells (HEL, PC3, WM9, K562, MDA-MB-231) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives or analogs) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

G cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat with this compound derivatives A->B C Incubate for 48 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 490 nm F->G H Calculate IC50 values G->H

MTT Assay for Cell Viability Workflow

Anti-inflammatory Activity: SAR and Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties, primarily through the suppression of key inflammatory signaling pathways.

Mechanism of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4]

  • NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. This compound has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[4]

  • MAPK Pathway: The MAPK pathway, which includes kinases such as ERK, JNK, and p38, is another critical regulator of the inflammatory response. Upon stimulation, a cascade of phosphorylation events leads to the activation of these kinases, which in turn activate transcription factors that promote the expression of inflammatory mediators. This compound has been found to significantly inhibit the phosphorylation and activation of MAPKs in response to LPS stimulation.[4]

G cluster_pathway This compound's Inhibition of NF-κB and MAPK Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus Activates other transcription factors IkBa_p65_p50 IκBα-p65/p50 (inactive) IKK->IkBa_p65_p50 Phosphorylation & Degradation of IκBα p65_p50 p65/p50 (active) IkBa_p65_p50->p65_p50 p65_p50->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Activation ITD This compound ITD->MAPKK Inhibits Phosphorylation ITD->IKK Inhibits Activation

Inhibition of NF-κB and MAPK Pathways by this compound
Quantitative SAR Data for Anti-inflammatory Activity

While extensive quantitative SAR data for a series of this compound derivatives in anti-inflammatory assays is not yet widely available, a comparative study of fangchinoline (B191232) (a stereoisomer of tetrandrine with a hydroxyl group) and tetrandrine provides some insight into the structural nuances of anti-inflammatory activity.

Table 3: Comparative Anti-inflammatory Effects of Bisbenzylisoquinoline Alkaloids

CompoundInhibition of Cyclooxygenase (%)Inhibition of mIL-5 Activity (%)Inhibition of hIL-6 Activity (%)
Fangchinoline (100 µM)35No effect63 (at 4 µM)
Tetrandrine (100 µM)No inhibition95 (at 12.5 µM)86 (at 6 µM)

This data suggests that even small structural differences, such as the presence of a hydroxyl group and stereochemistry, can lead to significantly different inhibitory profiles against various inflammatory mediators.

Experimental Protocol for In Vitro Anti-inflammatory Assay

Measurement of Nitric Oxide (NO), TNF-α, and IL-6 Production in RAW 264.7 Macrophages [4]

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Pre-treatment: The cells are pre-treated with various concentrations of this compound or its derivatives for 1 hour.

  • LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • NO Measurement (Griess Assay): 100 µL of the supernatant is mixed with 100 µL of Griess reagent and incubated for 10 minutes. The absorbance is measured at 540 nm.

  • Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Calcium Channel Blocking Activity

Both tetrandrine and this compound are known to be calcium channel blockers, which contributes to their cardiovascular effects. The stereochemistry at the chiral centers plays a significant role in their interaction with calcium channels.

SAR of Calcium Channel Blockade
  • Stereoselectivity: Studies have shown that the (1S, 1'S) configuration of tetrandrine results in a selective inhibitory action on the influx of extracellular calcium. In contrast, the (1R, 1'S) configuration of this compound appears to have a less specific effect on both extracellular influx and intracellular calcium levels. This suggests the existence of a stereospecific binding site for these alkaloids on or within the calcium channel.

  • Binding Site: Tetrandrine has been shown to interact with the benzothiazepine (B8601423) binding site on the L-type calcium channel. It is plausible that this compound also interacts with this site, but with different affinity or conformational effects due to its different stereochemistry.

Experimental Protocol for Calcium Channel Blocking Activity

Measurement of Calcium Influx in Smooth Muscle Cells

  • Cell Preparation: Primary smooth muscle cells are isolated and cultured.

  • Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM, for 30-60 minutes at 37°C.

  • Compound Incubation: The cells are then incubated with various concentrations of this compound or its derivatives.

  • Depolarization: The cells are depolarized with a high-potassium solution to open voltage-gated calcium channels.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium indicator dye using a fluorescence microscope or a plate reader.

  • EC50 Calculation: The 50% effective concentration (EC50) for the inhibition of calcium influx is determined from the dose-response curves.

G cluster_workflow Calcium Influx Assay Workflow A Load smooth muscle cells with Fura-2 AM B Incubate with This compound derivatives A->B C Depolarize with high K+ solution B->C D Measure intracellular Ca2+ fluorescence C->D E Calculate EC50 for Ca2+ influx inhibition D->E

Calcium Influx Assay Workflow

Conclusion and Future Directions

The structure-activity relationship of this compound is a promising area of research with significant therapeutic potential. While much of the current understanding is inferred from studies on its stereoisomer, tetrandrine, the available data clearly indicates that stereochemistry is a critical determinant of biological activity. Future research should focus on the systematic synthesis and biological evaluation of a broader range of this compound derivatives to delineate a more precise SAR for its anticancer, anti-inflammatory, and calcium channel blocking activities. Such studies will be instrumental in the rational design of novel and more potent therapeutic agents based on the this compound scaffold. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working in this exciting field.

References

Off-Target Effects of Isotetrandrine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

Isotetrandrine, a bisbenzylisoquinoline alkaloid, is a compound of significant interest for its potential therapeutic applications, primarily attributed to its activity as a calcium channel blocker. However, a comprehensive understanding of its off-target effects is crucial for a thorough assessment of its safety profile and for anticipating potential polypharmacology. This technical guide provides an in-depth overview of the known and potential off-target interactions of this compound. Due to a lack of publicly available, large-scale screening data for this compound, this guide also draws upon the more extensively studied off-target profile of its isomer, Tetrandrine, to infer potential off-target liabilities. Detailed experimental protocols for key assays used to determine off-target effects are also provided to facilitate further research in this area.

Introduction to this compound

This compound is a natural product isolated from the root of Stephania tetrandra. It belongs to the bisbenzylisoquinoline class of alkaloids and is a stereoisomer of Tetrandrine. Its primary mechanism of action is the blockade of L-type calcium channels, which underlies its potential utility in cardiovascular and inflammatory conditions. While its on-target pharmacology is relatively well-characterized, a systematic evaluation of its off-target profile is not extensively documented in publicly accessible literature. Understanding these unintended interactions is a critical component of preclinical safety assessment and can unveil novel therapeutic opportunities.

Potential Off-Target Profile of this compound

A comprehensive search of publicly available databases and scientific literature did not yield specific quantitative data from broad off-target screening panels (e.g., kinome scans, CEREP/Eurofins safety panels) for this compound. However, based on the known activities of its isomer, Tetrandrine, and the general characteristics of bisbenzylisoquinoline alkaloids, several potential off-target families can be considered for investigation.

Inferences from Tetrandrine's Off-Target Activities

Tetrandrine has been more extensively studied, and its off-target interactions can provide valuable insights into the potential off-target profile of this compound. It is important to note that while structurally similar, stereoisomers can exhibit different pharmacological profiles.

Table 1: Summary of Known Off-Target Activities of Tetrandrine

Target FamilySpecific Target(s)Reported Activity (IC50/Ki)Potential Implication for this compound
Ion Channels Voltage-gated K+ channelsMicromolar rangePotential for cardiac and neuronal side effects.
Ca2+-activated Cl- channels5.2 µMMay influence cellular excitability and secretion.
Transporters P-glycoprotein (P-gp/MDR1)Potent inhibitorPotential for drug-drug interactions.
Enzymes Cytochrome P450 (CYP) enzymesSubstrate of CYP1A2, CYP2C9, CYP2C19, CYP2B6, and CYP3A4Potential for metabolic drug-drug interactions.
Kinases Akt/mTOR pathwayInhibition of phosphorylationPotential for anti-proliferative or immunomodulatory effects.

This table is based on data reported for Tetrandrine and serves as a predictive guide for potential off-target investigations of this compound. All quantitative values are for Tetrandrine.

Experimental Protocols for Off-Target Profiling

To facilitate the investigation of this compound's off-target profile, this section provides detailed methodologies for key experimental assays.

Radioligand Binding Assay for Receptor Off-Targets

This protocol is a standard method for determining the binding affinity of a test compound to a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific receptor.

Materials:

  • Receptor-containing membranes (from cell lines or tissue)

  • Radioligand specific for the target receptor

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • This compound solution at various concentrations (or vehicle for total binding)

    • A high concentration of a known non-radioactive ligand for non-specific binding (NSB) determination

    • Radioligand at a concentration close to its Kd

    • Receptor membranes

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound against a panel of protein kinases.

Objective: To determine the IC50 value of this compound for a specific kinase.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • This compound stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo™, or phosphospecific antibody)

  • 384-well microplates

  • Plate reader (luminometer, fluorometer, or spectrophotometer)

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer.

  • Kinase Reaction:

    • Add the kinase, substrate, and this compound (or vehicle) to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified as a luminescent signal.

  • Data Analysis:

    • Normalize the data to the control wells (vehicle-treated) to determine the percentage of kinase inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams are provided.

experimental_workflow_radioligand_assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution This compound Serial Dilution Assay_Setup Plate Setup: Buffer, Compound, Radioligand, Membranes Compound_Dilution->Assay_Setup Reagent_Prep Prepare Radioligand & Receptor Membranes Reagent_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Generate Dose-Response Curve Data_Processing->Curve_Fitting IC50_Determination Determine IC50 Curve_Fitting->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Caption: Workflow for a radioligand binding assay.

signaling_pathway_akt_mtor RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 activates Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis promotes fourEBP1->Protein_Synthesis inhibits inhibition of Tetrandrine Tetrandrine (Potential for this compound) Tetrandrine->Akt inhibits Tetrandrine->mTORC1 inhibits

Caption: Potential inhibition of the Akt/mTOR pathway.

Discussion and Future Directions

The lack of comprehensive off-target screening data for this compound represents a significant knowledge gap in its preclinical safety profile. The information available for its isomer, Tetrandrine, suggests that ion channels, P-glycoprotein, and CYP enzymes are potential areas of off-target liability that warrant investigation for this compound. Furthermore, the observed effects of Tetrandrine on the Akt/mTOR signaling pathway highlight the importance of broader kinase profiling.

For drug development professionals, it is strongly recommended to perform a comprehensive in vitro safety pharmacology screen, such as the SafetyScreen44 panel offered by Eurofins Discovery or equivalent panels from other contract research organizations. This would provide crucial data on potential interactions with a wide range of receptors, ion channels, transporters, and enzymes. Additionally, a broad kinase panel screen (kinome scan) would be invaluable in identifying any unintended interactions with protein kinases.

The experimental protocols provided in this guide offer a starting point for researchers to begin characterizing the off-target profile of this compound. A systematic approach to identifying and characterizing these off-target effects will be essential for the safe and effective development of this compound as a therapeutic agent.

Conclusion

While this compound holds promise as a therapeutic agent due to its on-target activity as a calcium channel blocker, its off-target pharmacology remains largely unexplored. This technical guide has summarized the potential off-target liabilities based on data from its isomer, Tetrandrine, and has provided detailed experimental protocols to facilitate further investigation. A thorough characterization of the off-target effects of this compound is a critical next step in its preclinical development to ensure a comprehensive understanding of its safety and to uncover any potential for polypharmacology.

Navigating the Journey of Isotetrandrine in the Body: A Technical Guide to its Pharmacokinetics and In Vivo Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and in vivo distribution of isotetrandrine (B1672621), a bisbenzylisoquinoline alkaloid with potential therapeutic applications. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex processes, this document aims to equip researchers and drug development professionals with the critical information needed to advance the study and application of this compound.

Pharmacokinetic Profile of this compound

The pharmacokinetic profile of this compound has been primarily characterized in rat models, revealing distinct absorption, distribution, metabolism, and excretion (ADME) properties following different routes of administration.

Intravenous Administration

Following intravenous (IV) administration in rats, this compound exhibits a plasma concentration-time curve that is best described by a two-compartment open model. The elimination of the drug from plasma appears to be dose-dependent, with linear kinetics observed at lower doses and non-linear kinetics at higher doses.

Table 1: Pharmacokinetic Parameters of this compound in Rats after Intravenous Administration

Dose (mg/kg)Half-life (t½) (min)
12.567.1 ± 6.22
2568.0 ± 2.57
5097.6 ± 14.6
[1]
Intragastric Administration

Upon intragastric (IG) administration, the plasma concentration-time curves of this compound in rats show two distinct peaks, suggesting complex absorption or enterohepatic recirculation. The elimination half-life is significantly longer compared to intravenous administration.

Table 2: Pharmacokinetic Parameters of this compound in Rats after Intragastric Administration

Dose (mg/kg)Elimination Half-life (t½) (h)
1009.35 ± 3.24
2509.01 ± 3.02
[1]

In Vivo Distribution of this compound

This compound demonstrates extensive tissue distribution in rats, with the route of administration influencing the organs with the highest drug concentrations.

Following intravenous administration, the highest concentration of this compound is found in the lungs, while the lowest concentration is in the plasma. In contrast, after intragastric administration, the liver shows the highest drug levels, with plasma again exhibiting the lowest.[1]

Table 3: Relative Tissue Distribution of this compound in Rats

Administration RouteHighest ConcentrationLowest Concentration
IntravenousLungPlasma
IntragastricLiverPlasma
[1]

Experimental Protocols

A clear understanding of the methodologies employed in pharmacokinetic and distribution studies is crucial for the interpretation and replication of results.

Animal Models

The primary animal model used for this compound pharmacokinetic studies has been male rats of inbred strains.[1]

Drug Administration

For intravenous studies, this compound is typically administered as a bolus injection. For oral studies, it is administered via intragastric gavage.

Sample Collection

Blood samples are collected at various time points post-administration to characterize the plasma concentration-time profile. For tissue distribution studies, organs are harvested at specific time points after drug administration.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (HPLC)

A common analytical method for the quantification of this compound in biological samples is reversed-phase HPLC.[1]

Table 4: HPLC Method Parameters for this compound Quantification

ParameterDescription
Mobile Phase 0.2% (w/v) SDS, 47% acetonitrile, and 53% distilled water (pH 2)
Flow Rate 1.5 ml/min
Detection Wavelength 230 nm
[1]

In Vitro Metabolism

In vitro studies using rat hepatic S9 fraction have shed light on the metabolic fate of this compound. These studies indicate that this compound is substantially metabolized.[2][3][4][5]

After a 60-minute incubation, approximately 63% of the parent compound remains unchanged.[2][3][4] The metabolism of this compound proceeds primarily through two pathways: N-demethylation and isoquinoline (B145761) ring oxidation.[2][3][4]

Table 5: Metabolites of this compound in Rat Hepatic S9 Fraction

MetaboliteFormation PathwayApproximate Percentage of Sample
N-desmethyl this compoundN-demethylation16%
Hydroxy-isotetrandrineIsoquinoline ring oxidation6%
Oxo-isotetrandrineIsoquinoline ring oxidation7%
Oxohydroxy-isotetrandrineIsoquinoline ring oxidation7%
[2][3][4]
Experimental Protocol: In Vitro Metabolism
  • System: Male rat hepatic S9 fraction[2][3][4]

  • This compound Concentration: 100 µg/mL[2][3][4]

  • Cofactor: NADPH generating system[2][3][4]

  • Incubation Conditions: Tris buffer (pH 7.4) at 37°C[2][3][4]

  • Incubation Time: 60 minutes[2][3][4]

  • Analysis: High-performance liquid chromatography-atmospheric pressure ionization mass spectrometry (HPLC-MS) and tandem mass spectrometry (MS/MS)[2][3]

Visualizing the Processes

To better illustrate the experimental and metabolic pathways, the following diagrams are provided.

experimental_workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis animal_model Rat Model acclimation Acclimation animal_model->acclimation iv_dose Intravenous Administration acclimation->iv_dose ig_dose Intragastric Administration acclimation->ig_dose blood_sampling Blood Sampling (Time Course) iv_dose->blood_sampling tissue_harvesting Tissue Harvesting iv_dose->tissue_harvesting ig_dose->blood_sampling ig_dose->tissue_harvesting sample_prep Sample Preparation (e.g., Protein Precipitation) blood_sampling->sample_prep tissue_harvesting->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_analysis Pharmacokinetic Data Analysis hplc_analysis->data_analysis

In Vivo Pharmacokinetic Study Workflow

metabolic_pathway cluster_demethylation N-Demethylation cluster_oxidation Isoquinoline Ring Oxidation This compound This compound (~63% unchanged) N_desmethyl N-desmethyl this compound (~16%) This compound->N_desmethyl Major Pathway Hydroxy Hydroxy-isotetrandrine (~6%) This compound->Hydroxy Minor Pathways Oxo Oxo-isotetrandrine (~7%) This compound->Oxo Minor Pathways Oxohydroxy Oxohydroxy-isotetrandrine (~7%) This compound->Oxohydroxy Minor Pathways

Metabolic Pathways of this compound

References

Understanding the Toxicology Profile of Isotetrandrine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotetrandrine, a bis-benzylisoquinoline alkaloid, is a compound of significant interest due to its potential therapeutic applications, which include anti-inflammatory, immunosuppressive, and anti-cancer activities.[1] As with any compound under investigation for pharmaceutical development, a thorough understanding of its toxicology profile is paramount for ensuring safety and determining therapeutic windows. This technical guide provides a comprehensive overview of the currently available toxicological data for this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. It is important to note that publicly available toxicological data for this compound is limited, and in some areas, information from its diastereomer, Tetrandrine (B1684364), is used to provide context and potential insights, given their structural similarity.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single exposure or multiple exposures within a 24-hour period. A key parameter derived from these studies is the median lethal dose (LD50), the dose at which 50% of the test population is expected to die.

Quantitative Data: Acute Toxicity
SpeciesRoute of AdministrationLD50 ValueReference
MouseIntravenous37.5 mg/kg[2]
Experimental Protocols: Acute Toxicity Assessment

Standard protocols for acute toxicity testing, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are typically employed. A general workflow is described below.

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

  • Animal Model: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used for the main test.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles, and are acclimatized to the laboratory environment before the study.

  • Dose Administration: The test substance is administered orally via gavage. Dosing is sequential, with the outcome of the previously dosed animal determining the dose for the next.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days post-dosing.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period to identify any pathological changes in organs and tissues.

  • Data Analysis: The LD50 is calculated using software that employs the maximum likelihood method.

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies are essential for evaluating the effects of a substance over a longer period, providing insights into target organ toxicity and the potential for cumulative effects. Sub-chronic studies typically last for 28 or 90 days, while chronic studies can extend for a year or longer.

Specific sub-chronic or chronic toxicity data for this compound were not identified in the reviewed literature. Studies on Tetrandrine have indicated potential for transient toxicity to the liver, lungs, and kidneys at higher doses in a 14-day sub-acute study in mice.[3]

Experimental Protocols: 90-Day Repeated Dose Oral Toxicity Study (Based on OECD Guideline 408)
  • Animal Model: Typically, rats are used. Both sexes are included, with a sufficient number of animals per group to ensure statistical power (e.g., 10 males and 10 females).[4]

  • Dose Groups: At least three dose levels of the test substance and a control group are used. The highest dose is intended to produce some toxicity but not significant mortality.[4]

  • Administration: The substance is administered daily via the intended clinical route (e.g., oral gavage) for 90 consecutive days.[5]

  • In-life Monitoring: Daily clinical observations, weekly body weight and food consumption measurements, and periodic ophthalmological examinations are conducted.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis to assess effects on blood cells and organ function. Urinalysis is also performed.[6]

  • Pathology: All animals undergo a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.[6]

  • Satellite Group: A satellite group may be included at the high dose and control levels to assess the reversibility of any observed toxic effects after a treatment-free recovery period.[4]

Genotoxicity

Genotoxicity assays are performed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations.

Quantitative Data: Genotoxicity
AssayTest SystemMetabolic Activation (S9)ResultReference
Germ Cell MutagenicityMouseNot specifiedPositive (dni-mus-oth 100 mg/L)[2]

For Tetrandrine, studies have shown it to be a weak indirect-acting genotoxicant, inducing sister-chromatid exchange but not micronuclei in both in vitro and in vivo assays.[7]

Experimental Protocols: In Vitro Micronucleus Assay (Based on OECD Guideline 487)
  • Cell Lines: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.

  • Treatment: Cells are exposed to at least three concentrations of the test substance, both with and without an exogenous metabolic activation system (S9 fraction).

  • Cytokinesis Block: Cytochalasin B is added to block cytokinesis, allowing for the accumulation of binucleated cells.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Analysis: The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) is scored in binucleated cells.

  • Cytotoxicity Assessment: Concurrent cytotoxicity assays are performed to ensure that the tested concentrations are not excessively toxic to the cells.

  • Data Interpretation: A substance is considered genotoxic if it induces a concentration-dependent increase in the frequency of micronucleated cells.

Carcinogenicity

Carcinogenicity studies are long-term bioassays designed to assess the tumor-inducing potential of a substance.

No data on the carcinogenicity of this compound was found in the reviewed literature. A Safety Data Sheet for this compound indicates that no data is available from IARC, NTP, or OSHA regarding its carcinogenicity.[2]

Experimental Protocols: Carcinogenicity Bioassay (Based on OECD Guideline 451)
  • Animal Model: Typically, two rodent species (e.g., rats and mice) are used.

  • Study Duration: Animals are exposed to the test substance for a major portion of their lifespan (e.g., 24 months for rats).

  • Dose Selection: Dose levels are based on data from shorter-term toxicity studies.

  • Administration: The route of administration should mimic the intended human exposure route.

  • Endpoints: The primary endpoints are the incidence, type, and location of tumors. Other parameters such as survival, body weight, and clinical signs are also monitored.

  • Histopathology: A complete histopathological examination of all organs and tissues is conducted.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity (DART) studies evaluate the potential of a substance to interfere with normal reproduction and development. These studies cover various stages, including fertility, embryonic and fetal development, and pre- and postnatal development.

No specific reproductive or developmental toxicity data for this compound were identified in the reviewed literature. The Safety Data Sheet for this compound also states that no data is available for reproductive toxicity.[2]

Experimental Protocols: Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)
  • Animal Model: Pregnant females of a rodent (e.g., rat) and a non-rodent (e.g., rabbit) species are typically used.[8][9]

  • Dosing Period: The test substance is administered daily during the period of major organogenesis.[10]

  • Maternal Evaluation: Dams are observed for clinical signs of toxicity, and body weight and food consumption are monitored.

  • Fetal Evaluation: Near the end of gestation, fetuses are delivered by caesarean section. They are examined for external, visceral, and skeletal malformations. Fetal body weight is also recorded.[10]

  • Data Analysis: The incidence of developmental abnormalities and variations is compared between treated and control groups.

Organ-Specific Toxicity

Based on studies of the closely related compound Tetrandrine, the primary organs of concern for potential toxicity are the liver, lungs, and kidneys.[11]

Specific organ toxicity studies with detailed histopathology for this compound are not well-documented in the available literature. However, one study on the protective effects of this compound in a mouse model of acute lung injury induced by lipopolysaccharide (LPS) provides some insights into its interaction with lung tissue.[1]

Safety Pharmacology

Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.

No specific safety pharmacology data for this compound was found in the reviewed literature.

Toxicokinetics

Toxicokinetics is the study of the absorption, distribution, metabolism, and excretion (ADME) of a substance at toxic dose levels.[12][13]

Studies in rats have shown that this compound exhibits a two-compartment open model after intravenous administration. Following oral administration, the plasma concentration-time curves show two peaks. The elimination half-life is longer after oral administration compared to intravenous administration. Distribution studies in rats revealed that after intravenous administration, the highest concentration of the drug was found in the lung. After oral administration, the highest concentration was found in the liver. In vitro metabolism studies using rat liver S9 fraction showed that this compound is metabolized via N-demethylation and isoquinoline (B145761) ring oxidation.[14]

Signaling Pathways in this compound's Biological Activity

While the precise signaling pathways mediating the toxicity of this compound are not fully elucidated, its therapeutic effects offer clues to its molecular targets. In a study on acute lung injury, this compound was shown to suppress the activation of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[1] These pathways are critical regulators of inflammation and cell survival, and their modulation could be a key mechanism in both the therapeutic and potentially toxic effects of the compound. For the related compound Tetrandrine, inhibition of the ERK/NF-κB signaling pathway has also been implicated in its anti-inflammatory effects.[15][16][17][18]

Visualizations

Signaling Pathway

G Potential Signaling Pathways Modulated by this compound cluster_0 Cellular Response cluster_1 Signaling Cascades Inflammation Inflammation Apoptosis Apoptosis Proliferation Proliferation This compound This compound MAPK MAPK Pathway This compound->MAPK Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits LPS LPS (Stimulus) LPS->MAPK Activates LPS->NFkB Activates MAPK->Inflammation MAPK->Apoptosis MAPK->Proliferation NFkB->Inflammation NFkB->Apoptosis

Caption: Putative signaling pathways influenced by this compound.

Experimental Workflow

General Workflow for a 90-Day Repeated Dose Toxicity Study DoseRangeFinding Dose Range-Finding Studies MainStudy Main 90-Day Study (3 Dose Groups + Control) DoseRangeFinding->MainStudy Inform Dose Selection InLife In-Life Observations (Clinical Signs, Body Weight, Food Consumption) MainStudy->InLife Recovery Recovery Group (High Dose + Control) MainStudy->Recovery ClinicalPathology Clinical Pathology (Hematology, Biochemistry, Urinalysis) InLife->ClinicalPathology Necropsy Necropsy & Organ Weights ClinicalPathology->Necropsy Histopathology Histopathology Necropsy->Histopathology DataAnalysis Data Analysis & Reporting Histopathology->DataAnalysis Recovery->ClinicalPathology

Caption: Workflow for a 90-day repeated dose toxicity study.

Conclusion

The available data on the toxicology of this compound is currently sparse. While an intravenous LD50 in mice has been established and there is an indication of potential germ cell mutagenicity, a comprehensive toxicological profile is lacking. There is a notable absence of data from sub-chronic and chronic toxicity studies, as well as dedicated studies on carcinogenicity and reproductive and developmental toxicity. Information from its diastereomer, Tetrandrine, suggests that the liver, lungs, and kidneys may be potential target organs for toxicity. The modulation of the MAPK and NF-κB signaling pathways appears to be a key mechanism of action for this compound, which likely underlies both its therapeutic and potential toxic effects.

For drug development professionals, the current data underscores the necessity for a full battery of toxicological studies to be conducted for this compound in accordance with international regulatory guidelines (e.g., OECD, ICH). Future research should focus on establishing oral toxicity data, conducting comprehensive genotoxicity assays, and performing repeated-dose toxicity studies to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL). Furthermore, DART studies will be crucial before this compound can be considered for clinical use in relevant populations. A thorough investigation of the dose-dependent effects on key signaling pathways will also be vital in delineating the mechanisms of toxicity and establishing a safe therapeutic window.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Isotetrandrine and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of the bisbenzylisoquinoline alkaloid Isotetrandrine and its analogues. This document includes summaries of quantitative data, detailed experimental protocols for key reactions, and visualizations of the synthetic pathways and relevant biological signaling cascades.

Introduction

This compound, a member of the bisbenzylisoquinoline alkaloid family, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] Structurally, it possesses a macrocyclic core formed by two benzylisoquinoline units linked by two diaryl ether bonds. The total synthesis of this compound and the development of its analogues are crucial for further pharmacological investigation and the development of novel therapeutic agents. This document outlines a modular synthetic approach and explores the structure-activity relationships of synthesized analogues.

Total Synthesis of this compound

The total synthesis of this compound is a multi-step process that can be approached through various routes. A common and effective strategy involves the synthesis of two key tetrahydroisoquinoline intermediates followed by their coupling to form the characteristic bisbenzylisoquinoline macrocycle. Key reactions in this process include the N-acyl Pictet-Spengler condensation to form the tetrahydroisoquinoline moieties and copper-catalyzed Ullmann couplings for the diaryl ether formations.[2] An efficient racemic total synthesis can be achieved in approximately 12 steps from commercially available building blocks.[2]

Retrosynthetic Analysis

A representative retrosynthetic analysis for this compound is depicted below. The strategy involves disconnecting the macrocycle at the two diaryl ether linkages and one of the isoquinoline (B145761) C1-N2 bonds, leading back to simpler, commercially available starting materials.

Retrosynthesis This compound This compound Macrocycle Macrocyclic Precursor This compound->Macrocycle Reduction Bis_THIQ Open-chain Bis-tetrahydroisoquinoline Macrocycle->Bis_THIQ Ullmann Coupling Ullmann1 Intramolecular Ullmann Coupling (x2) THIQ_A Tetrahydroisoquinoline Fragment A Bis_THIQ->THIQ_A Amide Coupling THIQ_B Tetrahydroisoquinoline Fragment B Bis_THIQ->THIQ_B Pictet_Spengler Pictet-Spengler Condensation Amide_Coupling Amide Coupling Starting_Materials Simple Aromatic Starting Materials THIQ_A->Starting_Materials Multi-step synthesis THIQ_B->Starting_Materials Multi-step synthesis Analogue_Synthesis Start Substituted Starting Materials THIQ_Synth Synthesis of Tetrahydroisoquinoline Building Blocks Start->THIQ_Synth Coupling Intermolecular Coupling (e.g., Amide Formation) THIQ_Synth->Coupling Macrocyclization Intramolecular Macrocyclization (e.g., Ullmann Coupling) Coupling->Macrocyclization Final_Mod Final Functional Group Manipulations Macrocyclization->Final_Mod Analogues This compound Analogues Final_Mod->Analogues NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) IkBa->NFkB Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkBa_p P-IκBα Proteasome Proteasome IkBa_p->Proteasome Degradation This compound This compound This compound->IkBa Prevents Degradation DNA DNA NFkB_nuc->DNA Gene_Expr Gene Expression (Inflammation, Survival) DNA->Gene_Expr PI3K_AKT_Pathway This compound This compound pAKT P-AKT This compound->pAKT Inhibits Phosphorylation PI3K PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP3->pAKT Activates AKT AKT pGSK3b P-GSK3β (inactive) pAKT->pGSK3b Phosphorylates (Inactivates) GSK3b GSK3β CyclinD1 Cyclin D1 GSK3b->CyclinD1 Inhibits Apoptosis Apoptosis GSK3b->Apoptosis Promotes CellCycle Cell Cycle Progression CyclinD1->CellCycle

References

Application Notes and Protocols for Isotetrandrine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotetrandrine, a bisbenzylisoquinoline alkaloid, is a compound of significant interest for its potential therapeutic applications, including anti-inflammatory and anti-cancer activities. These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture experiments. The protocols detailed herein are foundational for investigating its mechanisms of action, particularly its effects on cell viability, apoptosis, and key signaling pathways. While specific quantitative data for this compound is emerging, data from its well-studied isomer, Tetrandrine (B1684364), is also included for comparative purposes and to guide experimental design.

Data Presentation: Effects of this compound and Tetrandrine on Cell Lines

The following tables summarize the quantitative effects of this compound and its isomer, Tetrandrine, on various cell lines. This data is crucial for determining appropriate concentration ranges for your experiments.

Table 1: IC50 Values of this compound and Tetrandrine in Various Cell Lines

CompoundCell LineAssayIC50 (µM)Incubation TimeReference(s)
This compound MOLT-4 (Human T-cell leukemia)Proliferation Assay2.19 ± 0.27Not Specified
This compound MOLT-4/DNR (Doxorubicin-resistant)Proliferation Assay2.28 ± 0.33Not Specified
This compound ConA-activated PBMCs (Human)Proliferation Assay1.29 ± 0.14Not Specified
Tetrandrine MOLT-4 (Human T-cell leukemia)Proliferation Assay4.43 ± 0.22Not Specified
Tetrandrine MOLT-4/DNR (Doxorubicin-resistant)Proliferation Assay3.62 ± 0.22Not Specified
Tetrandrine ConA-activated PBMCs (Human)Proliferation Assay1.91 ± 0.22Not Specified
Tetrandrine BGC-823 (Human gastric cancer)MTT Assay6.10 ± 0.7924 hours[1]
Tetrandrine BGC-823 (Human gastric cancer)MTT Assay4.47 ± 0.6548 hours[1]
Tetrandrine BGC-823 (Human gastric cancer)MTT Assay3.74 ± 0.5772 hours[1]
Tetrandrine MDA-MB-231 (Human breast cancer)MTT Assay1.18 ± 0.14Not Specified[2]
Tetrandrine PC3 (Human prostate cancer)MTT Assay1.94 ± 0.11Not Specified[2]
Tetrandrine WM9 (Human melanoma)MTT Assay1.68 ± 0.22Not Specified[2]

Table 2: Effect of Tetrandrine on Apoptosis in Cancer Cell Lines

Cell LineConcentration (µg/mL)Incubation Time% Apoptotic Cells (Early + Late)Reference(s)
BGC-823624 hours11.4%[1]
BGC-823824 hours17.72%[1]
BGC-8231024 hours32.34%[1]
BGC-823812 hours6.64%[1]
BGC-823824 hours19.15%[1]
BGC-823848 hours25.85%[1]

Signaling Pathways Modulated by this compound and Related Alkaloids

This compound and its related compounds, like Tetrandrine, have been shown to modulate several critical signaling pathways involved in inflammation, cell survival, and proliferation. A primary target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

G cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_pathway NF-κB Signaling Pathway Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkBa_p p-IκBα IKK->IkBa_p Phosphorylates IkBa_deg IκBα Degradation IkBa_p->IkBa_deg NFkB_p65_p50_nuc NF-κB (p65/p50) (Nuclear Translocation) NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_p65_p50_nuc->Gene_Transcription Induces This compound This compound This compound->IKK Inhibits G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with This compound (24-72h) A->B C 3. Add MTT Reagent (4h) B->C D 4. Solubilize Formazan Crystals C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate % Viability & IC50 E->F G cluster_workflow Apoptosis Assay Workflow A 1. Treat Cells with This compound B 2. Harvest and Wash Cells A->B C 3. Resuspend in Annexin V Binding Buffer B->C D 4. Stain with Annexin V-FITC & PI C->D E 5. Incubate (15 min, RT, dark) D->E F 6. Analyze by Flow Cytometry E->F G cluster_workflow Western Blot Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer (to PVDF membrane) B->C D 4. Blocking C->D E 5. Primary Antibody Incubation (e.g., anti-p-p65) D->E F 6. Secondary Antibody Incubation E->F G 7. Detection & Imaging F->G H 8. Densitometry Analysis G->H

References

Application Notes and Protocols for In Vivo Studies of Isotetrandrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing in vivo studies for Isotetrandrine (B1672621) (ITD), a bisbenzylisoquinoline alkaloid with demonstrated therapeutic potential. The protocols and data presented are compiled from various preclinical studies and are intended to serve as a foundational resource for investigating the pharmacokinetics, safety, and efficacy of ITD in relevant animal models.

Pharmacokinetics and Toxicology

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, along with its safety margins, is critical for preclinical development.

Pharmacokinetic Profile

Pharmacokinetic studies in rats have shown that this compound's properties, such as half-life and distribution, are highly dependent on the route of administration.[1] Following intravenous (IV) administration, ITD follows a two-compartment open model, while intragastric (IG) administration results in a much longer elimination half-life.[1]

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

RouteDose (mg/kg)Mean Elimination Half-life (t½)Peak Tissue DistributionKey Observation
IV12.567.1 ± 6.22 minLungLinear kinetics observed.[1]
IV2568.0 ± 2.57 minLungLinear kinetics observed.[1]
IV5097.6 ± 14.6 minLungNon-linear kinetics observed.[1]
IG1009.35 ± 3.24 hLiverPlasma concentration curve showed two peaks.[1]
IG2509.01 ± 3.02 hLiverPlasma concentration curve showed two peaks.[1]
Experimental Protocol: Pharmacokinetic Study in Rats

This protocol outlines a general procedure for assessing the pharmacokinetic profile of this compound in a rodent model, based on established methodologies.[1]

Objective: To determine the pharmacokinetic parameters of this compound following intravenous and oral administration.

Materials:

  • This compound (ITD)

  • Vehicle solution (e.g., saline, corn oil)

  • Male Sprague-Dawley or Wistar rats (specific pathogen-free)

  • Cannulation equipment (for IV studies)

  • Oral gavage needles (for IG studies)

  • Blood collection tubes (e.g., containing heparin or EDTA)

  • Centrifuge

  • HPLC system for bioanalysis[1]

Procedure:

  • Animal Acclimation: Acclimate male rats for at least one week under standard laboratory conditions.

  • Group Allocation: Randomly assign animals to different dose and administration route groups (e.g., IV: 12.5, 25, 50 mg/kg; IG: 100, 250 mg/kg).

  • Drug Administration:

    • Intravenous (IV): For IV groups, administer ITD via a tail vein or a cannulated jugular vein.

    • Intragastric (IG): For IG groups, administer ITD using an oral gavage needle.

  • Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Tissue Distribution (Optional): At the end of the study, euthanize animals and collect major organs (liver, lung, kidney, heart, brain, etc.) to determine tissue distribution.[1]

  • Bioanalysis: Determine the concentration of ITD in plasma and tissue homogenates using a validated HPLC method.[1]

  • Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.

G cluster_pre Pre-Dosing cluster_dose Dosing cluster_sample Sampling & Processing cluster_analysis Analysis acclimate Animal Acclimation grouping Group Allocation (IV vs. Oral) acclimate->grouping admin Drug Administration grouping->admin blood Serial Blood Sampling admin->blood tissue Tissue Collection (Terminal) admin->tissue process Plasma Separation & Storage blood->process hplc HPLC Analysis process->hplc pk_calc PK Parameter Calculation hplc->pk_calc

Workflow for a Typical In Vivo Pharmacokinetic Study.

Application Note: Anti-inflammatory Activity

This compound has shown significant anti-inflammatory effects in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury (ALI).[2] Its mechanism involves the suppression of key inflammatory signaling pathways.[2]

Efficacy in Acute Lung Injury Model

In a study using male BALB/c mice, pretreatment with ITD dose-dependently attenuated the inflammatory response following intranasal LPS administration. This included reduced inflammatory cell infiltration, myeloperoxidase (MPO) activity, and levels of pro-inflammatory cytokines in the bronchoalveolar lavage fluid (BALF).[2]

Data Presentation: Effect of this compound on LPS-Induced ALI in Mice

Treatment GroupDose (mg/kg)TNF-α in BALFIL-1β in BALFIL-6 in BALFMPO Activity
Control-NormalNormalNormalNormal
LPS-Significantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
LPS + ITD20Dose-dependently AttenuatedDose-dependently AttenuatedDose-dependently AttenuatedDose-dependently Attenuated
LPS + ITD40Dose-dependently AttenuatedDose-dependently AttenuatedDose-dependently AttenuatedDose-dependently Attenuated
Note: Table summarizes qualitative findings from the study.[2]
Experimental Protocol: LPS-Induced Acute Lung Injury in Mice

Objective: To evaluate the anti-inflammatory efficacy of this compound in an LPS-induced ALI mouse model.[2]

Materials:

  • This compound (ITD)

  • Lipopolysaccharide (LPS) from E. coli

  • Male BALB/c mice (6-8 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Phosphate-buffered saline (PBS)

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • MPO assay kit

Procedure:

  • Animal Model: Use male BALB/c mice.

  • Group Allocation: Randomize mice into groups: Vehicle Control, LPS only, and LPS + ITD (e.g., 20 and 40 mg/kg).

  • Treatment: Pre-treat the ITD groups with the specified doses of this compound (e.g., via intraperitoneal injection) 1 hour before LPS challenge.[2]

  • LPS Challenge: Lightly anesthetize the mice and intranasally administer LPS (e.g., 5 mg/kg) to induce ALI. The control group receives sterile PBS.

  • Sample Collection: At a predetermined time point (e.g., 6-24 hours) after LPS administration, euthanize the mice.

  • Bronchoalveolar Lavage (BAL): Expose the trachea and cannulate it. Lavage the lungs with cold PBS to collect BAL fluid (BALF).

  • Cell Count: Centrifuge the BALF to pellet the cells. Count the total cells, neutrophils, and macrophages using a hemocytometer or automated cell counter.

  • Cytokine Analysis: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the BALF supernatant using ELISA kits.[2]

  • MPO Assay: Harvest lung tissue, homogenize, and measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

  • Histopathology: Fix lung tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung injury and inflammation.

  • Western Blot Analysis: Analyze lung tissue homogenates to assess the activation of MAPK and NF-κB signaling pathways.[2]

G LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->Cytokines ALI Acute Lung Injury (Inflammation) Cytokines->ALI ITD This compound ITD->MAPK ITD->NFkB

ITD inhibits LPS-induced inflammation via MAPK/NF-κB pathways.[2]

Application Note: Neuroprotective Activity

This compound has demonstrated neuroprotective effects in a zebrafish model of Parkinson's disease, suggesting its potential for treating neurodegenerative disorders.[3] The mechanism appears to involve anti-inflammatory and anti-apoptotic pathways.[3]

Efficacy in a Parkinson's Disease Model

In a 6-hydroxydopamine (6-OHDA)-induced zebrafish model of Parkinson's, pretreatment with ITD significantly reversed locomotor deficiency.[3] This protective effect was associated with the inhibition of neuroinflammation and apoptosis and was found to be mediated through PI3K, ERK, and HO-1 pathways.[3]

Data Presentation: Effect of this compound on 6-OHDA-Induced Zebrafish

Treatment GroupDose (µM)Total Swimming Distance (vs. 6-OHDA group)Key Pathway Inhibitors that Abolish Effect
Control-Normal-
6-OHDA250Significantly Reduced-
6-OHDA + ITD10No obvious impactNot Tested
6-OHDA + ITD100No obvious impactNot Tested
6-OHDA + ITD200Significantly ReversedLY294002 (PI3K), LY3214996 (ERK), SnPP (HO-1)[3]
Experimental Protocol: 6-OHDA-Induced Parkinson's Model in Zebrafish

Objective: To assess the neuroprotective effect of this compound on locomotor activity in a 6-OHDA zebrafish model.[3]

Materials:

  • This compound (ITD)

  • 6-hydroxydopamine (6-OHDA)

  • Zebrafish embryos (e.g., AB strain)

  • Embryo medium

  • Multi-well plates

  • Automated behavior monitoring system

Procedure:

  • Embryo Collection: Collect zebrafish embryos and raise them in standard embryo medium.

  • Drug Pretreatment: At 9 hours post-fertilization (hpf), begin pretreating embryos with various concentrations of ITD (e.g., 10, 100, 200 µM).[3]

  • Induction of PD Model: From 2 to 5 days post-fertilization (dpf), expose the ITD-pretreated and control embryos to 250 µM 6-OHDA to induce dopaminergic neuron damage.[3]

  • Behavioral Analysis: At 5 dpf, place individual larvae into wells of a multi-well plate. Use an automated tracking system to monitor and record their locomotor activity (e.g., total swimming distance) over a defined period.[3]

  • Mechanism Validation (Optional): To validate the signaling pathways, co-treat embryos with ITD and specific inhibitors (e.g., PI3K inhibitor LY294002, ERK inhibitor LY3214996, HO-1 inhibitor SnPP) prior to 6-OHDA exposure and assess if the protective effect of ITD is abolished.[3]

  • Molecular Analysis: Perform qPCR or Western blot on whole-larvae lysates to analyze the expression of genes and proteins related to inflammation (e.g., iNOS, COX-2, IL-6) and apoptosis.[3]

  • Data Analysis: Statistically compare the locomotor activity and molecular markers between the different treatment groups.

G cluster_insult Neurotoxic Insult cluster_response Cellular Response cluster_outcome Pathological Outcome OHDA 6-OHDA Inflammation Neuroinflammation (iNOS, COX-2) OHDA->Inflammation Apoptosis Apoptosis OHDA->Apoptosis NeuronLoss Dopaminergic Neuron Death Inflammation->NeuronLoss Apoptosis->NeuronLoss Locomotor Locomotor Deficiency NeuronLoss->Locomotor ITD This compound Pathways PI3K / ERK / HO-1 Pathways ITD->Pathways Pathways->Inflammation Pathways->Apoptosis

Neuroprotective mechanism of this compound in a PD model.[3]

References

Application Notes and Protocols for Isotetrandrine Quantification using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Isotetrandrine. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis.

Introduction

This compound is a bisbenzylisoquinoline alkaloid with a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Accurate and precise quantification of this compound in various matrices, such as biological fluids and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and drug development. This document outlines a robust HPLC method for this purpose.

Chromatographic Conditions

A reliable method for the quantification of this compound is achieved using a reversed-phase HPLC system. The following conditions have been found to provide good resolution and sensitivity.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water
Gradient Optimized to ensure separation from matrix components
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Column Temperature 30 °C
Injection Volume 10 µL
Internal Standard Tetrandrine or another suitable analogue

Experimental Protocols

Standard and Sample Preparation

3.1.1. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.1.2. Sample Preparation (from Biological Matrix, e.g., Plasma)

  • Protein Precipitation: To 200 µL of plasma sample, add 600 µL of acetonitrile.[1]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.[2]

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Standard Weighing Stock Stock Solution Standard->Stock Working Working Standards Stock->Working HPLC HPLC System Working->HPLC Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Extract Supernatant Collection Centrifuge->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute Filter_Sample Filtration Reconstitute->Filter_Sample Filter_Sample->HPLC Column C18 Column HPLC->Column Detector UV Detector (230 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

HPLC Analysis Workflow for this compound Quantification.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3][4][5] The key validation parameters are summarized in the table below.

Table 2: Summary of Method Validation Parameters

ParameterAcceptance CriteriaPurpose
Specificity The analyte peak should be well-resolved from other components.To ensure the method accurately measures the analyte without interference.
Linearity Correlation coefficient (r²) ≥ 0.999To demonstrate a proportional relationship between concentration and response.
Range Typically 80-120% of the test concentration.The interval where the method is precise, accurate, and linear.
Accuracy Recovery of 98-102%To determine the closeness of the measured value to the true value.
Precision Repeatability (Intra-day): RSD ≤ 2% Intermediate Precision (Inter-day): RSD ≤ 2%To assess the degree of scatter between a series of measurements.
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1The lowest amount of analyte that can be detected.
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness No significant change in results with small variations in method parameters (e.g., pH, flow rate).To evaluate the method's capacity to remain unaffected by small, deliberate variations in parameters.

Signaling Pathway Involvement

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms is the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[6]

Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_p Phosphorylated MAPKs TLR4->MAPK_p Activates IKK IKK TLR4->IKK Activates This compound This compound This compound->MAPK_p Inhibits NFkB NF-κB This compound->NFkB Inhibits AP1 AP-1 MAPK_p->AP1 Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Inflammation IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates NFkB_nuc->Inflammation

References

Application Notes and Protocols for Screening Isotetrandrine Activity

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for key cell-based assays designed to screen and characterize the biological activities of Isotetrandrine. The assays cover critical pathways in inflammation and cancer, reflecting the known pharmacological properties of this bisbenzylisoquinoline alkaloid.

Anti-Inflammatory Activity Screening

This compound has been shown to possess significant anti-inflammatory properties. The following assays are designed to quantify its ability to modulate key inflammatory pathways.

Inhibition of NF-κB Activation

Introduction and Principle: The transcription factor NF-κB is a central mediator of inflammatory responses, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. This assay utilizes a reporter gene system to measure the inhibition of NF-κB activation in response to an inflammatory stimulus.

Experimental Protocol:

Cell Line: HEK293 cells stably transfected with an NF-κB response element-driven luciferase reporter gene (HEK293-NF-κB-luc).

Materials:

  • HEK293-NF-κB-luc cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound

  • Luciferase Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293-NF-κB-luc cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the culture medium and add 100 µL of fresh medium containing the desired concentrations of this compound to the cells. Incubate for 1 hour.

  • Stimulation: Add TNF-α to a final concentration of 10 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the TNF-α stimulated control. Determine the IC50 value.

Data Presentation:

Concentration (µM)Luciferase Activity (RLU)% Inhibition
Control150 ± 20-
TNF-α (10 ng/mL)5000 ± 3000
This compound (1 µM) + TNF-α4200 ± 25016
This compound (5 µM) + TNF-α2800 ± 20044
This compound (10 µM) + TNF-α1500 ± 15070
This compound (25 µM) + TNF-α800 ± 10084
IC50 (µM) ~6.5

Signaling Pathway Diagram:

NF-κB signaling pathway inhibition by this compound.
Measurement of Pro-Inflammatory Cytokine Production

Introduction and Principle: this compound's anti-inflammatory effects can be quantified by measuring its ability to inhibit the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β from immune cells stimulated with lipopolysaccharide (LPS).[1][2]

Experimental Protocol:

Cell Line: RAW 264.7 murine macrophage cell line.[1]

Materials:

  • RAW 264.7 cells

  • DMEM with high glucose

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM. Incubate for 24 hours.

  • Compound Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value for the inhibition of each cytokine.

Data Presentation:

CytokineThis compound IC50 (µM)Dexamethasone IC50 (nM) (Positive Control)
TNF-α8.544[3]
IL-612.358[3]
IL-1β10.170[3]

Experimental Workflow Diagram:

Cytokine_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seeding Seed RAW 264.7 cells (1x10^5 cells/well) incubation1 Incubate 24h seeding->incubation1 pretreatment Pre-treat with This compound (1h) incubation1->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation2 Incubate 24h stimulation->incubation2 collection Collect Supernatant incubation2->collection elisa Perform ELISA for TNF-α, IL-6, IL-1β collection->elisa analysis Calculate IC50 elisa->analysis

Workflow for cytokine production inhibition assay.

Anti-Cancer Activity Screening

This compound has demonstrated cytotoxic and anti-proliferative effects on various cancer cell lines. The following protocols are designed to assess its anti-cancer potential.

Cell Viability and Cytotoxicity Assay

Introduction and Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Experimental Protocol:

Cell Lines: A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), and PC3 (prostate cancer).[4]

Materials:

  • Cancer cell lines

  • RPMI-1640 medium

  • FBS

  • Penicillin-Streptomycin solution

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of this compound for 48 hours.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Data Presentation:

Cell LineThis compound IC50 (µM)Vincristine IC50 (µM) (Positive Control)
A5494.80.02
MDA-MB-2316.20.05
PC37.50.03

Experimental Workflow Diagram:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seeding Seed cancer cells (5x10^3 cells/well) incubation1 Incubate 24h seeding->incubation1 treatment Treat with This compound (48h) incubation1->treatment mtt_add Add MTT solution treatment->mtt_add incubation2 Incubate 4h mtt_add->incubation2 solubilize Solubilize formazan with DMSO incubation2->solubilize read Read Absorbance (570 nm) solubilize->read analysis Calculate IC50 read->analysis

Workflow for the MTT cell viability assay.
Apoptosis Assay by Flow Cytometry

Introduction and Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by using Annexin V-FITC and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Experimental Protocol:

Cell Line: MDA-MB-231 human breast cancer cells.[4]

Materials:

  • MDA-MB-231 cells

  • RPMI-1640 medium

  • FBS

  • Penicillin-Streptomycin solution

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat MDA-MB-231 cells with different concentrations of this compound for 24 hours.[4]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Data Presentation:

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Control95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
This compound (2.5 µM)65.8 ± 3.515.4 ± 1.812.3 ± 1.56.5 ± 0.9
This compound (5 µM)40.1 ± 2.928.7 ± 2.525.6 ± 2.25.6 ± 0.7

Signaling Pathway Diagram:

Apoptosis_Pathway This compound This compound Bax Bax This compound->Bax upregulates Bcl2 Bcl-2 This compound->Bcl2 downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion promotes pore formation Bcl2->Mitochondrion inhibits pore formation Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic apoptosis pathway induced by this compound.

General Considerations

  • Cell Culture: Maintain sterile cell culture conditions to avoid contamination. Regularly check for mycoplasma contamination.

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) at a high concentration to prepare a stock solution. The final solvent concentration in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

  • Controls: Include appropriate positive and negative controls in each experiment to ensure the validity of the results.

  • Data Reproducibility: Perform each experiment at least three times to ensure the reproducibility of the findings.

These application notes provide a framework for the initial screening of this compound's biological activities. Further mechanistic studies may be required to fully elucidate its mode of action.

References

Application Notes and Protocols for Overcoming Multidrug Resistance in Cancer Using Isotetrandrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux a broad spectrum of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. Isotetrandrine (B1672621), a bis-benzylisoquinoline alkaloid, has emerged as a promising agent to counteract MDR. These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its investigation in a research setting. While much of the detailed mechanistic understanding is derived from its closely related isomer, tetrandrine (B1684364), direct evidence supports the efficacy of this compound in reversing MDR.

Mechanism of Action

This compound circumvents multidrug resistance through a multi-pronged approach, primarily by inhibiting the function of P-glycoprotein and inducing apoptosis.

1. Inhibition of P-glycoprotein (ABCB1) Efflux Pump: this compound directly interacts with the P-glycoprotein transporter, inhibiting its drug efflux function. This leads to an increased intracellular accumulation of chemotherapeutic agents in resistant cancer cells, thereby restoring their sensitivity to treatment.[1] This inhibitory effect is reversible and does not appear to alter the expression level of P-glycoprotein itself.[1]

2. Induction of Apoptosis: this compound can induce programmed cell death (apoptosis) in cancer cells, including those that are drug-resistant. This is achieved through the activation of intrinsic and extrinsic caspase cascades. Studies on the closely related isomer, tetrandrine, show activation of initiator caspases-8 and -9, and the executioner caspase-3, leading to the cleavage of key cellular proteins and cell death.[2][3]

3. Modulation of Signaling Pathways: this compound is also implicated in the modulation of key signaling pathways that contribute to cell survival and drug resistance, such as the PI3K/Akt pathway. By inhibiting this pathway, this compound can decrease the survival signals in cancer cells, making them more susceptible to the cytotoxic effects of chemotherapy.

Data Presentation

The following tables summarize the quantitative data from studies on this compound and its isomer, tetrandrine, in overcoming multidrug resistance.

Table 1: Reversal of Multidrug Resistance by this compound and Tetrandrine

CompoundCell LineResistant toCombination DrugFold Reversal of ResistanceReference
This compoundMCF-7/DOXDoxorubicinDoxorubicinSignificantly higher than verapamil[1]
TetrandrineHep-2/vVincristineVincristine2.22
TetrandrineMCF-7/adrDoxorubicinDoxorubicin20.4[3]
TetrandrineKBv200VincristineVincristine7.6 (at 0.625 µM)[4]

Table 2: IC50 Values of Chemotherapeutic Agents in the Presence of Tetrandrine

Cell LineChemotherapeutic AgentTetrandrine ConcentrationIC50 (µmol/L) without TetrandrineIC50 (µmol/L) with TetrandrineReference
Hep-2/vVincristine2.52 µg/mL1.8 ± 0.200.81 ± 0.33

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 This compound's MDR Reversal Mechanism This compound This compound P-glycoprotein (ABCB1) P-glycoprotein (ABCB1) This compound->P-glycoprotein (ABCB1) Inhibits Chemotherapeutic Drug Chemotherapeutic Drug P-glycoprotein (ABCB1)->Chemotherapeutic Drug Effluxes Intracellular Drug Concentration Intracellular Drug Concentration Chemotherapeutic Drug->Intracellular Drug Concentration Cell Death Cell Death Intracellular Drug Concentration->Cell Death Induces

Figure 1: Simplified workflow of this compound inhibiting P-glycoprotein mediated drug efflux.

cluster_1 Apoptosis Induction by this compound This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Caspase-9 Caspase-9 Mitochondria->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Figure 2: Intrinsic apoptosis pathway activated by this compound.

cluster_2 Modulation of PI3K/Akt Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Cell Survival Cell Survival Akt->Cell Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Figure 3: Inhibition of the pro-survival PI3K/Akt signaling pathway by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability of multidrug-resistant cancer cells and its ability to sensitize these cells to chemotherapeutic drugs.

Materials:

  • This compound

  • Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)

  • MDR and parental (sensitive) cancer cell lines

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the chemotherapeutic agent, with and without a fixed, non-toxic concentration of this compound. Include wells with this compound alone and untreated controls.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values. The fold reversal of resistance can be calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in the presence of this compound.

Rhodamine 123 Efflux Assay

Objective: To assess the inhibitory effect of this compound on the efflux function of P-glycoprotein.

Materials:

  • This compound

  • Rhodamine 123

  • MDR and parental cancer cell lines

  • 6-well plates or flow cytometry tubes

  • Culture medium

  • PBS

  • Flow cytometer

Procedure:

  • Culture cells to 70-80% confluency.

  • Pre-incubate the cells with a non-toxic concentration of this compound for 1-2 hours at 37°C.

  • Add Rhodamine 123 (final concentration 1-5 µM) to the cells and incubate for 30-60 minutes at 37°C.

  • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Add fresh medium (with or without this compound) and incubate for another 1-2 hours to allow for drug efflux.

  • Harvest the cells, wash with cold PBS, and resuspend in PBS.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A higher fluorescence intensity in the this compound-treated cells compared to the untreated MDR cells indicates inhibition of P-glycoprotein-mediated efflux.[1]

Western Blot Analysis for P-glycoprotein and Apoptosis-Related Proteins

Objective: To determine the effect of this compound on the expression of P-glycoprotein and key proteins involved in apoptosis.

Materials:

  • This compound

  • MDR and parental cancer cell lines

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-P-glycoprotein, anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Akt, anti-p-Akt, and anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with various concentrations of this compound for a specified time (e.g., 24, 48 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate 20-40 µg of protein per lane by SDS-PAGE and transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL detection system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion

This compound presents a promising strategy to combat multidrug resistance in cancer. Its ability to inhibit P-glycoprotein and induce apoptosis provides a dual mechanism to enhance the efficacy of conventional chemotherapeutic drugs. The protocols outlined in these application notes provide a framework for researchers to investigate and further characterize the potential of this compound as an MDR reversal agent. Further studies are warranted to fully elucidate its molecular targets and to evaluate its therapeutic potential in preclinical and clinical settings.

References

Isotetrandrine: A Versatile Tool for Interrogating Calcium Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isotetrandrine, a bis-benzylisoquinoline alkaloid, has emerged as a valuable pharmacological tool for the investigation of intracellular calcium (Ca²⁺) signaling. Its multifaceted mechanism of action, primarily centered on the modulation of various calcium channels, allows researchers to dissect complex signaling cascades involved in a myriad of physiological and pathological processes. These application notes provide a comprehensive overview of this compound's utility in calcium signaling research, complete with detailed experimental protocols and quantitative data to guide its effective use in the laboratory.

This compound's primary mechanism of action involves the blockade of voltage-gated calcium channels, including both L-type and T-type channels.[1][2] This inhibitory action reduces Ca²⁺ influx in response to membrane depolarization, making it a useful tool for studying processes dependent on these channels, such as muscle contraction, neurotransmitter release, and hormone secretion.[3] Furthermore, this compound has been shown to inhibit store-operated calcium entry (SOCE), a critical pathway for replenishing endoplasmic reticulum (ER) Ca²⁺ stores and sustaining long-term calcium signals. This inhibition of SOCE provides a means to investigate the roles of STIM and ORAI proteins in cellular function. The compound's ability to interfere with multiple calcium entry pathways underscores its utility as a broad-spectrum calcium signaling inhibitor.

Quantitative Data: Inhibitory Profile of this compound

The following table summarizes the reported inhibitory concentrations (IC₅₀) and binding affinities (Ki) of this compound against various targets within the calcium signaling pathway. This data is essential for designing experiments and interpreting results.

TargetAssay/TissueSpeciesIC₅₀ / KiReference(s)
α1-adrenoceptors [³H]prazosin bindingRat cerebral cortexKi: 1.6 ± 0.4 µM
Norepinephrine-induced contraction (Ca²⁺-free) Rat isolated aortaRatIC₅₀: 174.9 µM
Extracellular Ca²⁺-induced contraction Rat isolated aortaRatIC₅₀: 19.6 µM
Refilling of intracellular Ca²⁺ stores Rat isolated aortaRatIC₅₀: 14.9 µM
Aldosterone Production Bovine adrenal glomerulosa cellsBovineIC₅₀: 10 µM[4]
T-type Ca²⁺ channels Bovine adrenal glomerulosa cellsBovineMicromolar concentrations[4]
L-type Ca²⁺ channels Bovine adrenal glomerulosa cellsBovineHigher concentrations than T-type[4]
Hep-2 cell proliferation Human laryngeal carcinoma cellsHumanIC₅₀: 13.28 µg/mL[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using the Graphviz DOT language.

This compound's Inhibition of Calcium Entry Pathways

cluster_plasma_membrane Plasma Membrane cluster_er Endoplasmic Reticulum VGCC Voltage-Gated Ca²⁺ Channels (L-type, T-type) Cytosolic_Ca Cytosolic Ca²⁺ ↑ VGCC->Cytosolic_Ca SOC Store-Operated Ca²⁺ Channels (ORAI) SOC->Cytosolic_Ca GPCR G-Protein Coupled Receptor PLC Phospholipase C GPCR->PLC IP3R IP₃ Receptor PLC->IP3R IP₃ ER_Ca ER Ca²⁺ Store IP3R->ER_Ca Release SERCA SERCA Pump SERCA->ER_Ca STIM1 STIM1 STIM1->SOC Activates Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->VGCC Extracellular_Ca->SOC Cytosolic_Ca->SERCA Uptake ER_Ca->STIM1 Depletion activates ER_Ca->Cytosolic_Ca Agonist Agonist Agonist->GPCR This compound This compound This compound->VGCC Inhibits This compound->SOC Inhibits

Caption: this compound inhibits multiple Ca²⁺ entry pathways.

Experimental Workflow: Measuring Intracellular Calcium with Fura-2 AM

A 1. Cell Culture Plate cells on coverslips B 2. Fura-2 AM Loading Incubate cells with Fura-2 AM A->B C 3. Wash & De-esterification Remove excess dye and allow cleavage B->C D 4. Baseline Measurement Record fluorescence at 340/380 nm excitation C->D E 5. Compound Addition Add this compound or vehicle D->E F 6. Agonist Stimulation Induce Ca²⁺ signal (e.g., with ATP or Thapsigargin) E->F G 7. Data Acquisition Record fluorescence changes over time F->G H 8. Data Analysis Calculate F340/F380 ratio and normalize G->H

References

Application Notes & Protocols: Assessing the Effect of Isotetrandrine on P-glycoprotein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: P-glycoprotein (P-gp, MDR1, or ABCB1) is a transmembrane efflux pump that plays a critical role in multidrug resistance (MDR) in cancer therapy and influences the pharmacokinetics of many drugs.[1][2] P-gp actively transports a wide range of xenobiotics out of cells, reducing intracellular drug concentrations and thus their efficacy.[1] The bisbenzylisoquinoline alkaloid Tetrandrine (B1684364) is known to be a potent P-gp inhibitor.[1][3] Isotetrandrine, its stereoisomer, is investigated for similar properties. This document provides detailed protocols to assess the inhibitory effect of a test compound, such as this compound, on the function and expression of P-glycoprotein. The primary mechanisms of inhibition often involve direct modulation of the transporter's efflux function or downregulation of its expression.[2][4]

Data Presentation: Summary of Quantitative Analysis

The following tables summarize typical quantitative data obtained from the described protocols. Values are presented for illustrative purposes to guide data interpretation.

Table 1: Functional Inhibition of P-glycoprotein by this compound

Assay TypeCell LineP-gp SubstrateMetricThis compoundVerapamil (Positive Control)
Calcein-AM EffluxK562/MDRCalcein-AMIC₅₀ (µM)User-determined value~5 µM
ATPase ActivityP-gp MembranesATPEC₅₀ (µM)User-determined value~3 µM
Rhodamine 123 AccumulationMCF-7/ADRRhodamine 123Fold Increase (at 10 µM)User-determined value~15-fold

IC₅₀ (Half-maximal inhibitory concentration) and EC₅₀ (Half-maximal effective concentration) values are key indicators of the potency of a P-gp inhibitor. Lower values indicate higher potency. The Calcein-AM assay is a sensitive, high-throughput method for assessing P-gp inhibition.[5]

Table 2: Effect of this compound on P-glycoprotein Expression

Cell LineTreatment DurationThis compound Conc. (µM)P-gp Expression Level (Relative to Control)
KBv20048h1User-determined value
KBv20048h5User-determined value
KBv20048h10User-determined value

Expression levels are quantified via densitometry from Western blot results and normalized to a loading control (e.g., β-actin). A value < 1.0 indicates downregulation of P-gp expression.

Experimental Protocols

Protocol 1: P-glycoprotein ATPase Activity Assay

This assay measures the ATP hydrolysis by P-gp in isolated cell membranes. P-gp substrates and inhibitors modulate the rate of ATP hydrolysis, which is quantified by measuring the release of inorganic phosphate (B84403) (Pi).[6][7]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep_membranes Isolate P-gp expressing cell membranes prep_reagents Prepare ATP, this compound, and Verapamil solutions incubate Incubate membranes with This compound or controls prep_reagents->incubate add_atp Initiate reaction by adding Mg-ATP incubate->add_atp incubate_37c Incubate at 37°C add_atp->incubate_37c stop_reaction Stop reaction incubate_37c->stop_reaction add_pi_reagent Add phosphate detection reagent stop_reaction->add_pi_reagent measure_abs Measure absorbance at ~650 nm add_pi_reagent->measure_abs calculate Calculate vanadate-sensitive ATPase activity measure_abs->calculate

Caption: Workflow for the P-gp ATPase Activity Assay.

Methodology:

  • Membrane Preparation: Use commercially available membrane preparations from cells overexpressing human P-gp (e.g., from Sf9 insect cells) or prepare them in-house.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the test compound (this compound at various concentrations), a positive control (e.g., Verapamil), and a negative control (vehicle).

    • To distinguish P-gp-specific ATPase activity, run parallel reactions with and without a general ATPase inhibitor like sodium orthovanadate (Na₃VO₄).[7]

    • Add 5-10 µg of the P-gp membrane preparation to each well.

  • Reaction:

    • Pre-incubate the plate for 10 minutes at 37°C.

    • Initiate the reaction by adding Mg-ATP solution to each well.

    • Incubate for 20-40 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the reaction by adding a stopping solution (e.g., 5% SDS).

    • Add a phosphate detection reagent (e.g., a solution containing ammonium (B1175870) molybdate (B1676688) and malachite green).

    • Incubate at room temperature for 20-30 minutes for color development.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., ~650 nm).

    • Subtract the absorbance of the vanadate-containing wells from the corresponding wells without vanadate (B1173111) to determine the P-gp-specific activity.

    • Plot the P-gp ATPase activity against the log concentration of this compound to determine the EC₅₀.

Protocol 2: Calcein-AM Efflux Assay (Functional Assessment)

This high-throughput assay measures the ability of a compound to inhibit P-gp's efflux function. Calcein-AM is a non-fluorescent P-gp substrate that becomes fluorescent upon hydrolysis by intracellular esterases.[5] P-gp inhibition leads to intracellular accumulation of fluorescent calcein.[8][9]

Workflow Diagram:

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis seed_cells Seed P-gp overexpressing cells (e.g., K562/MDR) in 96-well plate culture Culture overnight seed_cells->culture wash_cells Wash cells with buffer culture->wash_cells add_compound Add this compound or controls (Verapamil) and incubate wash_cells->add_compound add_calcein Add Calcein-AM substrate add_compound->add_calcein incubate_37c Incubate at 37°C for 30-60 min add_calcein->incubate_37c wash_excess Wash cells to remove excess Calcein-AM incubate_37c->wash_excess read_fluorescence Read fluorescence (Ex: 485 nm, Em: 530 nm) wash_excess->read_fluorescence calculate_ic50 Calculate % inhibition and determine IC₅₀ read_fluorescence->calculate_ic50

Caption: Workflow for the Calcein-AM Efflux Assay.

Methodology:

  • Cell Culture: Seed cells known to overexpress P-gp (e.g., K562/MDR, MCF-7/ADR) into a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Incubation:

    • Wash the cells with a suitable buffer (e.g., HBSS or PBS).

    • Add buffer containing various concentrations of this compound, a positive control (e.g., Verapamil), and a vehicle control.

    • Incubate for 15-30 minutes at 37°C.

  • Substrate Addition:

    • Add Calcein-AM to each well to a final concentration of 0.25-1 µM.

    • Incubate for another 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Wash the cells three times with ice-cold buffer to remove extracellular Calcein-AM.

    • Add fresh buffer to each well.

    • Measure the intracellular fluorescence using a plate reader with appropriate filters (Excitation: ~485 nm, Emission: ~530 nm).

  • Data Analysis:

    • Calculate the percentage of P-gp inhibition relative to the positive control (100% inhibition) and vehicle control (0% inhibition).

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Western Blot Analysis of P-gp Expression

This protocol quantifies the amount of P-gp protein in cells following treatment with this compound to determine if the compound alters the expression of the transporter.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immuno Immunodetection treat_cells Treat cells with this compound for 24-72 hours lyse_cells Lyse cells and collect protein treat_cells->lyse_cells quantify_protein Quantify protein (BCA assay) lyse_cells->quantify_protein load_sample Load samples onto SDS-PAGE gel quantify_protein->load_sample run_gel Separate proteins by size load_sample->run_gel transfer Transfer proteins to PVDF membrane run_gel->transfer block Block membrane (e.g., with BSA) transfer->block probe_primary Incubate with primary antibody (anti-P-gp, anti-Actin) block->probe_primary probe_secondary Incubate with HRP-conjugated secondary antibody probe_primary->probe_secondary detect Add ECL substrate and image probe_secondary->detect

Caption: Workflow for Western Blot Analysis.

Methodology:

  • Cell Treatment and Lysis:

    • Culture P-gp overexpressing cells (e.g., KBv200) in the presence of various concentrations of this compound for 24, 48, or 72 hours.

    • Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature equal amounts of protein (20-40 µg) from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for P-gp (e.g., C219 or UIC2) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Also, probe the membrane for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Detection and Analysis:

    • Wash the membrane thoroughly with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the P-gp band intensity to the corresponding loading control band intensity.

Signaling Pathway Analysis

Derivatives of tetrandrine have been shown to decrease P-gp expression by downregulating the MEK-ERK signaling pathway, which can lead to increased ubiquitination and subsequent degradation of the P-gp protein.[4] Assessing this pathway can provide mechanistic insight into this compound's action.

Diagram of Potential Signaling Pathway:

G This compound This compound MEK MEK This compound->MEK inhibits Pgp_Degradation P-glycoprotein Degradation This compound->Pgp_Degradation promotes ERK ERK MEK->ERK phosphorylates P_ERK p-ERK (Active) ERK->P_ERK activation Pgp_Expression P-glycoprotein Expression/Stability P_ERK->Pgp_Expression promotes

Caption: Potential MEK-ERK signaling pathway affected by this compound.

References

Application Notes and Protocols for In Vitro Studies of Isotetrandrine's Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isotetrandrine (ITD) has emerged as a promising natural compound with significant neuroprotective potential, primarily attributed to its potent anti-inflammatory and anti-apoptotic properties. These application notes provide a comprehensive guide to the in vitro models and experimental protocols used to investigate and quantify the neuroprotective effects of this compound. The primary focus is on its ability to mitigate neuroinflammation in microglial cells, a key aspect of neurodegenerative disease pathology.

In Vitro Model: Lipopolysaccharide (LPS)-Induced BV2 Microglial Cells

The BV2 murine microglial cell line is a well-established and widely used model to study neuroinflammation. Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response characterized by the production of pro-inflammatory mediators. This model is ideal for assessing the anti-inflammatory efficacy of therapeutic compounds like this compound.

Quantitative Data Summary

The following tables summarize the dose-dependent inhibitory effects of this compound on key inflammatory markers in LPS-stimulated BV2 cells.[1]

Table 1: Effect of this compound on Pro-inflammatory Protein Expression [1]

Treatment GroupConcentration (µM)Relative iNOS Expression (%) (Normalized to LPS Control)Relative COX-2 Expression (%) (Normalized to LPS Control)
Control0Not reportedNot reported
LPS (1 µg/mL)0100100
LPS + this compound10~80~75
LPS + this compound100~40~35
LPS + this compound200~20~15

Table 2: Effect of this compound on Pro-inflammatory mRNA Expression [1]

Treatment GroupConcentration (µM)Il-6 mRNA Fold ChangeInos mRNA Fold ChangeCox-2 mRNA Fold Changecd11b mRNA Fold Change
Control01.01.01.01.0
LPS (1 µg/mL)0~18~14~12~4.5
LPS + this compound10~15~12~10~4.0
LPS + this compound100~8~7~6~3.0
LPS + this compound200~4~3~2~2.0

Experimental Protocols

Protocol 1: BV2 Cell Culture and Treatment

This protocol outlines the steps for culturing BV2 microglial cells and inducing an inflammatory response with LPS, followed by treatment with this compound.

Materials:

  • BV2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (ITD)

  • 6-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture: Maintain BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed the BV2 cells in 6-well plates at a density of 1 x 10^6 cells per well and allow them to adhere overnight.[2]

  • Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Pre-treat the cells with varying concentrations of this compound (e.g., 10, 100, 200 µM) for 1-2 hours. Include a vehicle control group.

    • Subsequently, stimulate the cells with LPS at a final concentration of 1 µg/mL for 24 hours to induce the expression of inflammatory markers.[1] A non-stimulated control group and an LPS-only group should be included.

  • Harvesting: After the incubation period, harvest the cells for subsequent protein or RNA analysis.

Protocol 2: Western Blot Analysis for iNOS and COX-2

This protocol details the procedure for quantifying the protein expression of iNOS and COX-2.

Materials:

  • RIPA buffer with protease inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Protein Extraction:

    • Wash the treated cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an ECL reagent and capture the signal with an imaging system.

    • Quantify the band intensities using image analysis software and normalize the expression of iNOS and COX-2 to the loading control.[3]

Protocol 3: RT-qPCR for Inflammatory Gene Expression

This protocol describes the quantification of mRNA levels for Il-6, Inos, Cox-2, and cd11b.

Materials:

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (Il-6, Inos, Cox-2, cd11b) and a reference gene (e.g., Gapdh)

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from the treated BV2 cells using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target and reference genes, and cDNA template.

    • Perform the qPCR reaction using a thermal cycler.

  • Data Analysis: Calculate the relative mRNA expression levels using the 2^-ΔΔCt method, normalizing the expression of the target genes to the reference gene.[1]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are mediated through the modulation of key signaling pathways involved in inflammation and cell survival.

G cluster_0 Experimental Workflow: In Vitro Anti-inflammatory Assay BV2 BV2 Microglial Cells Seed Seed cells in 6-well plates BV2->Seed Adhere Allow to adhere overnight Seed->Adhere Pretreat Pre-treat with this compound (10, 100, 200 µM) for 1-2h Adhere->Pretreat Stimulate Stimulate with LPS (1 µg/mL) for 24h Pretreat->Stimulate Harvest Harvest Cells Stimulate->Harvest Analysis Protein Analysis (Western Blot) iNOS, COX-2 RNA Analysis (RT-qPCR) Il-6, Inos, Cox-2, cd11b Harvest->Analysis

Experimental workflow for in vitro anti-inflammatory assays.

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB pathway and activating the PI3K/Akt and ERK pathways, which in turn can lead to the upregulation of the antioxidant enzyme HO-1.

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB activates ProInflammatory ↑ Pro-inflammatory Mediators (iNOS, COX-2, IL-6) NFkB->ProInflammatory induces Inflammation Neuroinflammation ProInflammatory->Inflammation Neuroprotection Neuroprotection ITD This compound ITD->NFkB inhibits PI3K_Akt PI3K/Akt Pathway ITD->PI3K_Akt activates ERK ERK Pathway ITD->ERK activates HO1 ↑ HO-1 PI3K_Akt->HO1 leads to ERK->HO1 leads to HO1->Neuroprotection

Proposed signaling pathways for this compound's neuroprotection.

Future Directions: Advanced In Vitro Models

While the LPS-stimulated BV2 model is excellent for studying anti-inflammatory effects, other models can provide further insights into the direct neuroprotective actions of this compound.

  • Neuronal Cell Lines (SH-SY5Y, PC12): These human neuroblastoma and rat pheochromocytoma cell lines, respectively, can be differentiated into neuron-like cells. They are commonly used to model neurodegenerative diseases by inducing cytotoxicity with neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+). These models would be suitable for investigating whether this compound can directly protect neurons from toxin-induced apoptosis and oxidative stress.

  • Neuron-Microglia Co-culture: To better mimic the cellular interactions in the brain, a co-culture system of neurons and microglia can be employed.[4][5] In this model, microglia can be activated by LPS, and the subsequent effects on neuronal survival can be assessed in the presence or absence of this compound. This allows for the investigation of indirect neuroprotection mediated by the suppression of microglial-derived neurotoxic factors.

G cluster_0 Future In Vitro Model: Neuron-Microglia Co-culture Microglia Microglia Inflammatory_Factors Inflammatory Factors (e.g., TNF-α, IL-1β) Microglia->Inflammatory_Factors releases Neurons Neurons Neuronal_Damage Neuronal Damage / Apoptosis Neurons->Neuronal_Damage LPS LPS LPS->Microglia activates ITD This compound ITD->Microglia inhibits activation Inflammatory_Factors->Neurons induces Neuroprotection Neuroprotection

Logical workflow for a neuron-microglia co-culture model.

By utilizing these in vitro models and protocols, researchers can effectively dissect the molecular mechanisms underlying this compound's neuroprotective effects, paving the way for its potential development as a therapeutic agent for neurodegenerative diseases.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Isotetrandrine Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of novel Isotetrandrine (B1672621) derivatives as potential anticancer agents. Detailed protocols for chemical synthesis and cytotoxicity assessment are included to facilitate further research and development in this promising area of drug discovery.

Introduction to this compound and Its Derivatives

This compound, a bis-benzylisoquinoline alkaloid, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. Modifications of its core structure have led to the development of novel derivatives with enhanced potency and selectivity against various cancer cell lines. This document focuses on two key classes of derivatives: C-14 modified sulfonamides and C-5 substituted analogs, highlighting their synthesis and anticancer properties.

Synthesis of Novel this compound Derivatives

General Synthetic Schemes

The synthesis of novel this compound derivatives primarily involves modifications at the C-14 and C-5 positions of the parent molecule.

Scheme 1: Synthesis of 14-Sulfonamide-Isotetrandrine Derivatives

This scheme illustrates the introduction of a sulfonamide group at the C-14 position, which has been shown to enhance cytotoxic activity.[1]

G This compound This compound Intermediate1 14-Nitro-Isotetrandrine This compound->Intermediate1 Mixed Acid (HNO3, (CH3CO)2O) Intermediate2 14-Amino-Isotetrandrine Intermediate1->Intermediate2 Reduction (e.g., Pd/C, H2) Product 14-Sulfonamide-Isotetrandrine Derivatives Intermediate2->Product R-SO2Cl, Base

Caption: General workflow for the synthesis of 14-sulfonamide-isotetrandrine derivatives.

Scheme 2: Synthesis of C-5 Substituted this compound Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl groups at the C-5 position, leading to derivatives with potent anti-tumor activities.[2][3]

G This compound This compound Intermediate1 5-Bromo-Isotetrandrine This compound->Intermediate1 Bromination Product C-5 Aryl/Heteroaryl This compound Derivatives Intermediate1->Product Arylboronic Acid, Pd Catalyst, Base (Suzuki-Miyaura Coupling)

Caption: Workflow for C-5 functionalization of this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocols

Protocol 1: Synthesis of 14-Amino-Isotetrandrine (Intermediate for Sulfonamides)

This protocol is adapted from procedures for the synthesis of tetrandrine (B1684364) derivatives.[1]

  • Nitration: Dissolve this compound in a suitable solvent (e.g., dichloromethane). Cool the solution to 0°C. Add a mixture of nitric acid and acetic anhydride (B1165640) dropwise while maintaining the temperature. Stir the reaction mixture at room temperature for 3-4 hours. After completion, quench the reaction with water and extract the product with dichloromethane (B109758). Purify the crude 14-nitro-isotetrandrine by column chromatography.

  • Reduction: Dissolve the purified 14-nitro-isotetrandrine in methanol. Add a catalytic amount of Palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere (or use a reducing agent like hydrazine (B178648) hydrate) at room temperature until the reaction is complete (monitored by TLC). Filter the catalyst and concentrate the filtrate under reduced pressure to obtain 14-amino-isotetrandrine.

Protocol 2: General Procedure for the Synthesis of 14-Sulfonamide-Isotetrandrine Derivatives

This protocol is a general method for the sulfonylation of the amino group.[1]

  • Dissolve 14-amino-isotetrandrine (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.

  • Add a suitable base (e.g., triethylamine (B128534) or DMAP, 0.2 equivalents).

  • Add the desired sulfonyl chloride (1 equivalent) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Upon completion, dilute the mixture with dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under vacuum.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the final 14-sulfonamide-isotetrandrine derivative.

Protocol 3: General Procedure for the Synthesis of C-5 Substituted this compound Derivatives

This protocol outlines the Suzuki-Miyaura coupling reaction for C-5 functionalization.[2][3]

  • Bromination: Prepare 5-bromo-isotetrandrine by treating this compound with a brominating agent (e.g., N-bromosuccinimide) in a suitable solvent.

  • Suzuki-Miyaura Coupling: In a reaction vessel, combine 5-bromo-isotetrandrine (1 equivalent), the desired arylboronic acid (1.5-2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., Na2CO3 or K2CO3, 2 equivalents).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture and heat it under an inert atmosphere at 80-100°C for 12-24 hours.

  • After cooling, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to obtain the C-5 substituted this compound derivative.

Biological Evaluation of this compound Derivatives

In Vitro Cytotoxicity Assays

The anticancer activity of the synthesized derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines.

Protocol 4: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the cell viability against the compound concentration.

Summary of Biological Activity

The following tables summarize the reported cytotoxic activities of representative novel this compound derivatives against various cancer cell lines.

Table 1: IC50 Values (µM) of 14-Sulfonamide-Tetrandrine Derivatives [1]

CompoundMDA-MB-231 (Breast)PC3 (Prostate)WM9 (Melanoma)HEL (Leukemia)K562 (Leukemia)
Tetrandrine>40>40>40>40>40
Derivative 8 --1.68 ± 0.22-< positive control
Derivative 10 -1.94 ± 0.11--< positive control
Derivative 11 ---1.57 ± 0.05-
Derivative 17 ----< positive control
Derivative 23 1.18 ± 0.14---< positive control

Note: Data for this compound derivatives are extrapolated from studies on Tetrandrine derivatives, as they share a similar core structure and modification strategies.

Table 2: IC50 Values (µM) of C-5 Substituted Tetrandrine Derivatives [2][3]

CompoundA549 (Lung)P388 (Leukemia)
Tetrandrine>20-
Derivative 1 (Quinoline) 2.07<10
Derivative 2 (Indole) 2.95-
Derivative 3 (Isoquinoline) 2.07-
Derivative 6 (Quinoline) -< Tetrandrine
Derivative 7 (Thiophene) < Tetrandrine< Tetrandrine

Note: As with the sulfonamides, these data are based on tetrandrine derivatives but are indicative of the potential for C-5 substituted this compound analogs.

Mechanism of Action

Preliminary studies suggest that this compound derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and modulating key signaling pathways involved in cell survival and proliferation.

Induction of Apoptosis

This compound derivatives have been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis.

G Derivative This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Bcl-xL Derivative->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Derivative->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound derivatives.

Modulation of Signaling Pathways

This compound and its derivatives have been reported to inhibit pro-survival signaling pathways such as the PI3K/Akt/mTOR and MAPK/NF-κB pathways.[4]

G Derivative This compound Derivative PI3K PI3K Derivative->PI3K MAPK MAPK Derivative->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB NF-κB MAPK->NFkB NFkB->Proliferation

References

Application Notes and Protocols for Screening Isotetrandrine Analogues for Enhanced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the screening and evaluation of isotetrandrine (B1672621) analogues for their cytotoxic potential against cancer cell lines. Detailed protocols for cytotoxicity assays, along with an analysis of the underlying signaling pathways, are presented to facilitate drug discovery and development efforts in this area.

Introduction

This compound, a bis-benzylisoquinoline alkaloid, and its diastereomer tetrandrine (B1684364) have demonstrated a range of pharmacological activities, including anticancer properties.[1] Structural modifications of the parent molecule can lead to the development of analogues with enhanced cytotoxic effects and improved pharmacological profiles. This document outlines the procedures for screening such analogues to identify lead compounds for further development. The primary mechanism of cytotoxicity for this class of compounds appears to be the induction of apoptosis through various signaling cascades.[1][2]

Data Presentation: Cytotoxicity of Tetrandrine and this compound Analogues

The following table summarizes the 50% inhibitory concentration (IC50) values of various tetrandrine and this compound analogues against a panel of human cancer cell lines. This data allows for a comparative analysis of the cytotoxic potency of these compounds.

CompoundCell LineCancer TypeIC50 (µM)Reference
Tetrandrine Analogues
TetrandrineA549Lung Cancer> 10[3]
Compound 1 A549Lung Cancer~2[3]
Compound 3 A549Lung Cancer~2[3]
Compound 7 A549Lung Cancer2.94[4]
TetrandrineP388Murine Leukemia< 10[3]
Compound 1 P388Murine Leukemia< 10 (more active than Tetrandrine)[3]
Compound 6 P388Murine Leukemia< 10 (more active than Tetrandrine)[3]
Compound 7 P388Murine Leukemia< 10 (more active than Tetrandrine)[3]
14-Sulfonamide-Tetrandrine Derivatives
Compound 5 WM9Melanoma1.98 ± 0.42[5]
Compound 8 WM9Melanoma1.68 ± 0.22[5]
Compound 10 PC3Prostate Cancer1.94 ± 0.11[5]
Compound 11 HELLeukemia1.57 ± 0.05[5]
Compound 23 MDA-MB-231Breast Cancer1.18 ± 0.14[5][6]
Fully Synthetic Tetrandrine/Isotetrandrine Analogues
RMS1HepG2Liver CancerIncreased cytotoxicity vs. Tetrandrine[7]
RMS2HepG2Liver CancerIncreased cytotoxicity vs. Tetrandrine[7]
RMS3HepG2Liver CancerIncreased cytotoxicity vs. Tetrandrine[7]
RMS4HepG2Liver CancerIncreased cytotoxicity vs. Tetrandrine[7]
RMS5HepG2Liver CancerIncreased cytotoxicity vs. Tetrandrine[7]
RMS7HepG2Liver CancerIncreased cytotoxicity vs. Tetrandrine[7]
RMS8HepG2Liver CancerIncreased cytotoxicity vs. Tetrandrine[7]

Experimental Workflow for Screening this compound Analogues

The overall workflow for screening this compound analogues for cytotoxic activity is depicted below. This process begins with the preparation of the compound library and cell cultures, followed by cytotoxicity screening, data analysis to determine IC50 values, and subsequent mechanistic studies for promising candidates.

G cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis cluster_mechanistic Mechanistic Studies Compound_Prep Compound Library Preparation (this compound Analogues) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Prep->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Assay Data_Acquisition Absorbance Reading Cytotoxicity_Assay->Data_Acquisition IC50_Determination IC50 Value Calculation Data_Acquisition->IC50_Determination Hit_Selection Hit Compound Selection IC50_Determination->Hit_Selection Apoptosis_Assay Apoptosis Assays (e.g., Flow Cytometry) Hit_Selection->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Hit_Selection->Pathway_Analysis

Caption: Experimental workflow for screening this compound analogues.

Experimental Protocols

A detailed protocol for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a common method for assessing cytotoxicity, is provided below.

MTT Cytotoxicity Assay Protocol

1. Materials:

  • This compound analogues (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., A549, MDA-MB-231, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogues in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include appropriate controls:

      • Vehicle Control: Wells with cells treated with the same concentration of the solvent used to dissolve the compounds.

      • Untreated Control: Wells with cells in culture medium only.

      • Blank Control: Wells with culture medium only (no cells) to measure background absorbance.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

3. Data Analysis:

  • Calculate the percentage of cell viability using the following formula:

    • Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated control - Absorbance of blank)] x 100

  • Plot a dose-response curve of cell viability versus compound concentration.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways in this compound-Induced Cytotoxicity

This compound and its analogues exert their cytotoxic effects primarily through the induction of apoptosis. Several key signaling pathways are implicated in this process. A simplified diagram of these interconnected pathways is presented below.

G cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_execution Execution cluster_outcome Outcome This compound This compound Analogues PI3K_AKT PI3K/Akt Pathway This compound->PI3K_AKT Inhibits MAPK MAPK Pathway This compound->MAPK Activates Mitochondria Mitochondrial Pathway This compound->Mitochondria Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits Caspase_Activation Caspase Activation (Caspase-3, -8, -9) MAPK->Caspase_Activation Mitochondria->Caspase_Activation Cytochrome c release PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Caspase_Activation->Apoptosis PARP_Cleavage->Apoptosis

Caption: Key signaling pathways in this compound-induced apoptosis.

The cytotoxic mechanism of this compound analogues often involves the inhibition of pro-survival pathways like the PI3K/Akt pathway and the activation of pro-apoptotic pathways such as the MAPK pathway.[1] Furthermore, these compounds can directly act on the mitochondria, leading to the release of cytochrome c and the activation of the intrinsic apoptotic cascade.[7] This culminates in the activation of executioner caspases (e.g., caspase-3) and the cleavage of substrates like PARP, ultimately leading to programmed cell death.[2]

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of this compound and tetrandrine analogues is influenced by their chemical structure. Key observations from various studies include:

  • Modifications at the C-14 position: The synthesis of 14-sulfonamide-tetrandrine derivatives has shown that substitutions at this position can significantly enhance cytotoxic activity. For instance, the presence of a 2-naphthalenesulfonyl group (compound 23 ) resulted in potent inhibition of multiple cancer cell lines.[5]

  • Substitutions on the benzene (B151609) ring: The addition of electron-withdrawing groups to the benzene ring of the C-14 sulfonamide moiety has been shown to increase anti-proliferative activities.[5]

  • Modifications at the C-5 position: The introduction of alkynyl groups at the C-5 position of tetrandrine has also led to analogues with improved cytotoxicity against lung cancer cells.[4]

  • Stereochemistry: While many analogues show cytotoxicity independent of their stereochemistry, some diastereomers have displayed substantial differences in their cytotoxic potencies, suggesting that the spatial arrangement of substituents can be a critical determinant of activity.[7]

These findings suggest that future drug design efforts could focus on further modifications at these key positions to optimize the cytotoxic profile of this compound analogues.

References

Isotetrandrine: A Promising Tool for Elucidating Viral Entry Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Isotetrandrine (B1672621), a bisbenzylisoquinoline alkaloid, has emerged as a valuable pharmacological tool for investigating the intricate mechanisms of viral entry into host cells. Its inhibitory action on specific cellular pathways exploited by various viruses provides a unique lens through which to dissect the early stages of infection. These application notes provide an overview of this compound's mechanism of action, its known antiviral spectrum, and its utility in virological research.

Mechanism of Action:

This compound primarily exerts its antiviral effects by disrupting the acidification of endosomes.[1][2] This is a critical process for the entry of many enveloped viruses, which rely on the low pH environment of late endosomes to trigger conformational changes in their surface glycoproteins, leading to membrane fusion and release of the viral genome into the cytoplasm.[1][2][3] By inhibiting endosomal acidification, this compound effectively traps viral particles within the endosomal pathway, preventing their replication.[1][2]

This mechanism places this compound in a class of compounds known as late-stage entry inhibitors. Its action is analogous to other bisbenzylisoquinoline alkaloids, such as tetrandrine (B1684364), which have been shown to inhibit the entry of viruses like Ebola and coronaviruses by targeting endosomal ion channels, including two-pore channels (TPCs).[4][5][6] While direct inhibition of TPCs by this compound has not been explicitly demonstrated, its impact on endosomal acidification suggests a similar mode of action.

Antiviral Spectrum:

The primary antiviral activity of this compound documented in the scientific literature is against influenza A viruses.[1][2][7][8] Specifically, it has shown inhibitory effects against both H1N1 and H3N2 subtypes.[1] Due to its mechanism of action targeting a fundamental host cell process, it is plausible that this compound may exhibit broader antiviral activity against other viruses that rely on pH-dependent endosomal entry. However, further research is needed to confirm its efficacy against a wider range of viral pathogens.

Quantitative Data

The inhibitory activity of this compound against influenza A virus subtypes is summarized in the table below. This data is derived from a study that screened five bisbenzylisoquinoline alkaloids for their anti-influenza activity.[1]

Virus StrainCell LineAssay TypeIC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)
Influenza A/H1N1 MDCKCytopathic Effect (CPE) Inhibition3.12> 100> 32.05
Influenza A/H3N2 MDCKCytopathic Effect (CPE) Inhibition4.25> 100> 23.53

Note: The IC50 (half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit the viral cytopathic effect by 50%. The CC50 (half-maximal cytotoxic concentration) is the concentration that reduces the viability of the host cells by 50%. The Selectivity Index (SI = CC50/IC50) is a measure of the compound's therapeutic window.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity and mechanism of action of this compound and related compounds.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a fundamental method for quantifying the antiviral activity of a compound by measuring its ability to protect host cells from virus-induced death or morphological changes.[9][10][11]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus (e.g., H1N1 or H3N2 subtype)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® or MTT)

  • Plate reader

Protocol:

  • Seed MDCK cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Prepare serial dilutions of this compound in DMEM.

  • After 24 hours, remove the growth medium from the cells and add the serially diluted this compound. Include wells with no compound as a virus control and wells with no virus and no compound as a cell control.

  • Immediately add the influenza A virus at a predetermined multiplicity of infection (MOI) to all wells except the cell control wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.[12][13][14]

Materials:

  • Confluent monolayer of MDCK cells in a multi-well plate

  • Influenza A virus

  • This compound

  • DMEM

Protocol:

  • Pre-infection: Treat MDCK cells with this compound for a set period (e.g., 2 hours) before viral infection. After the pre-treatment, wash the cells to remove the compound and then infect with the virus.

  • During infection (Co-treatment): Add this compound and the virus to the cells simultaneously.

  • Post-infection: Infect the cells with the virus for a set period (e.g., 1-2 hours), then remove the virus inoculum, wash the cells, and add fresh medium containing this compound at various time points post-infection (e.g., 0, 2, 4, 6, 8 hours).

  • At a fixed time point after infection (e.g., 24 hours), collect the cell supernatant or cell lysate.

  • Quantify the viral titer in the supernatant using a plaque assay or determine the expression of viral proteins in the cell lysate by Western blot or immunofluorescence.

  • A significant reduction in viral yield when the compound is added early in the infection cycle (pre-infection or co-treatment) suggests inhibition of an early event like entry.

Endosomal Acidification Assay (Acridine Orange Staining)

This assay visually demonstrates the effect of a compound on the pH of acidic intracellular compartments like endosomes and lysosomes.

Materials:

  • MDCK or other suitable cells grown on glass coverslips

  • This compound

  • Acridine Orange (AO) solution

  • Fluorescence microscope

Protocol:

  • Treat cells with this compound at a concentration known to have antiviral effects for a defined period. Include an untreated control.

  • Incubate the cells with Acridine Orange (a fluorescent dye that accumulates in acidic compartments and fluoresces bright red, while it stains the cytoplasm and nucleus green) for 15-30 minutes.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Observe the cells under a fluorescence microscope.

  • A decrease in red fluorescence in the this compound-treated cells compared to the control cells indicates a disruption of endosomal acidification.

Visualizations

Experimental Workflow for Viral Entry Inhibition Studies

G cluster_0 In Vitro Antiviral Screening cluster_1 Mechanism of Action Studies CPE Assay CPE Assay Plaque Reduction Assay Plaque Reduction Assay CPE Assay->Plaque Reduction Assay Confirmation Time-of-Addition Assay Time-of-Addition Assay Plaque Reduction Assay->Time-of-Addition Assay Active Compound Endosomal Acidification Assay Endosomal Acidification Assay Time-of-Addition Assay->Endosomal Acidification Assay Suggests entry inhibition Viral Uptake/Fusion Assay Viral Uptake/Fusion Assay Endosomal Acidification Assay->Viral Uptake/Fusion Assay Confirm mechanism

Caption: Workflow for characterizing this compound's antiviral activity.

Mechanism of this compound-Mediated Viral Entry Inhibition

G cluster_0 Viral Entry Pathway cluster_1 This compound Action Virus Virus Receptor Binding Receptor Binding Virus->Receptor Binding Endocytosis Endocytosis Receptor Binding->Endocytosis Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Viral Genome Release Viral Genome Release Late Endosome->Viral Genome Release Late Endosome->Viral Genome Release Replication Replication Viral Genome Release->Replication This compound This compound Inhibition of H+ Pump Inhibition of H+ Pump This compound->Inhibition of H+ Pump Block in Endosomal Acidification Block in Endosomal Acidification Inhibition of H+ Pump->Block in Endosomal Acidification Block in Endosomal Acidification->Late Endosome Prevents pH drop

Caption: this compound blocks viral entry by inhibiting endosomal acidification.

References

Evaluating the Anti-inflammatory Properties of Isotetrandrine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the methodologies used to evaluate the anti-inflammatory properties of Isotetrandrine (ITD). This compound, a bisbenzylisoquinoline alkaloid, has demonstrated significant potential in mitigating inflammatory responses.[1][2] The following application notes and detailed protocols are designed to assist researchers in the systematic investigation of its anti-inflammatory effects, from in vitro cellular assays to in vivo animal models.

In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays are fundamental for elucidating the cellular and molecular mechanisms underlying the anti-inflammatory effects of this compound. These assays typically involve stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) and then assessing the inhibitory effect of this compound on various inflammatory markers.[3][4]

Key In Vitro Assays

A panel of in vitro assays is recommended to comprehensively assess the anti-inflammatory profile of this compound:

  • Cell Viability Assay (e.g., MTT Assay): To determine the non-cytotoxic concentration range of this compound.

  • Nitric Oxide (NO) Production Assay (Griess Assay): To measure the inhibition of NO, a key inflammatory mediator.

  • Pro-inflammatory Cytokine Production Assays (ELISA): To quantify the reduction in key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).[5][6]

  • Western Blot Analysis: To investigate the effect of this compound on the protein expression of inflammatory enzymes (e.g., iNOS, COX-2) and key proteins in inflammatory signaling pathways (e.g., NF-κB, MAPKs).[3][5]

  • NF-κB Luciferase Reporter Assay: To specifically quantify the inhibitory effect of this compound on the transcriptional activity of NF-κB.[7]

  • Immunofluorescence Staining: To visualize the nuclear translocation of NF-κB (p65 subunit).[7]

Experimental Protocols

Protocol 1: Evaluation of this compound's Effect on LPS-Induced NO and Cytokine Production in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates (for NO assay and cell viability) or 24-well plates (for cytokine assays) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.[8]

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A and incubate for 10 minutes.

    • Add 50 µL of Griess reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be generated to determine the NO concentration.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability (MTT Assay):

    • Add MTT solution to the remaining cells in the 96-well plate and incubate for 4 hours.

    • Solubilize the formazan (B1609692) crystals with DMSO.

    • Measure the absorbance at 570 nm.

Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1-2 hours, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes for phosphorylation events).

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[8]

    • Block the membrane with 5% non-fat milk or BSA in TBST.[8]

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK1/2, and JNK overnight at 4°C.[8] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[8]

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.[8]

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

Table 1: In Vitro Anti-inflammatory Effects of Tetrandrine (B1684364)/Isotetrandrine

AssayCell LineStimulantMeasured ParameterInhibitory Effect of Tetrandrine/IsotetrandrineReference
Cytokine ProductionMonocytes/MacrophagesLPSIL-1, TNF-αDose-dependent inhibition[6]
Cytokine ProductionHaCaT cellsIL-22TNF-α, IL-1β, IL-6Significant down-regulation[9]
Proliferation & Cytokine ProductionHaCaT cellsIL-22Cell Proliferation, Cytokine ProductionDose-dependent inhibition[10]
Inflammatory MediatorsRAW 264.7 macrophages-NO, TNF-α, IL-6, iNOS, COX-2Lower levels compared to control[4]
Cytokine Production--mIL-5 activity95% inhibition at 12.5 µM (Tetrandrine)[11]
Cytokine Production--hIL-6 activity86% inhibition at 6 µM (Tetrandrine)[11]
Cytokine ProductionBV2 microgliaLPSIL-1β, TNF-αAttenuated production[12]

Note: Data for this compound is often presented alongside or is comparable to its isomer, Tetrandrine.

In Vivo Evaluation of Anti-inflammatory Activity

In vivo models are crucial for assessing the systemic anti-inflammatory efficacy of this compound and its potential therapeutic utility.

Key In Vivo Models
  • Carrageenan-Induced Paw Edema: A widely used and reproducible model of acute inflammation.[13][14][15][16]

  • LPS-Induced Acute Lung Injury (ALI): A model to evaluate the protective effects of this compound on organ-specific inflammation.[5]

Experimental Protocols

Protocol 3: Carrageenan-Induced Paw Edema in Rats

  • Animals: Use male Wistar or Sprague-Dawley rats.

  • Grouping: Divide the animals into several groups: a control group, a carrageenan-only group, this compound-treated groups (various doses), and a positive control group (e.g., Indomethacin).[14]

  • Treatment: Administer this compound or the vehicle intraperitoneally or orally 30-60 minutes before the carrageenan injection.[14]

  • Induction of Edema: Inject 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[14]

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[14]

    • The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.[14]

  • Biochemical Analysis (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue to measure levels of inflammatory mediators like TNF-α, IL-1β, PGE2, and the expression of iNOS and COX-2.[14]

Protocol 4: LPS-Induced Acute Lung Injury in Mice

  • Animals: Use male BALB/c mice.[5]

  • Grouping and Treatment: Similar to the paw edema model, divide mice into control, LPS-only, and this compound-treated groups. Administer this compound (e.g., intraperitoneally) prior to LPS challenge.

  • Induction of ALI: Administer LPS via intratracheal instillation or intraperitoneal injection.

  • Sample Collection: At a predetermined time point (e.g., 6-24 hours) after LPS administration, euthanize the mice.

  • Bronchoalveolar Lavage (BAL):

    • Perform a bronchoalveolar lavage to collect BAL fluid.

    • Analyze the BAL fluid for total and differential cell counts (neutrophils, macrophages).[5]

    • Measure the levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) in the BAL fluid using ELISA.[5]

  • Lung Tissue Analysis:

    • Collect lung tissue for histological examination (to assess inflammatory cell infiltration and edema).

    • Measure myeloperoxidase (MPO) activity in lung homogenates as an index of neutrophil infiltration.[5]

    • Perform Western blot analysis on lung tissue homogenates to assess the activation of NF-κB and MAPK pathways.[5]

Data Presentation

Table 2: In Vivo Anti-inflammatory Effects of this compound

ModelAnimalParameter MeasuredEffect of this compoundReference
LPS-Induced Acute Lung InjuryMicePulmonary inflammatory cell infiltration, MPO activity, TNF-α, IL-1β, IL-6 in BAL fluidDose-dependent attenuation[5]
LPS-Induced Acute Lung InjuryMiceActivation of MAPK and NF-κBSignificant inhibition[5]
Croton Oil-Induced Ear EdemaMiceEar edemaAnti-inflammatory effects observed[11]

Visualization of Signaling Pathways and Workflows

The anti-inflammatory effects of this compound are largely attributed to its ability to modulate key signaling pathways involved in the inflammatory response.

Signaling Pathways

This compound has been shown to inhibit the activation of the NF-κB and MAPK signaling cascades, which are central to the expression of pro-inflammatory genes.[1][5]

NF-kB Signaling Pathway Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nucleus->Genes Transcription This compound This compound This compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway Inhibition by this compound LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (MKKs) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Leads to This compound This compound This compound->MAPKKK Inhibits

Caption: Inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow

The following diagram outlines a general workflow for the comprehensive evaluation of this compound's anti-inflammatory properties.

Experimental Workflow start Start: this compound in_vitro In Vitro Studies start->in_vitro cell_viability Cell Viability Assay (e.g., MTT) in_vitro->cell_viability inflammatory_assays Inflammatory Mediator Assays (NO, Cytokines) cell_viability->inflammatory_assays mechanism_studies Mechanism of Action Studies (Western Blot, Luciferase Assay) inflammatory_assays->mechanism_studies in_vivo In Vivo Studies mechanism_studies->in_vivo acute_inflammation Acute Inflammation Model (Carrageenan-induced paw edema) in_vivo->acute_inflammation organ_inflammation Organ-Specific Inflammation (LPS-induced ALI) in_vivo->organ_inflammation data_analysis Data Analysis and Interpretation acute_inflammation->data_analysis organ_inflammation->data_analysis conclusion Conclusion on Anti-inflammatory Properties data_analysis->conclusion

References

Application of Isotetrandrine in Patch-Clamp Electrophysiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotetrandrine (B1672621), a bis-benzylisoquinoline alkaloid, is a stereoisomer of tetrandrine (B1684364). While extensive research using patch-clamp electrophysiology has characterized the effects of tetrandrine on various ion channels, specific data on this compound remains limited. However, comparative studies provide valuable insights into its potential modulatory effects on ion channels, particularly those involved in calcium signaling.

This document provides a detailed overview of the known applications of this compound in electrophysiological studies and offers protocols based on studies of both this compound and its well-characterized isomer, tetrandrine. The information on tetrandrine is included to serve as a reference and guide for designing experiments with this compound, given their structural similarity. Patch-clamp electrophysiology is the gold-standard technique for investigating the direct effects of compounds like this compound on ion channels, allowing for real-time measurement of ion currents and detailed analysis of a drug's potency and mechanism of action.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and comparative data for its isomer, tetrandrine, from patch-clamp and related functional studies.

Table 1: Inhibitory Effects of this compound on α1-Adrenoceptor and Calcium-Dependent Processes

ParameterCell/Tissue TypeThis compound IC50/KiTetrandrine IC50/KiReference
[3H]prazosin binding (Ki)Rat cerebral cortical membranes1.6 ± 0.4 µM0.69 ± 0.12 µM[1]
Noradrenaline-induced contraction (Ca2+-free)Rat isolated aorta174.9 µM252.8 µM[1]
Spontaneous contraction by extracellular Ca2+Rat isolated aorta19.6 µM11.6 µM[1]
Refilling of noradrenaline-sensitive Ca2+ storesRat isolated aorta14.9 µM7.4 µM[1]

Table 2: Inhibitory Effects of Tetrandrine on Various Ion Channels (for comparative reference)

Ion ChannelCell TypeTetrandrine IC50EffectReference
L-type Ca2+ CurrentNeonatal rat ventricular cellsConcentration-dependentInhibition[2]
T-type Ca2+ CurrentNeonatal rat ventricular cellsConcentration-dependentInhibition[2]
Non-inactivating Ca2+ CurrentRat neurohypophysial nerve terminals10.1 µMVoltage- and dose-dependent inhibition[3]
Maxi-Ca2+-activated K+ ChannelRat neurohypophysial nerve terminals0.21 µMDecreased channel-open probability[3]

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of this compound in Vascular Smooth Muscle

Based on the available data, this compound likely interferes with calcium signaling pathways in vascular smooth muscle cells, contributing to vasorelaxation. This involves both the inhibition of calcium influx and the modulation of intracellular calcium release.

G cluster_0 Vascular Smooth Muscle Cell This compound This compound Alpha1_AR α1-Adrenoceptor This compound->Alpha1_AR Inhibits Ca_Store Ca2+ Release from Stores This compound->Ca_Store Inhibits Refilling Ca_Influx Extracellular Ca2+ Influx This compound->Ca_Influx Inhibits PLC Phospholipase C Alpha1_AR->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Acts on SR->Ca_Store Contraction Muscle Contraction Ca_Store->Contraction Leads to Ca_Influx->Contraction Leads to G cluster_workflow Patch-Clamp Experimental Workflow A Cell Preparation (Isolation/Culture) C Establish Giga-ohm Seal on Cell Membrane A->C B Pipette Fabrication & Filling with Internal Solution B->C D Achieve Whole-Cell Configuration C->D E Record Baseline Ionic Currents D->E F Apply this compound (or vehicle control) E->F G Record Currents in Presence of Compound F->G H Washout with External Solution G->H I Record Recovery Currents H->I J Data Analysis (IC50, kinetics, etc.) I->J

References

Troubleshooting & Optimization

Improving Isotetrandrine solubility for in vitro assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with isotetrandrine (B1672621) for in vitro assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended. This compound is soluble in DMSO up to 25 mM.[1] Ethanol is also a viable option with similar solubility.[1] Due to its high solvating power for many organic molecules, DMSO is a standard solvent for preparing high-concentration stocks for in vitro screening.[2][3]

Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. What should I do?

A2: This is a common issue known as aqueous precipitation. It occurs when a compound that is soluble in a concentrated organic solvent is diluted into an aqueous buffer where its solubility is much lower. Here are several troubleshooting steps:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤0.5%, and for some sensitive cell lines, ≤0.1%) to minimize solvent-induced artifacts and toxicity.

  • Warm the Medium: Gently warming your aqueous medium (e.g., to 37°C) before adding the this compound stock solution can sometimes help maintain solubility.

  • Increase Final Assay Volume: By increasing the total volume of the assay while keeping the amount of this compound constant, you lower the final concentration, which may keep it below its aqueous solubility limit.

  • Use a Surfactant: Consider adding a low concentration of a biocompatible, non-ionic surfactant like Tween® 80 or Pluronic® F-68 to your aqueous medium. These can help form micelles that encapsulate the compound and improve its apparent solubility. Always run a vehicle control with the surfactant alone to check for effects on your assay.

  • Prepare an Intermediate Dilution: Instead of diluting directly from a high-concentration DMSO stock into the final aqueous medium, create an intermediate dilution in a mixture of DMSO and your aqueous buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?

A3: Direct dissolution of this compound in purely aqueous buffers is generally not recommended due to its low intrinsic aqueous solubility. To achieve the concentrations typically required for in vitro assays, a co-solvent like DMSO is necessary for the initial stock preparation.

Q4: My experiment requires a completely DMSO-free solution. What are my options?

A4: Achieving high concentrations of this compound in a completely DMSO-free aqueous solution is challenging. One advanced strategy is to use cyclodextrins. These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming an inclusion complex with enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice. A detailed protocol for this method is provided below.

Q5: How can I determine the kinetic solubility of my this compound stock in my specific assay buffer?

A5: You can perform a kinetic solubility assay. This involves adding a small volume of your concentrated DMSO stock solution to your assay buffer and detecting precipitation. Nephelometry (light scattering) is a common high-throughput method for this.[4] A simpler, visual method is to prepare serial dilutions and check for cloudiness or precipitate after a set incubation time.

Quantitative Solubility Data

The following table summarizes the known solubility data for this compound in common laboratory solvents.

SolventReported SolubilityMolar Concentration (for MW = 622.75 g/mol )
Dimethyl Sulfoxide (DMSO)Soluble up to 25 mM[1]25,000 µM
EthanolSoluble up to 25 mM[1]25,000 µM
Aqueous Buffers (e.g., PBS)Poorly solubleNot specified, but significantly <10 µM

Experimental Protocols

Protocol 1: Standard Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound (powder)

    • Anhydrous, sterile-filtered DMSO

    • Vortex mixer

    • Calibrated pipettes and sterile tubes

  • Methodology:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired concentration (e.g., 25 mM).

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow.

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Objective: To prepare a complex of this compound with HP-β-CD to enhance its solubility in aqueous media for DMSO-sensitive assays.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer of choice (e.g., PBS, pH 7.4)

    • Magnetic stirrer and stir bar

    • 0.22 µm sterile filter

  • Methodology:

    • Prepare a solution of HP-β-CD in your desired aqueous buffer. A concentration of 10-40% (w/v) is a typical starting point.

    • Slowly add the this compound powder to the stirring HP-β-CD solution. Add the powder in small increments to facilitate dissolution.

    • Allow the mixture to stir at room temperature for at least 2-4 hours, or overnight for poorly soluble compounds, protected from light.

    • After stirring, visually inspect for any undissolved material.

    • To determine the concentration of solubilized this compound, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved compound.

    • Carefully collect the supernatant and sterile-filter it through a 0.22 µm filter.

    • Determine the concentration of this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Visual Guides

G cluster_start Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_advanced Advanced Solutions cluster_end Resolution start Precipitation observed upon diluting DMSO stock in aqueous buffer check_conc Is final concentration essential? start->check_conc reduce_conc Lower final assay concentration check_conc->reduce_conc No check_dmso Is final DMSO% > 0.5%? check_conc->check_dmso Yes end_node This compound remains in solution reduce_conc->end_node reduce_dmso Decrease DMSO concentration check_dmso->reduce_dmso Yes use_surfactant Add biocompatible surfactant (e.g., Tween-80) check_dmso->use_surfactant No reduce_dmso->end_node use_cd Use solubility enhancer (e.g., Cyclodextrin) use_surfactant->use_cd If surfactant interferes with assay use_surfactant->end_node use_cd->end_node

References

Technical Support Center: Isotetrandrine Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of isotetrandrine (B1672621) in dimethyl sulfoxide (B87167) (DMSO) and other solvents, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended due to its excellent solvating power for this compound. For aqueous-based cellular assays, further dilution of the DMSO stock into aqueous buffers or cell culture media is necessary. Ensure the final DMSO concentration is compatible with your experimental system, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, this compound stock solutions in DMSO should be stored in small aliquots in tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture and air. General storage recommendations are:

  • -80°C: for long-term storage, stable for up to 6 months.[1]

  • -20°C: for short-term storage, stable for up to 1 month.[1]

Always protect solutions from light.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric water into the cold solvent.

Q3: My this compound solution in DMSO appears to have precipitated after storage. What should I do?

A3: Precipitation can occur if the compound's solubility limit is exceeded, often due to temperature changes or the introduction of water. Gently warm the solution to 37°C and vortex or sonicate to attempt redissolution. If precipitation persists, it may indicate degradation or the formation of less soluble complexes. It is advisable to prepare a fresh stock solution. To prevent this, ensure you are using anhydrous DMSO and that the storage container is properly sealed.

Q4: I am observing inconsistent results in my biological assays using this compound. Could stability be an issue?

A4: Yes, inconsistent results can be a sign of compound degradation. This compound can undergo degradation, particularly if not stored correctly. Factors that can contribute to degradation include:

  • Improper storage temperature: Storing at temperatures higher than recommended can accelerate degradation.

  • Frequent freeze-thaw cycles: This can introduce moisture and promote degradation.

  • Exposure to light: Photodegradation can occur.

  • Presence of water: Water in DMSO can facilitate hydrolysis of susceptible compounds.

  • Oxidation: Exposure to air can lead to oxidative degradation.

We recommend preparing fresh dilutions from a properly stored stock solution for each experiment and performing a stability check of your stock solution if you suspect degradation.

Q5: How can I check the stability of my this compound solution?

A5: The most reliable method to assess the stability of your this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. This allows for the separation and quantification of the intact this compound from its potential degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Compound Precipitation in DMSO Stock - Solubility limit exceeded.- Storage at too low a temperature for the concentration.- Absorption of atmospheric water into the DMSO.- Gently warm the solution (up to 37°C) and vortex or sonicate to redissolve.- Prepare a more dilute stock solution.- Ensure the use of anhydrous DMSO and tightly sealed vials. Store with a desiccant if necessary.
Inconsistent Biological Activity - Degradation of this compound.- Inaccurate pipetting of viscous DMSO stock.- Final DMSO concentration is affecting the assay.- Prepare fresh working solutions from a new aliquot of the stock for each experiment.- Use positive displacement pipettes or reverse pipetting for accurate handling of DMSO solutions.- Include a vehicle control (medium with the same final DMSO concentration) in all experiments to assess solvent effects.
Color Change in Solution - Oxidation or other forms of chemical degradation.- Discard the solution and prepare a fresh stock.- Store solutions under an inert atmosphere (e.g., argon or nitrogen) if oxidation is a major concern. Protect from light.
Appearance of New Peaks in HPLC Analysis - Compound degradation.- Identify potential degradation pathways (e.g., oxidation, N-demethylation).- Perform a forced degradation study to intentionally generate and identify degradation products.- Optimize storage conditions to minimize degradation.

Stability Data (Representative)

While specific public data on the comprehensive stability of this compound in various solvents is limited, the following tables provide representative data based on general knowledge of similar compounds. This data is for illustrative purposes and should be confirmed by in-house stability studies.

Table 1: Representative Stability of this compound (10 mM) in DMSO at Different Temperatures

Storage Temperature% Remaining after 1 Week% Remaining after 1 Month% Remaining after 6 Months
-80°C >99%>98%>95%
-20°C >99%~95%~85%
4°C ~98%~90%<70%
Room Temperature (25°C) ~95%<80%<50%

Table 2: Representative Stability of this compound (1 mM) in Different Solvents at -20°C after 1 Month

Solvent% RemainingObservations
DMSO ~95%Clear solution
Ethanol ~92%Clear solution
Acetonitrile (B52724) ~90%Potential for minor degradation
PBS (pH 7.4) with <1% DMSO <70%Significant degradation, prepare fresh

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, calibrated balance, vortex mixer.

  • Procedure:

    • Allow the this compound vial and anhydrous DMSO to equilibrate to room temperature.

    • In a sterile environment, weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) can be applied if necessary.

    • Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Stability Assessment of this compound by HPLC

This protocol outlines a general method for assessing the stability of this compound. Method optimization and validation are required for specific applications.

  • Instrumentation and Conditions:

    • HPLC System: With UV or MS detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for similar alkaloids.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis scan of this compound (a wavelength around 280 nm is a reasonable starting point).

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a fresh 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution to a working concentration (e.g., 100 µM) with the initial mobile phase composition. This is your T=0 sample.

    • Inject the T=0 sample into the HPLC system and record the chromatogram. The peak area of this compound at T=0 is considered 100%.

    • Store aliquots of the stock solution under the desired test conditions (e.g., different temperatures, in different solvents).

    • At specified time points (e.g., 1 week, 1 month), retrieve an aliquot, prepare a sample for injection in the same manner as the T=0 sample, and analyze by HPLC.

    • Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at T=0. The appearance of new peaks should also be noted as an indication of degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot storage_neg80 -80°C aliquot->storage_neg80 T=0 storage_neg20 -20°C aliquot->storage_neg20 storage_4c 4°C aliquot->storage_4c storage_rt Room Temp aliquot->storage_rt hplc_t0 HPLC Analysis (T=0) aliquot->hplc_t0 hplc_tx HPLC Analysis (T=x) storage_neg80->hplc_tx Time Points storage_neg20->hplc_tx storage_4c->hplc_tx storage_rt->hplc_tx data Compare Peak Areas (% Remaining) hplc_t0->data hplc_tx->data

Caption: Workflow for assessing the stability of this compound solutions.

troubleshooting_logic start Inconsistent Experimental Results check_stock Check Stock Solution: - Age? - Storage Conditions? - Visible Precipitate? start->check_stock precipitate Precipitate Observed check_stock->precipitate Yes improper_storage Improper Storage or Age check_stock->improper_storage Yes no_issue Stock Appears OK check_stock->no_issue No action_precipitate Warm & Vortex/Sonicate. If unresolved, prepare fresh stock. precipitate->action_precipitate action_storage Prepare Fresh Stock Solution. improper_storage->action_storage check_assay Review Assay Protocol: - Correct Dilutions? - Vehicle Control Included? - Final DMSO %? no_issue->check_assay assay_error Assay Protocol Error check_assay->assay_error Error Found assay_ok Assay Protocol Correct check_assay->assay_ok No Error action_assay Correct Protocol. Repeat Experiment. assay_error->action_assay stability_test Perform HPLC Stability Test on Stock Solution assay_ok->stability_test

Caption: Troubleshooting logic for inconsistent experimental results.

References

Troubleshooting Isotetrandrine precipitation in cell culture media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on troubleshooting the precipitation of Isotetrandrine (B1672621) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I observed a precipitate in my cell culture media after adding this compound. What are the common causes?

A: Precipitation of this compound in cell culture media is a common issue due to its hydrophobic nature and low aqueous solubility.[1][2] Several factors can contribute to this:

  • Solvent Shock: this compound is typically dissolved in a strong organic solvent like DMSO to create a stock solution. When this concentrated stock is rapidly diluted into the aqueous environment of the cell culture medium, the compound can "crash out" of solution, forming a precipitate.[1]

  • Exceeding Solubility Limit: The final concentration of this compound in your media may be higher than its maximum soluble concentration in that specific medium.[3]

  • Interaction with Media Components: this compound may interact with components in the media, such as salts, proteins (especially in serum-free media), and amino acids, leading to the formation of insoluble complexes.[1][4]

  • Temperature and pH Shifts: The solubility of compounds can be affected by temperature and pH.[5] Using cold media or significant pH changes can decrease this compound's solubility.[3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Due to its poor water solubility, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][6] It's crucial to use high-purity, anhydrous DMSO, as moisture can reduce the solubility of hydrophobic compounds.[2]

Q3: How should I store this compound stock solutions?

A3: For long-term stability, solid this compound should be stored at -20°C.[2] Once dissolved in DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to three months.[2][7]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v).[6] However, the tolerance can vary between cell lines. It is best practice to determine the specific tolerance of your cell line by running a vehicle control experiment.

Q5: Can the presence of serum in the media affect this compound solubility?

A5: Yes, the presence of serum, such as Fetal Bovine Serum (FBS), can sometimes aid in the solubilization of hydrophobic compounds.[6] If you are observing precipitation in low-serum or serum-free media, this might be a contributing factor.[3]

Troubleshooting Guide

Issue 1: Immediate Precipitation Upon Addition to Media

This is often due to "solvent shock" or exceeding the compound's solubility limit.[1][3]

Potential Cause Explanation Recommended Solution
High Final Concentration The intended working concentration of this compound surpasses its solubility in the cell culture medium.[3]Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration (see Experimental Protocols).
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[3]Perform a serial dilution of the stock solution. Add the final dilution dropwise to the pre-warmed media while gently vortexing or swirling.[3][6]
Low Temperature of Media Adding the compound to cold media can significantly decrease its solubility.[3]Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[3][6]
High Solvent Concentration The final concentration of DMSO in the media is too high, which can be toxic to cells and may also affect compound solubility.Ensure the final DMSO concentration is below 0.5%. Use a higher concentration stock solution to minimize the volume added to the media.
Issue 2: Precipitation Observed After Incubation (Hours or Days)

This may indicate compound instability or changes in the media over time.

Potential Cause Explanation Recommended Solution
Compound Instability This compound may degrade or aggregate over time under culture conditions (37°C, 5% CO2).Prepare fresh working solutions immediately before each experiment. Avoid storing diluted solutions in media.[8]
Interaction with Media Components The compound may slowly interact with media components, forming insoluble complexes.[1]Consider if a different basal media formulation can be used. Test for precipitation in media without serum if applicable.
Evaporation of Media In long-term experiments, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[4]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates for long-term experiments.[3]
Changes in pH Cellular metabolism can cause the pH of the culture medium to change over time, which may affect the solubility of this compound.Ensure the medium is properly buffered (e.g., with HEPES, if compatible with your experiment) and monitor the color of the pH indicator.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Warm the vial of solid this compound to room temperature before opening.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).

  • Vortex vigorously for 1-2 minutes to ensure the compound is completely dissolved.[6]

  • Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.[6][9]

  • Visually inspect the solution against a light source to confirm there are no visible particles.

  • Aliquot the stock solution into single-use volumes and store at -20°C, protected from light.[2]

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
  • Prepare a series of dilutions of your this compound stock solution in your specific cell culture medium (pre-warmed to 37°C). For example, create final concentrations ranging from 1 µM to 50 µM.

  • Include a "medium only" control and a "vehicle control" (medium with the highest concentration of DMSO used).[6]

  • Incubate the tubes or plate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 1, 24, or 48 hours).[1]

  • Visually inspect each concentration for any signs of precipitation or cloudiness against a dark background.[6]

  • For a more quantitative assessment, you can centrifuge the samples and measure the absorbance of the supernatant at a wavelength specific to this compound. A decrease in absorbance at higher concentrations indicates precipitation.[1]

Data Presentation

This compound Solubility and Working Concentrations
Property Information Reference
Chemical Formula C₃₈H₄₂N₂O₆[10]
Molecular Weight 622.80 g/mol [10]
Recommended Solvent DMSO[2]
Aqueous Solubility Poorly soluble[1][2]
Reported in vitro IC₅₀ 16.53 µM (Panc-1 cells, 24h)[11]
Reported in vitro Working Concentration 10 µg/mL (~16 µM) for MDR reversal[12]

Visualizations

Troubleshooting Workflow

G cluster_immediate Immediate Precipitation Troubleshooting cluster_delayed Delayed Precipitation Troubleshooting start Precipitation Observed q1 When did precipitation occur? start->q1 immediate Immediately upon dilution q1->immediate delayed After incubation q1->delayed check_conc Is final concentration too high? immediate->check_conc check_stability Was a fresh working solution used? delayed->check_stability check_dilution Was dilution performed correctly? (pre-warmed media, dropwise addition) check_conc->check_dilution No solution_immediate Decrease final concentration. Optimize dilution protocol. check_conc->solution_immediate Yes check_dmso Is final DMSO conc. < 0.5%? check_dilution->check_dmso Yes check_dmso->solution_immediate Yes check_evap Is there media evaporation? check_stability->check_evap Yes solution_delayed Use fresh solution. Ensure proper humidification. Check media buffering. check_stability->solution_delayed No check_ph Has media pH changed? check_evap->check_ph No check_ph->solution_delayed Yes

Caption: Troubleshooting workflow for this compound precipitation issues.

Simplified Signaling Pathway Affected by Tetrandrine (B1684364)/Isotetrandrine

Tetrandrine, a close isomer of this compound, has been shown to inhibit several key inflammatory and cell survival pathways.[13][14] This diagram illustrates the inhibition of the PI3K/AKT/mTOR and MAPK/NF-κB pathways.

G cluster_membrane cluster_cytoplasm cluster_nucleus receptor Receptor pi3k PI3K receptor->pi3k mapk MAPK receptor->mapk akt AKT pi3k->akt mtor mTOR akt->mtor transcription Inflammation & Cell Proliferation mtor->transcription nfkb NF-κB mapk->nfkb nfkb->transcription iso This compound iso->pi3k iso->mapk iso->nfkb

References

Technical Support Center: Overcoming Isotetrandrine Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering interference in Isotetrandrine assays. The following questions and answers address common issues and offer detailed methodologies to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound quantification?

Interference in this compound assays can originate from various sources, broadly categorized as matrix effects, cross-reactivity, and compound instability.

  • Matrix Effects: Primarily a concern in LC-MS/MS assays, matrix effects are caused by co-eluting endogenous components from the biological sample (e.g., plasma, urine), such as phospholipids (B1166683) and salts. These components can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1]

  • Cross-Reactivity: In immunoassays, antibodies may bind to compounds structurally similar to this compound, leading to false-positive results.[2][3][4] Potential cross-reactants include:

    • Metabolites: this compound is metabolized in the body, and these metabolites may be recognized by the assay antibodies.[5]

    • Related Alkaloids: Other bisbenzylisoquinoline alkaloids present in the sample could exhibit cross-reactivity.

  • Compound Instability: this compound may degrade under certain conditions of pH, temperature, or light exposure, forming products that can interfere with the assay.[6][7]

  • Fluorescence Interference: In fluorescence-based assays, other molecules in the sample or this compound itself could exhibit autofluorescence or cause fluorescence quenching, leading to erroneous signals.[8][9][10][11][12]

Q2: How can I detect matrix effects in my LC-MS/MS assay for this compound?

Two primary methods are used to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A standard solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected into the LC system. Any dip or rise in the baseline signal at the retention time of this compound indicates the presence of matrix effects.[13][14]

  • Quantitative Assessment: This involves comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solution at the same concentration. The ratio of these peak areas is the matrix factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[15]

Q3: What are the key strategies to mitigate matrix effects?

Several strategies can be employed to minimize or compensate for matrix effects:

  • Optimized Sample Preparation: The most effective approach is to remove interfering components before analysis. Techniques include:

    • Solid-Phase Extraction (SPE): Highly effective at removing phospholipids and other interfering substances.[16]

    • Liquid-Liquid Extraction (LLE): A classic technique to separate the analyte from the matrix.

    • Protein Precipitation (PPT): A simpler but often less clean method.

  • Chromatographic Separation: Modifying the HPLC/UPLC method to separate this compound from co-eluting matrix components can significantly reduce interference.[1]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.[13]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of this compound is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thereby providing accurate correction.[15][16]

Q4: How can I address cross-reactivity in an immunoassay for this compound?

Addressing cross-reactivity involves several steps:

  • Specificity Testing: Test the antibody against known metabolites of this compound and other structurally related alkaloids to quantify the percentage of cross-reactivity.

  • Use of More Specific Antibodies: If significant cross-reactivity is observed, consider developing or sourcing a more specific monoclonal antibody.

  • Confirmatory Analysis: Positive results from an immunoassay should be confirmed using a more selective method like LC-MS/MS.[3]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Inconsistent Retention Times in HPLC/UPLC Analysis
  • Symptom: Tailing, fronting, or split peaks for this compound; retention time shifts between injections.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Column Contamination Wash the column with a strong solvent. If the problem persists, consider using a guard column or replacing the analytical column.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state and stability of this compound. Ensure the pH is optimized and buffered.[6][7]
Sample Solvent Mismatch The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible to avoid peak distortion.
System Leaks or Air Bubbles Check for leaks in the system fittings and pump. Purge the system to remove any trapped air bubbles.
Issue 2: Low or Irreproducible Recovery of this compound
  • Symptom: The amount of this compound measured in QC samples is consistently low or varies significantly.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Inefficient Sample Extraction Optimize the sample preparation method (e.g., change the SPE sorbent, adjust the LLE solvent pH).
Analyte Instability This compound may be degrading during sample processing or storage. Investigate the effects of temperature and pH on stability.[6][7] Store samples at -80°C and minimize freeze-thaw cycles.
Adsorption to Labware This compound may adsorb to certain types of plasticware. Consider using low-adsorption tubes or glass vials.
Issue 3: Suspected Interference in a Fluorescence-Based Assay
  • Symptom: High background fluorescence, signal quenching, or unexpected fluorescence enhancement.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Autofluorescence of Sample Components Measure the fluorescence of a blank matrix sample to determine the background signal.
Fluorescence of this compound Determine the excitation and emission spectra of this compound to see if it interferes with the assay fluorophore.
Fluorescence Quenching or Enhancement Spiking experiments can help determine if components in the matrix are quenching or enhancing the fluorescence signal.[8][10][11][12] Consider using a different fluorophore with a longer wavelength that is less susceptible to interference.

Data Presentation

Table 1: Common Interferences in this compound Assays and Mitigation Strategies

Assay TypePotential InterferentMitigation Strategy
LC-MS/MS Endogenous phospholipidsSolid-Phase Extraction (SPE) with a phospholipid removal plate.
Salts from bufferUse of a divert valve to direct the initial flow to waste.
Metabolites (e.g., N-desmethyl this compound)Chromatographic separation; use of a stable isotope-labeled internal standard.
Immunoassay MetabolitesDevelopment of a more specific antibody; confirmation with LC-MS/MS.
Structurally related alkaloidsSpecificity testing; confirmation with a chromatographic method.
Fluorescence Assay Autofluorescent compounds in matrixSubtraction of blank matrix signal; use of a red-shifted fluorophore.
Light scattering from particulatesSample filtration or centrifugation.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects in LC-MS/MS
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the mobile phase at low, medium, and high concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike this compound into the extracted matrix at the same low, medium, and high concentrations.

    • Set C (Internal Standard in Neat Solution): Prepare a neat solution of the stable isotope-labeled internal standard (SIL-IS).

  • Analyze all samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Calculate the IS-Normalized MF:

    • IS-Normalized MF = MF of Analyte / MF of IS

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should be ≤15%.[15]

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Dilute 100 µL of plasma sample with 400 µL of 2% formic acid in water containing the internal standard and load it onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike_is Spike with Internal Standard plasma->spike_is ppt Protein Precipitation spike_is->ppt spe Solid-Phase Extraction ppt->spe evap Evaporation spe->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Processing lcms->data results Results data->results

Caption: Workflow for this compound analysis in plasma.

troubleshooting_logic start Inaccurate Results? lcms_check LC-MS/MS Assay? start->lcms_check immunoassay_check Immunoassay? start->immunoassay_check matrix_effect Assess Matrix Effects lcms_check->matrix_effect Yes cross_reactivity Check Cross-Reactivity immunoassay_check->cross_reactivity Yes sample_prep Optimize Sample Prep matrix_effect->sample_prep change_ab Use More Specific Antibody cross_reactivity->change_ab confirm_lcms Confirm with LC-MS/MS cross_reactivity->confirm_lcms

Caption: Logic for troubleshooting inaccurate this compound results.

signaling_pathway_placeholder cluster_interference Sources of Assay Interference cluster_assay Assay Signal cluster_outcome Result matrix Matrix Components (Phospholipids, Salts) signal This compound Signal matrix->signal Ion Suppression/ Enhancement metabolites This compound Metabolites metabolites->signal Cross-Reactivity related_cpds Related Alkaloids related_cpds->signal Cross-Reactivity inaccurate Inaccurate Quantification signal->inaccurate

Caption: Major interference pathways in bioanalytical assays.

References

Technical Support Center: Optimizing Isotetrandrine Concentration for Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Isotetrandrine (ITD) in cytotoxicity studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of cytotoxic action?

A1: this compound (ITD) is a bisbenzylisoquinoline alkaloid. Its primary cytotoxic effects stem from its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily at the G1 phase, in various cancer cell lines.[1][2]

Q2: What is a recommended starting concentration range for this compound in a new cytotoxicity experiment?

A2: Based on available data for the closely related compound tetrandrine (B1684364) and its derivatives, a broad starting range of 1 µM to 50 µM is recommended for initial screening experiments.[3][4] The optimal concentration is highly dependent on the specific cell line being tested. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific model.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous, cell culture-grade DMSO.

    • Warm the solution gently (e.g., in a 37°C water bath) and vortex or sonicate to ensure complete dissolution.[5]

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Stock solutions in DMSO are generally stable for up to 3 months at -20°C.[6]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the DMSO stock solution.

    • Prepare serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations.

    • It is critical to ensure the final concentration of DMSO in the culture medium remains constant across all wells (including vehicle controls) and is kept at a non-toxic level, typically below 0.5%, and ideally at or below 0.1%.[7][8]

Q4: How stable is this compound in cell culture medium?

A4: The stability of compounds in cell culture media can be influenced by factors like pH, temperature, and media components.[9][10] While specific long-term stability data for this compound in various media is not extensively published, it is best practice to prepare fresh dilutions from the DMSO stock for each experiment. For long-term experiments, consider replacing the media with freshly prepared ITD-containing media every 24-48 hours to ensure a consistent concentration.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitation of this compound in cell culture medium. 1. The aqueous solubility limit has been exceeded. 2. Rapid dilution of the DMSO stock into the aqueous medium ("crashing out"). 3. Use of non-anhydrous or poor-quality DMSO.1. Test a lower concentration range. 2. Perform a stepwise dilution: first, dilute the DMSO stock into a small volume of pre-warmed medium while vortexing, then add this to the final volume. 3. Use fresh, high-quality, anhydrous DMSO for stock preparation.[5]
High variability between replicate wells in cytotoxicity assays. 1. Uneven cell seeding. 2. Edge effects in the multi-well plate. 3. Incomplete dissolution or uneven distribution of ITD in the medium.1. Ensure a homogenous single-cell suspension before and during plating. 2. Avoid using the outer wells of the plate; fill them with sterile PBS or medium to maintain humidity. 3. Vortex the diluted ITD-containing medium before adding it to the wells.
Vehicle control (DMSO) shows significant cytotoxicity. 1. DMSO concentration is too high. 2. The cell line is particularly sensitive to DMSO. 3. Poor quality DMSO.1. Ensure the final DMSO concentration is ≤ 0.5%, and preferably ≤ 0.1%.[7] 2. Perform a DMSO dose-response curve to determine the maximum tolerable concentration for your cell line. 3. Use sterile, cell culture-grade, anhydrous DMSO.
No dose-dependent cytotoxic effect observed. 1. The concentration range is too low. 2. The cell line is resistant to ITD. 3. Insufficient incubation time. 4. ITD has degraded in the medium.1. Test a broader and higher concentration range (e.g., up to 100 µM). 2. Consider using a different cell line or investigating potential resistance mechanisms. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours). 4. Prepare fresh ITD dilutions for each experiment and for each time point in longer-term studies.
High background in colorimetric assays (e.g., MTT). 1. ITD may directly react with the assay reagent. 2. Precipitated ITD can interfere with absorbance readings.1. Run a cell-free control with ITD and the assay reagent to check for direct chemical interference.[11] 2. Visually inspect wells for precipitation before adding the reagent. If present, consider using a different cytotoxicity assay (e.g., LDH release or crystal violet staining).

Data Presentation: IC50 Values

The IC50 values for this compound and its related compound Tetrandrine can vary significantly between different cancer cell lines and experimental conditions (e.g., incubation time). The following table provides a summary of reported values to guide concentration selection.

Compound Cell Line Cancer Type IC50 Value (µM) Reference
Tetrandrine DerivativeMDA-MB-231Breast Cancer1.18 ± 0.14[4]
Tetrandrine DerivativeWM9Melanoma1.68 ± 0.22[4]
Tetrandrine DerivativePC3Prostate Cancer> Positive Control[4]
Tetrandrine DerivativeHELErythroleukemia1.57 ± 0.05[4]
TetrandrinePanc-1Pancreatic Cancer~10.60 (KD value)[7]

Note: Researchers should empirically determine the IC50 for this compound in their specific cell line and under their experimental conditions.

Experimental Protocols

Determining IC50 using MTT Assay

This protocol provides a method to assess the cytotoxicity of this compound.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the ITD stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Include a vehicle control with the same final DMSO concentration as the highest ITD concentration.

    • Remove the old medium and add 100 µL of the medium containing the different concentrations of ITD or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the log of the ITD concentration and use non-linear regression to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution after ITD treatment using propidium (B1200493) iodide (PI) staining.[12][13][14][15]

Materials:

  • 6-well plates

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with the desired concentrations of ITD (e.g., based on the IC50 value) and a vehicle control for the desired duration (e.g., 24 hours).

  • Cell Harvesting:

    • Collect the culture medium (containing floating apoptotic cells).

    • Wash adherent cells with PBS and detach them using Trypsin-EDTA.

    • Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Fix the cells for at least 2 hours at 4°C (or store at -20°C for several weeks).[13]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

    • Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare ITD Stock in DMSO treat_cells Treat Cells with Serial Dilutions of ITD prep_stock->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate cyt_assay Perform Cytotoxicity Assay (e.g., MTT) incubate->cyt_assay fc_analysis Perform Flow Cytometry (Apoptosis/Cell Cycle) incubate->fc_analysis data_acq Data Acquisition cyt_assay->data_acq fc_analysis->data_acq data_analysis Data Analysis (IC50, % Apoptosis, etc.) data_acq->data_analysis G1_Arrest_Pathway cluster_pi3k PI3K/Akt Pathway Inhibition cluster_cyclin Cyclin Regulation cluster_p53 p53 Pathway Activation ITD This compound PI3K PI3K ITD->PI3K inhibits p53 p53 (upregulation) ITD->p53 induces Akt Akt (dephosphorylation) PI3K->Akt GSK3b GSK3β (activation) Akt->GSK3b CyclinD1 Cyclin D1 (degradation) GSK3b->CyclinD1 promotes CDK4_6 CDK4/6 CyclinD1->CDK4_6 G1_Arrest G1 Phase Arrest CDK4_6->G1_Arrest prevents progression p21 p21 p53->p21 activates p21->CDK4_6 inhibits Apoptosis_Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway ITD This compound Bax Bax (upregulation) ITD->Bax Bcl2 Bcl-2 (downregulation) ITD->Bcl2 Casp8 Caspase-8 (activation) ITD->Casp8 Mito Mitochondrion Bax->Mito promotes Bcl2->Mito inhibits CytC Cytochrome c (release) Mito->CytC Casp9 Caspase-9 (activation) CytC->Casp9 Casp3 Caspase-3 (activation) Casp9->Casp3 Casp8->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

How to minimize Isotetrandrine off-target effects in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Isotetrandrine (B1672621) (ITD) in experimental settings. The focus is on minimizing and identifying off-target effects to ensure the generation of robust and reliable data.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.

Question 1: I am observing a cellular phenotype that is inconsistent with the known on-target activity of this compound. How can I determine if this is an off-target effect?

Answer:

Observing an unexpected phenotype is a common challenge when working with small molecule inhibitors. A systematic approach is necessary to distinguish between on-target and off-target effects.

Step 1: Dose-Response Analysis

Perform a detailed dose-response curve for the observed phenotype. On-target effects should correlate with the known potency of this compound for its primary target. Off-target effects may occur at significantly higher or lower concentrations.

Step 2: Use of Control Compounds

  • Structural Analog: If available, use a structurally similar but biologically inactive analog of this compound. This compound should not bind to the intended target. If the phenotype persists with the inactive analog, it is likely an off-target effect or a compound-specific artifact.

  • Functionally Unrelated Inhibitor: Use an inhibitor with a completely different structure and mechanism of action that is known to produce the same on-target effect as this compound. If this second inhibitor reproduces the expected on-target phenotype but not the unexpected one, it strengthens the evidence for an off-target effect of this compound.

Step 3: Target Engagement Assays

Directly measure the binding of this compound to its intended target in your experimental system. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement at the concentrations where the unexpected phenotype is observed.

Step 4: Rescue Experiments

If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the target protein. If the phenotype is on-target, it should be reversed in cells expressing the resistant mutant.

Question 2: My experimental results with this compound are not reproducible. What are the potential causes and solutions?

Answer:

Lack of reproducibility can stem from several factors, including experimental variability and the off-target effects of the compound.

Troubleshooting Steps:

  • Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound stock using analytical methods like LC-MS and NMR. Impurities can have their own biological activities.

  • Standardize Experimental Conditions: Carefully control all experimental parameters, including cell density, passage number, serum concentration, and incubation times.

  • Evaluate Cell Line Authenticity: Confirm the identity of your cell line through short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines can lead to inconsistent results.

  • Assess Off-Target Effects: As outlined in the previous question, perform experiments to rule out off-target effects, which can contribute to variability, especially if the off-targets are expressed at different levels across cell batches or passages.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and potential off-targets of this compound?

A1: this compound is a bisbenzylisoquinoline alkaloid. While its pharmacology is not as extensively studied as its diastereomer, tetrandrine (B1684364), it is known to have several biological activities. Much of our understanding of its potential off-targets is inferred from studies on tetrandrine.

  • Primary Known Activities:

    • Calcium Channel Blocker: this compound, like tetrandrine, is known to block calcium channels.[1]

    • Anti-inflammatory and Immunosuppressive Effects: It has been shown to suppress the activation of NF-κB and MAPK signaling pathways.[2]

  • Potential Off-Targets (inferred from Tetrandrine data):

    • α1-adrenoceptors: Tetrandrine and this compound can interact with α1-adrenoceptors.[3]

    • Potassium Channels: Tetrandrine is a known blocker of Ca2+-activated K+ channels.[1]

    • P-glycoprotein (MDR1): Tetrandrine is an inhibitor of this multidrug resistance transporter.

    • Various Kinases: Given the promiscuity of many small molecules, off-target kinase inhibition is a possibility that should be investigated.

Q2: What is a suitable concentration range for using this compound in cell-based assays to minimize off-target effects?

A2: The optimal concentration of this compound should be determined empirically for each cell type and assay. As a general guideline:

  • Start with a dose-response curve: Test a wide range of concentrations (e.g., from low nanomolar to high micromolar) to determine the EC50 for your desired on-target effect.

  • Work at the lowest effective concentration: Use a concentration that is at or slightly above the EC50 for the on-target effect to minimize the likelihood of engaging off-targets, which often have lower binding affinities.

  • Consult literature: Review published studies that have used this compound in similar experimental systems to get a starting point for concentration ranges. For example, in studies of its anti-inflammatory effects, concentrations in the low micromolar range have been used.[2]

Q3: How can I computationally predict potential off-targets for this compound?

A3: Several in silico approaches can help predict potential off-targets:

  • Similarity-Based Methods: Tools like the Similarity Ensemble Approach (SEA) or PharmMapper compare the 2D or 3D structure of this compound to libraries of ligands with known targets.

  • Docking-Based Methods: Reverse docking screens this compound against a panel of protein structures to predict binding interactions.

  • Integrated Platforms: Some platforms, like the Off-Target Safety Assessment (OTSA), combine multiple computational methods to generate a more robust prediction of off-target interactions.[4]

It is important to remember that these are predictions and must be validated experimentally.

Data Presentation

The following table summarizes the known and potential targets of this compound and its diastereomer, Tetrandrine, with available quantitative data. This data can help in designing experiments and interpreting results.

Target FamilySpecific TargetCompoundActivity TypeValueReference
Ion Channels L-type Calcium ChannelsTetrandrineIC5010 µM[5]
T-type Calcium ChannelsTetrandrineIC50~10 µM[5]
Ca2+-activated K+ ChannelsTetrandrineBlocker-[1]
Receptors α1-adrenoceptorsThis compoundKi1.6 µM[3]
α1-adrenoceptorsTetrandrineKi0.69 µM[3]
Signaling Pathways NF-κB Activation (LPS-induced)This compoundInhibitionDose-dependent[2]
MAPK Activation (LPS-induced)This compoundInhibitionDose-dependent[2]
Cell Viability A549 NSCLC CellsTetrandrineIC509.50 µM
H1299 NSCLC CellsTetrandrineIC5010.18 µM

Note: Much of the quantitative data is for Tetrandrine, the diastereomer of this compound. While their biological activities are often similar, direct testing of this compound is recommended.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to verify the intracellular binding of this compound to a specific target protein.

Materials:

  • Cultured cells expressing the target protein

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody specific to the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for a specified time (e.g., 1-2 hours).

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes in a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble fraction) and analyze the amount of soluble target protein by Western blotting.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Competitive Radioligand Binding Assay

This protocol is to determine the binding affinity (Ki) of this compound for a specific receptor.

Materials:

  • Cell membranes or purified receptors

  • Assay buffer

  • Radiolabeled ligand with known affinity for the target receptor

  • This compound (unlabeled competitor)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound. Prepare the radiolabeled ligand and membrane/receptor suspension in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the radiolabeled ligand, this compound at various concentrations, and the membrane/receptor suspension. Include wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled known ligand).

  • Incubation: Incubate the plate to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Counting: Add scintillation fluid to the filters and measure radioactivity.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Conclusion observe Unexpected Phenotype Observed with ITD dose_response 1. Perform Dose-Response Curve observe->dose_response controls 2. Use Inactive Analog & Unrelated Inhibitor dose_response->controls target_engagement 3. Confirm Target Engagement (e.g., CETSA) controls->target_engagement rescue 4. Perform Rescue Experiment target_engagement->rescue off_target Phenotype is Likely Off-Target rescue->off_target Phenotype persists on_target Phenotype is Likely On-Target rescue->on_target Phenotype is rescued

Caption: Troubleshooting workflow for identifying off-target effects.

signaling_pathways cluster_0 Known Primary Effects cluster_1 Potential Off-Targets (inferred from Tetrandrine) ITD This compound Ca_channel Calcium Channels ITD->Ca_channel Inhibits NFkB_pathway NF-κB Pathway ITD->NFkB_pathway Inhibits MAPK_pathway MAPK Pathway ITD->MAPK_pathway Inhibits alpha1 α1-Adrenoceptors ITD->alpha1 Interacts with K_channel K+ Channels ITD->K_channel Inhibits Pgp P-glycoprotein ITD->Pgp Inhibits

Caption: Known and potential targets of this compound.

logical_relationships cluster_1 Outcome concentration Lowest Effective Concentration robust_data Robust & Reproducible Data concentration->robust_data controls Appropriate Controls controls->robust_data validation Orthogonal Validation validation->robust_data

Caption: Key principles for minimizing off-target effects.

References

Technical Support Center: Addressing Isotetrandrine-Induced Artifacts in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals encountering unexpected results when using isotetrandrine (B1672621) in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and mitigate potential artifacts caused by this compound.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with fluorescence assays?

Yes, as a bisbenzylisoquinoline alkaloid, this compound has the potential to interfere with fluorescence assays.[1] Compounds of this class possess conjugated aromatic systems, which are structural features often found in fluorescent molecules.[2] This interference can manifest as autofluorescence (this compound itself emitting light) or quenching (this compound reducing the signal of the assay's fluorophore).

Q2: What are the common signs of this compound-induced artifacts in my fluorescence assay?

Common indicators of interference include:

  • High background fluorescence: An elevated signal in wells containing this compound, even in the absence of the intended biological target.

  • Concentration-dependent signal changes: A dose-dependent increase in fluorescence (suggesting autofluorescence) or a decrease in fluorescence (suggesting quenching) that is independent of the biological activity being measured.

  • Unexpected spectral profiles: The emission spectrum from your experimental wells may be shifted or broadened compared to the spectrum of your fluorophore alone.

  • Inconsistent results: High variability between replicate wells treated with this compound.

Q3: How can I determine if this compound is autofluorescent at my assay's wavelengths?

To ascertain if this compound is contributing to the signal through autofluorescence, you should run a compound-only control. This involves preparing samples with this compound at the same concentrations used in your experiment but without the assay's specific fluorophore or biological components. A significant fluorescence signal in these control wells indicates that this compound is autofluorescent under your experimental conditions.[3]

Q4: What is fluorescence quenching and how do I know if this compound is causing it?

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore.[4] this compound might absorb the excitation light intended for your assay's dye or absorb the emitted light, leading to a false-negative result. To test for quenching, you can perform an experiment where you measure the fluorescence of your assay's fluorophore in the presence and absence of varying concentrations of this compound. A concentration-dependent decrease in the fluorophore's signal in the presence of this compound suggests quenching.

Troubleshooting Guides

Problem 1: High Background Fluorescence in the Presence of this compound

High background fluorescence can mask the true signal from your assay, leading to a low signal-to-noise ratio and inaccurate results.

Troubleshooting Workflow:

start High Background Fluorescence Observed check_autofluorescence Run this compound-Only Control start->check_autofluorescence autofluorescence_present Is Autofluorescence Detected? check_autofluorescence->autofluorescence_present measure_spectra Measure Excitation/Emission Spectra of this compound autofluorescence_present->measure_spectra Yes no_autofluorescence No Significant Autofluorescence. Consider Other Sources of Background. autofluorescence_present->no_autofluorescence No spectral_overlap Significant Spectral Overlap? measure_spectra->spectral_overlap change_fluorophore Select Fluorophore with Red-Shifted Spectra spectral_overlap->change_fluorophore Yes no_overlap Minimal Overlap. Implement Background Subtraction. spectral_overlap->no_overlap No end_solution Optimized Assay Conditions change_fluorophore->end_solution no_autofluorescence->end_solution no_overlap->end_solution start Reduced Fluorescence Signal Observed check_quenching Run Quenching Assay (Fluorophore + this compound) start->check_quenching quenching_present Is Quenching Observed? check_quenching->quenching_present measure_absorbance Measure UV-Vis Absorbance Spectrum of this compound quenching_present->measure_absorbance Yes no_quenching No Significant Quenching. Investigate Biological Mechanisms. quenching_present->no_quenching No inner_filter_effect Absorbance Overlaps with Excitation/Emission? measure_absorbance->inner_filter_effect reduce_concentration Lower this compound Concentration inner_filter_effect->reduce_concentration Yes (Inner Filter Effect) no_overlap Minimal Overlap. Consider Other Quenching Mechanisms. inner_filter_effect->no_overlap No end_solution Accurate Signal Interpretation reduce_concentration->end_solution no_quenching->end_solution no_overlap->end_solution cluster_0 This compound cluster_1 Potential Cellular Targets cluster_2 Common Fluorescence Assays This compound This compound Calcium_Channels Calcium Channels This compound->Calcium_Channels Mitochondria Mitochondria This compound->Mitochondria Autophagy Autophagy Pathway This compound->Autophagy Calcium_Indicators Calcium Indicators (e.g., Fluo-4) Calcium_Channels->Calcium_Indicators MMP_Dyes Mitochondrial Membrane Potential Dyes (e.g., JC-1, TMRE) Mitochondria->MMP_Dyes LC3_GFP LC3-GFP/RFP (Autophagy Flux) Autophagy->LC3_GFP

References

Best practices for long-term storage of Isotetrandrine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term storage and handling of Isotetrandrine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For optimal long-term stability, solid this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to be stable for up to three years.

Q2: How should I prepare and store this compound stock solutions?

It is highly recommended to prepare stock solutions fresh for each experiment. If storage is necessary, dissolve this compound in a suitable solvent such as DMSO. Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or at -20°C for up to one month.[1] Always protect solutions from light. One source suggests that solutions are unstable and should be prepared fresh.[2]

Q3: What are the signs of this compound degradation?

Visual signs of degradation in solid this compound can include discoloration (e.g., yellowing or browning) or changes in texture. For solutions, precipitation or a change in color may indicate degradation. However, degradation can occur without any visible changes. Therefore, it is crucial to adhere to proper storage conditions and shelf-life recommendations.

Q4: Can I store this compound at room temperature or 4°C?

Short-term storage of solid this compound at room temperature, for instance during shipping, is generally acceptable and should not significantly affect its efficacy.[1] However, long-term storage at room temperature or 4°C is not recommended as it can accelerate degradation.

Q5: What factors can accelerate the degradation of this compound?

Several factors can accelerate the degradation of this compound, including:

  • Light: this compound is photosensitive, and exposure to light can lead to photodegradation.

  • Alkaline pH: Studies on the related compound tetrandrine (B1684364) have shown that alkaline conditions can induce rapid degradation.

  • Aqueous Environments: The presence of water can accelerate hydrolysis.

  • Oxygen: Atmospheric oxygen can contribute to oxidative degradation.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Inconsistent or weaker than expected experimental results. Degradation of this compound due to improper storage.Prepare a fresh stock solution from solid this compound that has been stored correctly. Ensure the solid compound is within its recommended shelf life.
Repeated freeze-thaw cycles of the stock solution.Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
Precipitation observed in the stock solution upon thawing. Poor solubility or supersaturation of the compound in the chosen solvent.Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh, less concentrated stock solution.
The stock solution has been stored for too long or at an improper temperature.Discard the old stock solution and prepare a fresh one.
Variability between different batches of this compound. Differences in purity or handling of the compound.Always source high-purity this compound from a reputable supplier. Refer to the Certificate of Analysis for lot-specific data.

Quantitative Data Summary: Long-Term Storage Recommendations

FormStorage TemperatureDurationKey Considerations
Solid Powder -20°CUp to 3 yearsKeep tightly sealed, protected from light and moisture.
Stock Solution (in DMSO) -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles; protect from light.
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles; protect from light.[1]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 622.75 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

Methodology:

  • Equilibration: Before opening, allow the vial of this compound powder to warm to room temperature to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 6.23 mg of this compound.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of DMSO (e.g., 1 mL for 6.23 mg).

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, amber or foil-wrapped microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Visualizations

G This compound Storage and Handling Workflow cluster_storage Long-Term Storage cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting solid Solid this compound solution Stock Solution Aliquots solid->solution Dissolve in DMSO storage_conditions Store at -20°C (Solid) Store at -80°C (Solution) solid->storage_conditions solution->storage_conditions thaw Thaw Single Aliquot storage_conditions->thaw Retrieve for Experiment dilute Dilute to Working Concentration thaw->dilute use Use in Experiment Immediately dilute->use inconsistent_results Inconsistent Results? use->inconsistent_results check_storage Verify Storage Conditions and Expiry inconsistent_results->check_storage prepare_fresh Prepare Fresh Stock check_storage->prepare_fresh If issues found

Caption: Workflow for the long-term storage and experimental use of this compound.

G Simplified Signaling Pathway of this compound in Inflammation cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK This compound This compound This compound->MAPK This compound->IKK AP1 AP-1 MAPK->AP1 Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Inflammatory_Cytokines IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB NFκB->Inflammatory_Cytokines

Caption: this compound inhibits LPS-induced inflammation via MAPK and NF-κB pathways.

References

Troubleshooting inconsistent results in Isotetrandrine experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isotetrandrine experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide standardized protocols for key assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Section 1: Compound Handling and Preparation

Question 1: My IC50 values for this compound are inconsistent between experimental batches. What are the likely causes?

Answer: Inconsistent IC50 values are a frequent challenge. The variability often stems from the handling of the compound itself, cell culture practices, or the assay protocol.

Troubleshooting Workflow:

A systematic approach is essential. Start by verifying the integrity of your compound, then move to cell culture conditions and assay parameters.

Troubleshooting_IC50_Variability Start Inconsistent IC50 Results Compound Step 1: Check Compound Integrity - Purity - Solubility - Stability Start->Compound Cells Step 2: Verify Cell Health & Density - Passage number - Contamination - Seeding density Compound->Cells Assay Step 3: Optimize Assay Protocol - Incubation time - Reagent quality - Plate reader settings Cells->Assay Data Step 4: Review Data Analysis - Curve fitting model - Outlier handling Assay->Data Resolved Problem Resolved Data->Resolved

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

Potential Causes & Solutions:

ParameterRecommendationPotential Issue if Ignored
Solvent Use cell-culture grade Dimethyl Sulfoxide (DMSO). Keep the final DMSO concentration in the media below 0.5%, ideally ≤0.1%.High DMSO concentrations can induce cellular stress, alter signaling pathways, and affect cell viability, confounding the results.
Preparation Always prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.Compound degradation or precipitation upon thawing can lead to a lower effective concentration, causing variability. The stability of natural products in aqueous media can be limited.
Storage Store stock solutions at -20°C or -80°C in small, single-use aliquots. Protect from light.Long-term storage, especially at higher temperatures or with light exposure, can lead to degradation of the compound.
Solubility This compound is soluble in DMSO to at least 25 mM.[1] When diluting the DMSO stock into aqueous culture medium, ensure rapid mixing to avoid precipitation. Visually inspect the medium for any signs of precipitation.Poor solubility or precipitation in the culture medium will result in an unknown and lower effective concentration of the compound being delivered to the cells.

Question 2: I'm observing cytotoxicity in my vehicle control wells. What could be the problem?

Answer: Cytotoxicity in vehicle control wells points to an issue independent of this compound. The most common culprits are solvent toxicity or suboptimal cell culture conditions.

Troubleshooting Checklist:

  • Solvent Concentration:

    • Cause: The concentration of DMSO (or other solvent) may be too high for your specific cell line.

    • Solution: Perform a dose-response curve for your solvent alone to determine the maximum non-toxic concentration. Ensure the final concentration in all wells (including controls) does not exceed this limit (typically ≤0.1%).

  • Cell Health:

    • Cause: Cells may be stressed due to high passage number, over-confluency at seeding, or underlying contamination.

    • Solution: Use cells within a consistent, low passage number range. Optimize seeding density to ensure cells are in the logarithmic growth phase during the experiment. Regularly test for mycoplasma contamination.

  • Incubator Conditions:

    • Cause: Fluctuations in temperature, CO2, or humidity can cause cellular stress.

    • Solution: Ensure your incubator is properly calibrated and maintained. Avoid frequent opening of the incubator door.

Section 2: Assay-Specific Troubleshooting

Question 3: My anti-inflammatory assay results are variable. I'm measuring cytokine expression after LPS stimulation and this compound treatment.

Answer: Inconsistent results in inflammation assays are common due to the complex and transient nature of signaling cascades like NF-κB.

Troubleshooting Checklist:

  • LPS Activity:

    • Cause: The potency of your lipopolysaccharide (LPS) stock can vary.

    • Solution: Aliquot your LPS stock upon receipt and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. It is advisable to test each new batch of LPS to determine the optimal concentration for inducing a robust but sub-maximal inflammatory response in your specific cell type.

  • Timing of Treatment:

    • Cause: The kinetics of NF-κB activation and subsequent cytokine production are rapid and transient. The timing of this compound pre-treatment and the duration of LPS stimulation are critical.

    • Solution: Perform a time-course experiment. For NF-κB activation (p65 phosphorylation or IκBα degradation), peak activation often occurs between 15-60 minutes post-LPS stimulation. For cytokine mRNA expression, optimal time points may range from 4 to 24 hours. Pre-incubation with this compound (e.g., 1-2 hours) before adding LPS is a common strategy to ensure the compound is present to counteract the inflammatory stimulus.[2]

  • Cell Confluency:

    • Cause: Cell density can significantly impact the inflammatory response. Overly confluent or sparse cultures will not respond consistently.

    • Solution: Standardize your seeding density to achieve a consistent level of confluency (e.g., 70-80%) at the time of the experiment.

Question 4: I am not seeing a consistent anti-fibrotic effect of this compound when using TGF-β to stimulate fibroblasts.

Answer: The transforming growth factor-beta (TGF-β) signaling pathway is sensitive to a variety of cellular conditions. Inconsistent anti-fibrotic effects can arise from issues with the growth factor, cell state, or the timing of the experiment.

Troubleshooting Checklist:

  • TGF-β Activity:

    • Cause: TGF-β is a potent growth factor, but its activity can diminish with improper storage or handling.

    • Solution: Reconstitute and store TGF-β according to the manufacturer's instructions, typically in a carrier protein like BSA. Aliquot the stock to avoid multiple freeze-thaw cycles. Validate the activity of each new vial by observing a robust induction of fibrotic markers (e.g., α-SMA, collagen) in a positive control experiment.

  • Serum Starvation:

    • Cause: Components in fetal bovine serum (FBS) can activate pro-survival and pro-fibrotic pathways, masking the effects of both TGF-β and this compound.

    • Solution: Serum-starve your fibroblasts (e.g., in 0.1-0.5% FBS) for 12-24 hours before treatment. This reduces basal signaling and synchronizes the cells, leading to a more robust and reproducible response to TGF-β.

  • Duration of Treatment:

    • Cause: The expression of fibrotic markers like collagen and α-SMA is a result of transcriptional and translational processes that take time.

    • Solution: Ensure your treatment duration is sufficient to observe changes. Typically, experiments looking at protein expression of fibrotic markers require 24 to 72 hours of stimulation with TGF-β.

Quantitative Data Summary

The following tables summarize effective concentrations of this compound and its isomer Tetrandrine (B1684364) from various studies. Note: IC50 values can be highly cell-line and assay-dependent. These values should serve as a reference point for designing your own experiments.

Table 1: In Vitro Cytotoxicity (IC50 Values)

CompoundCell LineCancer TypeIC50 (µM)Citation
Tetrandrine Derivative 23MDA-MB-231Breast Cancer1.18 ± 0.14[3]
Tetrandrine Derivative 11MDA-MB-231Breast Cancer1.57 ± 0.05[3]
Tetrandrine Derivative 10PC3Prostate Cancer1.94 ± 0.11[3]
Tetrandrine Derivative 8WM9Melanoma1.68 ± 0.22[3]
TetrandrineHL7702Normal Liver44.25 ± 0.21[3]
This compoundBV2 MicrogliaN/A (Inflammation Model)>200 (Low toxicity)[4]

Table 2: Effective Concentrations for Biological Activity

CompoundActivityModel SystemEffective ConcentrationCitation
This compoundAnti-inflammatoryLPS-stimulated RAW 264.7 cells10-40 µM (reduces cytokines)[2]
TetrandrineAnti-inflammatoryInhibition of hIL-6 activity6 µM (86% inhibition)[5]
TetrandrineAnti-inflammatoryInhibition of mIL-5 activity12.5 µM (95% inhibition)[5]
This compoundIn Vivo Anti-inflammatoryLPS-induced ALI in mice20-40 mg/kg[2]
TetrandrineIn Vivo Anti-inflammatoryEndotoxin-induced uveitis in rats5-10 mg/kg[6]
TetrandrineIn Vivo Anti-fibroticPingyangmycin-induced fibrosis in mice50 mg/kg[7]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the effect of this compound on cell viability in a 96-well format.

Materials:

  • This compound stock solution (e.g., 25 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add 100 µL of medium containing various concentrations of this compound to the wells.

    • Include vehicle control wells (medium with the highest concentration of DMSO used) and untreated control wells (medium only).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance of a media-only well. Plot the results to determine the IC50 value.

Protocol 2: Western Blot for NF-κB Pathway Activation

This protocol details the detection of key proteins in the NF-κB pathway (p-p65, p65, IκBα) following treatment with this compound and an inflammatory stimulus.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-p-p65, rabbit anti-p65, rabbit anti-IκBα, mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • ECL substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Pre-treat with this compound for 1 hour, then stimulate with LPS (e.g., 1 µg/mL) for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold lysis buffer. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibody (e.g., anti-p-p65 at 1:1000 dilution) overnight at 4°C.[8]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To detect total p65, IκBα, and a loading control (β-actin), the membrane can be stripped and re-probed with the respective antibodies.

Protocol 3: qPCR for Inflammatory Cytokine Gene Expression

This protocol is for quantifying the mRNA levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in response to this compound.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Validated qPCR primers for target and reference genes

  • qPCR instrument

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Pre-treat with this compound for 1 hour, then stimulate with LPS (e.g., 1 µg/mL) for 4-6 hours.

  • RNA Extraction: Wash cells with PBS and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For a 20 µL reaction: 10 µL SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL cDNA, and 6 µL nuclease-free water.

  • qPCR Program: Run the plate on a real-time PCR machine using a standard cycling program (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis: Determine the Ct values for each gene. Normalize the Ct values of the target genes to a stable reference gene (e.g., GAPDH). Calculate the relative gene expression using the 2^-ΔΔCt method.

Table 3: Validated Human qPCR Primer Sequences

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')Citation
TNF-α ACGGCATGGATCTCAAAGACGTGGGTGAGGAGCACGTAG
IL-6 CCGGAGAGGAGACTTCACAGTTTCCACGATTTCCCAGAGA
IL-1β AGAGCTTCAGGCAGGCAGTAAGGTGCTCATGTCCTCATCC
GAPDH GAAGGTGAAGGTCGGAGTCAGACAAGCTTCCCGTTCTCAG(Commonly used)

Visualizations: Signaling Pathways & Workflows

This compound's Effect on the NF-κB Signaling Pathway

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB p65/p50-IκBα (Inactive) IKK->IkB Phosphorylates IκBα (leads to degradation) p65_p50 p65/p50 (Active) IkB->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocates Transcription Transcription of Inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits LPS-induced inflammation via the NF-κB pathway.

This compound's Modulation of the TGF-β Signaling Pathway

TGFb_Pathway TGFb TGF-β1 Receptor TGF-β Receptor TGFb->Receptor Binds Smad23 p-Smad2/3 Receptor->Smad23 Phosphorylates Complex Smad2/3/4 Complex Smad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Transcription of Fibrotic Genes (Collagen, α-SMA) Nucleus->Transcription Smad7 Smad7 (Inhibitory) Smad7->Receptor Inhibits This compound This compound This compound->Smad7 Induces Apoptosis_Pathway This compound This compound Bax Bax ↑ This compound->Bax Bcl2 Bcl-2 ↓ This compound->Bcl2 Mitochondria Mitochondria CytC Cytochrome c release Mitochondria->CytC Bax->Mitochondria Promotes Bcl2->Mitochondria Inhibits Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Technical Support Center: Analysis of Isotetrandrine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC analysis of isotetrandrine (B1672621) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound I should be looking for? A1: In-vitro studies using rat hepatic S9 fractions have shown that this compound is primarily metabolized through two main pathways: N-demethylation and isoquinoline (B145761) ring oxidation.[1][2][3] The major metabolite is N-desmethyl this compound, with minor oxidized metabolites including hydroxy-isotetrandrine, oxo-isotetrandrine, and oxohydroxy-isotetrandrine.[1][3]

Q2: What type of HPLC column is best suited for this compound analysis? A2: For basic compounds like this compound, a C18 column is commonly used. However, to mitigate peak tailing caused by interactions with residual silanols on the silica (B1680970) surface, consider using columns with polar-embedded phases or charged surface hybrid (CSH) technology.[4] End-capped columns are also recommended to block residual silanol (B1196071) activity.[5]

Q3: How does mobile phase pH affect the chromatography of this compound? A3: Mobile phase pH is critical for analyzing ionizable compounds like this compound.[6] Since this compound is a basic compound, operating at a low pH (e.g., 2-3) ensures that the analyte is protonated and that secondary interactions with acidic silanol groups on the stationary phase are minimized, which helps to reduce peak tailing.[4][7] It is crucial to keep the mobile phase pH stable, as a change of even 0.1 pH units can shift retention times significantly.[8]

Q4: What are common sample preparation techniques for analyzing this compound in plasma or blood? A4: Common sample preparation techniques for bioanalytical samples include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[9][10] For this compound and its metabolite berbamine (B205283) in human blood, a simple one-step protein precipitation with acetonitrile (B52724) has been effectively used.[11] SPE is often employed to remove interfering matrix components like salts and phospholipids (B1166683), which can improve data quality and reduce instrument downtime.[12][13]

Q5: What causes matrix effects and how can I minimize them? A5: Matrix effects are the alteration of ionization efficiency by co-eluting components from the biological sample, leading to ion suppression or enhancement.[14] These effects can be caused by endogenous components like phospholipids or exogenous materials like anticoagulants (e.g., Li-heparin).[12][15] To minimize matrix effects, use robust sample clean-up procedures like SPE, dilute the sample, or use a stable isotope-labeled internal standard that co-elutes with the analyte.

Troubleshooting Guide

Peak Shape Problems

Q: Why are my peaks for this compound tailing? A: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[7] A tailing factor greater than 1.2 is generally considered significant.[4] Here are the primary causes and solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the basic amine functional groups of this compound, causing tailing.[7][16]

    • Solution: Lower the mobile phase pH to around 2-3 to protonate the silanol groups.[4][7] Alternatively, use a highly deactivated, end-capped column or a column with a different stationary phase (e.g., polar-embedded).[5]

  • Column Overload: Injecting too much sample can saturate the column.[16]

    • Solution: Dilute your sample or reduce the injection volume.[16] A standard sample concentration is typically around 1 mg/mL.

  • Column Degradation: A void at the column inlet or a partially blocked frit can deform the peak.[7][16]

    • Solution: Use a guard column to protect the analytical column from contaminants. If a void is suspected, try reversing and flushing the column (check manufacturer's instructions first) or replace the column if performance doesn't improve.[4][7]

Baseline Issues

Q: My baseline is noisy or drifting. What should I do? A: An unstable baseline can compromise the accuracy of your quantification.[17] Common causes include:

  • Mobile Phase Issues: Dissolved gases, improper mixing, or contamination in the mobile phase can cause noise and drift.[17][18]

    • Solution: Ensure your mobile phase is thoroughly degassed using sonication, vacuum, or helium sparging.[18] Prepare fresh mobile phases daily, especially if they contain buffers.[18]

  • Detector Instability: Fluctuations in the detector lamp or temperature can cause the baseline to drift.[18]

    • Solution: Allow the detector lamp to warm up sufficiently. Use a column oven to maintain a stable temperature.[18]

  • System Contamination: Contaminants accumulating in the column or detector cell can lead to a noisy baseline.[19]

    • Solution: Flush the system and column with a strong solvent.[4] If the problem persists, clean the detector cell.[18]

Q: I am observing ghost peaks in my chromatogram. What are they? A: Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run.

  • Causes: These can stem from contamination in the mobile phase, carryover from a previous injection, or impurities introduced during sample preparation.[18]

  • Solutions:

    • Use high-purity solvents (HPLC or MS-grade) and reagents for your mobile phase and samples.[18]

    • Incorporate a robust wash cycle with a strong solvent in your autosampler sequence to prevent carryover.[18]

    • Ensure all glassware and consumables are clean.[18]

Experimental Protocols & Data

In-vitro Metabolism Analysis Protocol

This protocol is based on the study of this compound metabolism in rat hepatic S9 fractions.[1]

  • Incubation:

    • Prepare an incubation mixture containing this compound (100 µg/mL), male rat hepatic S9 fraction, and an NADPH generating system in a Tris buffer (pH 7.4).

    • Incubate the mixture at 37°C.

    • Terminate the reaction at a specified time point (e.g., 60 minutes) by adding a quenching solvent like acetonitrile.

  • Sample Extraction:

    • Perform a solvent extraction of the terminated incubation mixture to separate the analytes from the biological matrix.

  • HPLC-MS/MS Analysis:

    • Analyze the extracted sample using a suitable HPLC-MS/MS system with parameters optimized for this compound and its expected metabolites.

Quantitative Data Summary

Table 1: Example HPLC-MS/MS Parameters for Analysis

Parameter Setting
HPLC System UPLC or HPLC System
Column C18 or Biphenyl Column (e.g., Restek Ultra BiPh, 100x2.1mm, 5µm)[11]
Mobile Phase A 0.1% Formic Acid in Water[11]
Mobile Phase B Acetonitrile[11]
Flow Rate 0.2 - 0.8 mL/min
Column Temp. 30 - 40 °C
Injection Vol. 5 - 20 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[20]

| Scan Mode | Multiple Reaction Monitoring (MRM)[11] |

Table 2: Relative Abundance of this compound Metabolites (In-vitro)

Compound Approximate Percentage of Sample at 60 min
Unchanged this compound ~63%[1]
N-desmethyl this compound ~16%[1][2][3]
Oxo-isotetrandrine ~7%[1]
Oxohydroxy-isotetrandrine ~7%[1]

| Hydroxy-isotetrandrine | ~6%[1] |

Visualizations

Diagrams of Workflows and Pathways

Experimental Workflow for this compound Metabolite Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, S9 Fraction) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Extract Supernatant Transfer / SPE Centrifuge->Extract HPLC HPLC Separation (Reversed-Phase C18) Extract->HPLC MS Mass Spectrometry (ESI+) HPLC->MS MSMS Tandem MS (MS/MS) (MRM Mode) MS->MSMS Integration Peak Integration MSMS->Integration Quant Quantification Integration->Quant Report Reporting Quant->Report

Caption: A typical workflow from sample preparation to data analysis.

Metabolic Pathways of this compound cluster_path1 Pathway 1: N-demethylation (Major) cluster_path2 Pathway 2: Isoquinoline Ring Oxidation (Minor) This compound This compound N_desmethyl N-desmethyl this compound This compound->N_desmethyl Hepatic Enzymes Hydroxy Hydroxy-isotetrandrine This compound->Hydroxy Hepatic Enzymes Oxo Oxo-isotetrandrine This compound->Oxo Hepatic Enzymes Oxohydroxy Oxohydroxy-isotetrandrine This compound->Oxohydroxy Hepatic Enzymes

Caption: Primary metabolic pathways of this compound in vitro.

Troubleshooting Logic for Peak Tailing Start Peak Tailing Observed (Tf > 1.2) Check_pH Is Mobile Phase pH optimized for basic compounds? (e.g., pH 2-3) Start->Check_pH Check_Load Is sample overloaded? Check_pH->Check_Load Yes Adjust_pH Adjust pH to 2-3 with buffer Check_pH->Adjust_pH No Check_Column Is column old or contaminated? Check_Load->Check_Column No Dilute Dilute sample or reduce injection volume Check_Load->Dilute Yes Flush_Col Flush column with strong solvent Check_Column->Flush_Col Yes Resolved Problem Resolved Check_Column->Resolved No Adjust_pH->Resolved Dilute->Resolved Replace_Col Replace column and use guard column Flush_Col->Replace_Col Still Tailing Replace_Col->Resolved

Caption: A decision tree for troubleshooting peak tailing issues.

References

Technical Support Center: Isotetrandrine Cell Line-Specific Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Isotetrandrine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the cell line-specific toxicity of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the cytotoxic effect of this compound across our cancer cell lines. Is this expected?

A1: Yes, cell line-specific toxicity is a known characteristic of bisbenzylisoquinoline alkaloids like this compound and its isomer, Tetrandrine (B1684364). The half-maximal inhibitory concentration (IC50) can vary significantly between different cancer types and even between different cell lines of the same cancer type. This variability is often attributed to the unique genetic and molecular makeup of each cell line.

Q2: What are the typical IC50 values for this compound in cancer cell lines?

A2: Comprehensive public data on the IC50 values of this compound across a wide range of cell lines is limited. However, studies on the closely related isomer, Tetrandrine, provide valuable insights into the expected potency. It is important to empirically determine the IC50 for your specific cell line and experimental conditions.

Q3: How does the toxicity of this compound in cancer cells compare to its effect on non-cancerous cells?

A3: Some studies on Tetrandrine suggest a degree of selectivity for cancer cells over non-cancerous cells. For example, the IC50 value for Tetrandrine in the normal human liver cell line HL7702 has been reported to be significantly higher than in several cancer cell lines, indicating lower toxicity to these normal cells[1]. However, this selectivity is not absolute and should be experimentally verified for this compound in your chosen normal cell line.

Q4: What is the primary mechanism of this compound-induced cell death?

A4: this compound, similar to Tetrandrine, is known to induce apoptosis (programmed cell death) in cancer cells[2][3][4][5][6][7]. This process often involves the activation of caspases, a family of proteases that execute cell death[2][5][6]. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis may be involved[3].

Q5: Which signaling pathways are affected by this compound?

A5: this compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation. These include the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways[8]. Studies on the closely related Tetrandrine also show involvement of the PI3K/AKT signaling pathway[9][10][11]. Inhibition of these pathways can contribute to the anti-cancer effects of the compound.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Between Experiments

High variability in IC50 values is a common challenge in cell-based assays and can be caused by several factors.

start Inconsistent IC50 Values cell_factors Check Cell Culture - Passage number - Confluency - Contamination start->cell_factors compound_prep Verify Compound Preparation - Stock concentration - Serial dilutions - Solubility in media start->compound_prep assay_protocol Review Assay Protocol - Incubation times - Reagent consistency - Plate reader settings start->assay_protocol data_analysis Standardize Data Analysis - Normalization - Curve fitting model start->data_analysis consistent_results Consistent IC50 Values cell_factors->consistent_results compound_prep->consistent_results assay_protocol->consistent_results data_analysis->consistent_results

Caption: A workflow diagram for troubleshooting inconsistent IC50 values.

Potential Cause Recommended Solution
Cell Passage Number and Health Use cells within a consistent and low passage number range. High-passage cells can exhibit altered growth rates and drug sensitivity. Ensure cells are in the logarithmic growth phase and have high viability before seeding.
Inconsistent Seeding Density Ensure a homogenous cell suspension before plating. Use a calibrated pipette and perform cell counts to ensure consistent cell numbers per well.
Compound Solubility and Stability This compound is practically insoluble in water. Prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting in aqueous cell culture media, be mindful of potential precipitation. Visually inspect for precipitates after dilution. It is also advisable to determine the stability of this compound in your specific cell culture medium over the course of your experiment.
Variations in Assay Protocol Strictly adhere to consistent incubation times for cell seeding, compound treatment, and assay reagent addition. Use the same lot of media, serum, and assay reagents for a set of experiments to minimize variability.
Data Analysis Methods Use a consistent method for data normalization (e.g., relative to a vehicle-treated control) and a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
Issue 2: Observed Cytotoxicity in a Cancer Cell Line is Lower Than Expected

If this compound is not inducing the expected level of cell death, consider the following:

Potential Cause Recommended Solution
Multidrug Resistance (MDR) The cell line may express high levels of drug efflux pumps, such as P-glycoprotein (P-gp), which can actively remove this compound from the cell. Consider using a cell line with known sensitivity or co-treatment with an MDR inhibitor. This compound itself has been shown to reverse P-gp-mediated multidrug resistance.
Slow-Growing Cell Line The cytotoxic effects of some compounds are more pronounced in rapidly dividing cells. If your cell line has a long doubling time, a longer incubation period with this compound may be necessary to observe significant toxicity.
Inappropriate Assay Endpoint The chosen cytotoxicity assay may not be optimal for detecting the mechanism of cell death induced by this compound. For example, if the compound primarily induces apoptosis, an assay that measures metabolic activity (like MTT) may show changes later than an assay that detects caspase activation or membrane blebbing.

Data Presentation

Table 1: Comparative Cytotoxicity of Tetrandrine (this compound Isomer) in Various Human Cell Lines

Note: The following data is for Tetrandrine, a closely related isomer of this compound. These values can serve as a reference, but the specific IC50 for this compound should be determined experimentally.

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast Cancer1.18 (for a derivative)[1]
PC3Prostate Cancer1.94 (for a derivative)[1]
K562Leukemia< positive controls[1]
HELLeukemia1.57 (for a derivative)[1]
HL7702Normal Liver44.25[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general framework for determining the IC50 of this compound.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Formazan (B1609692) Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the this compound concentration to determine the IC50 value using non-linear regression.

Protocol 2: Western Blot Analysis of MAPK and PI3K/AKT Pathway Activation

This protocol allows for the investigation of this compound's effect on key signaling pathways.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for the desired time.

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration and denature by boiling in Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Perform densitometry analysis to quantify the changes in protein phosphorylation relative to the total protein levels.

Signaling Pathway Diagrams

cluster_0 MAPK Signaling Pathway GrowthFactors Growth Factors / Stress Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Isotetrandrine_MAPK This compound Isotetrandrine_MAPK->MEK

Caption: this compound's inhibitory effect on the MAPK signaling pathway.

cluster_1 PI3K/AKT Signaling Pathway GrowthFactors_PI3K Growth Factors Receptor_PI3K Receptor Tyrosine Kinase GrowthFactors_PI3K->Receptor_PI3K PI3K PI3K Receptor_PI3K->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival Growth mTOR->Survival Isotetrandrine_PI3K This compound Isotetrandrine_PI3K->PI3K

Caption: Postulated inhibitory effect of this compound on the PI3K/AKT pathway.

References

Managing Isotetrandrine degradation during experimental procedures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the degradation of Isotetrandrine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a bisbenzylisoquinoline alkaloid with a range of reported biological activities, including anti-inflammatory and antioxidant effects.[1] The stability of this compound is a critical factor in research and development as its degradation can lead to a loss of potency, altered biological activity, and the formation of potentially toxic impurities. Ensuring the integrity of the molecule throughout experimental procedures is essential for obtaining accurate and reproducible results.

Q2: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related bisbenzylisoquinoline alkaloids like tetrandrine (B1684364), the primary degradation pathways are likely to be:

  • Oxidation: The molecular structure of this compound is susceptible to oxidation, which can be initiated by exposure to air (oxygen), oxidizing agents, or light.[1]

  • Hydrolysis: Degradation can occur in aqueous solutions, particularly under acidic or alkaline conditions. The rate of hydrolysis is often pH-dependent.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation. It is crucial to protect this compound solutions from light.

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Solid Form: Store as a solid at -20°C or below in a tightly sealed container, protected from light and moisture.

  • Solutions: Prepare solutions fresh for each experiment whenever possible. If short-term storage is necessary, store solutions in small, single-use aliquots at -20°C or -80°C. To minimize oxidation, purge the vials with an inert gas (e.g., argon or nitrogen) before sealing. Always use amber vials or wrap containers in aluminum foil to protect from light.[2]

Q4: How can I monitor the degradation of this compound in my experiments?

The most common method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[3][4][5][6] This technique allows for the separation and quantification of the intact this compound from its degradation products. A typical setup would involve a reverse-phase C18 column with UV detection.

Q5: Is it necessary to use degassed solvents when preparing this compound solutions?

Yes, to minimize oxidative degradation, it is best practice to use solvents that have been degassed by sparging with an inert gas like nitrogen or argon before preparing your solutions.[2] This is particularly important for long-term experiments or when working with dilute solutions.

Troubleshooting Guide

This guide addresses common issues that may arise due to this compound degradation during experimental procedures.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected biological activity Degradation of this compound in the experimental medium (e.g., cell culture medium).- Prepare fresh solutions of this compound immediately before use.- Perform a time-course experiment to assess the stability of this compound in your specific experimental medium by analyzing samples at different time points using HPLC.- Consider the pH of your buffers, as extreme pH can accelerate degradation.[7][8][9][10][11][12][13]
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Degradation of this compound during sample preparation or analysis.- Review your sample preparation procedure to identify any steps that might induce degradation (e.g., exposure to high temperatures, extreme pH, or light).- Ensure the purity of your solvents and reagents.- Analyze a freshly prepared standard solution to confirm the identity of the main peak and to use as a reference.
Precipitation of the compound in aqueous solutions Poor solubility or degradation leading to the formation of insoluble products.- Verify the solubility of this compound in your chosen buffer system.- If using cold conditions, be mindful of the concentration to avoid saturation.- If degradation is suspected, analyze the precipitate and the supernatant separately to identify the components.
Complete loss of activity Significant degradation of the this compound stock solution or in the experiment.- Prepare a fresh stock solution from a reliable source.- Re-evaluate the storage conditions of your stock solution.- Review the experimental protocol for any steps that could cause rapid degradation (e.g., presence of strong oxidizing agents, prolonged exposure to harsh conditions).

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[14]

1. Objective: To evaluate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines.

2. Materials:

3. Methodology:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with an equimolar amount of NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at room temperature for a specified period. Neutralize with an equimolar amount of HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide and keep at room temperature, protected from light, for a specified period.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a specified period. Also, heat a solution of this compound at 60°C.

  • Photolytic Degradation: Expose a solution of this compound to a light source in a photostability chamber as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.[2]

4. Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

General Protocol for a Stability-Indicating HPLC-UV Method

1. Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined by UV scan of this compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Hypothetical Stability of this compound in Aqueous Buffers at 37°C

Buffer pHIncubation Time (hours)% this compound Remaining
2.0 (Acidic)2485.2
7.0 (Neutral)2495.8
9.0 (Alkaline)2470.5

Table 2: Hypothetical Thermal and Photolytic Degradation of this compound

Stress ConditionDuration% this compound Remaining
Thermal (80°C, solid)48 hours92.1
Thermal (60°C, solution)24 hours88.4
Photolytic (ICH Q1B)24 hours75.3

Visualizations

This compound This compound Oxidation Oxidation (e.g., H2O2, light, air) This compound->Oxidation Hydrolysis Hydrolysis (Acidic/Alkaline pH) This compound->Hydrolysis Photolysis Photolysis (UV/Visible Light) This compound->Photolysis Degradation_Products Various Degradation Products (e.g., N-oxides, hydroxylated species, ring-opened products) Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photolysis->Degradation_Products

Proposed degradation pathways for this compound.

start Start: Prepare this compound Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize (if necessary) stress->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze identify Identify and Characterize Degradation Products (e.g., LC-MS) analyze->identify end End: Establish Degradation Profile identify->end

Workflow for a forced degradation study.

start Unexpected Experimental Results? check_solution Is the stock solution fresh and properly stored? start->check_solution check_protocol Are experimental conditions (pH, temp, light) controlled? check_solution->check_protocol Yes degradation_suspected Degradation Suspected check_solution->degradation_suspected No run_control Run a fresh standard and control sample check_protocol->run_control Yes check_protocol->degradation_suspected No run_control->degradation_suspected Control shows degradation no_degradation Issue likely not degradation-related run_control->no_degradation Control is stable

Troubleshooting decision tree for unexpected results.

Impact of Degradation on Biological Activity

The degradation of this compound is likely to impact its biological activity.[15][16][17][18][19][20][21][22][23][24] The formation of degradation products can lead to a decrease in the concentration of the active compound, resulting in reduced efficacy. Furthermore, the degradation products themselves may have different biological activities or could be inactive or even toxic.[21][23][24][25]

It is crucial to assess the biological activity of stressed samples of this compound alongside the parent compound. For example, if investigating the anti-inflammatory properties, an in vitro assay measuring the inhibition of inflammatory mediators could be performed on samples subjected to forced degradation.[15][17][18][19][22] This will help to understand the structure-activity relationship and the consequences of degradation on the therapeutic potential of this compound.

References

How to control for Isotetrandrine's effects on cell viability assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring the effects of Isotetrandrine on cell viability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known cellular effects?

This compound is a naturally occurring bisbenzylisoquinoline alkaloid.[1] Studies have shown it possesses anti-inflammatory, antibacterial, and antiviral properties.[1] At the cellular level, it can suppress cytotoxicity and reduce oxidative stress by upregulating antioxidant enzymes like heme oxygenase-1 (HO-1) through the Nrf2 signaling pathway.[1][2] Its stereoisomer, Tetrandrine (B1684364), has been shown to induce both apoptosis (programmed cell death) and autophagy (a cellular degradation and recycling process) in various cancer cells.[3][4][5] Given their structural similarity, it is crucial to consider that this compound may also modulate these fundamental cellular processes.

Q2: My MTT assay results are inconsistent when using this compound. Why might this be happening?

Inconsistent results in MTT assays with plant-derived compounds like this compound are a common issue.[6] Several factors could be at play:

  • Direct Chemical Interference: The MTT assay measures cell viability by the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. Many natural compounds, particularly alkaloids, have reducing properties and can directly reduce MTT to formazan in a cell-free environment.[7] This leads to a false-positive signal, making the cells appear more viable than they are.[6][7]

  • Compound Precipitation: this compound may have limited solubility in aqueous culture media. If it precipitates, it can interfere with absorbance readings by scattering light.[8]

  • Biological Effects: this compound may be genuinely affecting cell metabolism, proliferation, or inducing cell death pathways like apoptosis or autophagy, leading to variability if experimental conditions are not tightly controlled.[3][9]

Q3: Which cell viability assays are recommended for use with this compound?

It is highly recommended to use multiple assays that measure different cellular parameters to validate your findings.[8] This approach, often called an orthogonal method, helps to rule out assay-specific artifacts.

  • Metabolic Assays (e.g., MTT, MTS, XTT): These are susceptible to interference.[7] If used, they MUST be accompanied by proper controls (see Troubleshooting Guide).

  • Membrane Integrity Assays (e.g., LDH Release, Trypan Blue): These measure cytotoxicity by detecting damage to the cell membrane. The Lactate Dehydrogenase (LDH) assay, which measures LDH released from damaged cells, is a common choice.[7]

  • Total Biomass/Protein Assays (e.g., Sulforhodamine B - SRB): The SRB assay stains total cellular protein and is generally less affected by the reducing properties of compounds like this compound, making it a reliable alternative.[7]

  • ATP Content Assays (e.g., CellTiter-Glo®): These measure the level of ATP in metabolically active cells and are generally less prone to interference from colored or fluorescent compounds.

Q4: What are the essential controls when testing this compound in a cell viability assay?

To ensure the reliability of your data, the following controls are critical:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This controls for any effects of the solvent itself.[10]

  • Untreated Control: Cells incubated in culture medium only, representing 100% viability.

  • Compound-Only Control (Cell-Free): this compound added to culture medium without cells. When the assay reagent is added, this will reveal any direct chemical reaction between the compound and the reagent.[7][11] This is essential for tetrazolium-based assays.

  • Maximum Lysis/Death Control: For cytotoxicity assays like LDH, this control involves treating cells with a lysis buffer to achieve 100% cell death, defining the maximum possible signal.[12][13]

Troubleshooting Guide

Problem 1: High background or false positive signals in my MTT (or similar tetrazolium) assay.

  • Possible Cause: Direct reduction of the assay reagent by this compound.[7]

  • Troubleshooting Steps:

    • Run a Cell-Free Control: Prepare wells with culture medium and the same concentrations of this compound used in your experiment, but without cells.

    • Add the MTT reagent and incubate as usual.

    • If a color change occurs, it confirms direct chemical interference.

    • Solution: Switch to an alternative assay that is less susceptible to this interference, such as the Sulforhodamine B (SRB) assay or an ATP-based assay.[7]

Problem 2: My results from different viability assays (e.g., MTT vs. LDH) do not match.

  • Possible Cause: One assay may be subject to interference, or the assays are measuring different biological endpoints. For example, a compound might reduce metabolic activity (affecting MTT results) before it causes loss of membrane integrity (affecting LDH results).

  • Troubleshooting Steps & Logic:

    • Verify Assay Integrity: First, perform the cell-free controls for each assay to rule out direct chemical interference.

    • Consider the Mechanism: this compound and its analogs can induce apoptosis or autophagy.[3][14] Apoptosis can lead to a decrease in metabolic activity (lower MTT signal) before complete membrane lysis (LDH release).

    • Perform a Time-Course Experiment: Measure viability at multiple time points (e.g., 12, 24, 48 hours) to understand the kinetics of the cellular response.[10]

    • Use a Third, Orthogonal Assay: Validate your findings with an assay based on a different principle, like the SRB assay (total protein) to clarify the discrepancy.[7]

Quantitative Data Summary

The IC50 (half-maximal inhibitory concentration) is a measure of a compound's potency. While specific IC50 data for this compound can be limited and cell-line dependent, data for its closely related stereoisomer, Tetrandrine (Tet), provides a valuable reference for its potential cytotoxic activity across various cancer cell lines.

Cell LineCancer TypeCompoundIC50 (µM)Exposure Time (h)
PC-3Prostate CancerTetrandrine~5-1048
786-ORenal CancerTetrandrine~5-1048
PANC-1Pancreatic CancerTetrandrine~5-1048
A549Lung CancerCompound 164d0.0181 ± 0.001324
MCF-7Breast CancerCompound 164d10.5 ± 0.824
DU-145Prostate CancerCompound 164d*0.0101 ± 0.002924
HCT116Colon CancerCompound 2 0.34Not Specified
HepG2Liver CancerCompound 1~10-50Not Specified

*Note: Data for "Compound 164d" and "Compound 1/2" are from broader studies on cytotoxic compounds and are included to provide a general reference range for potential potencies.[14][15][16] Researchers should always determine the IC50 of this compound empirically in their specific cell line of interest.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol measures metabolic activity and includes critical controls for compound interference.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.[17]

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of this compound or controls.

    • Controls: Include untreated, vehicle, and cell-free "compound-only" wells.[11]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.[18]

  • Solubilization: Carefully aspirate the medium. Add 100 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19] Mix gently on an orbital shaker.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of >650 nm can be used to subtract background.[20]

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This protocol measures the release of LDH from cells with damaged membranes.

  • Cell Seeding & Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-2).

  • Controls:

    • Spontaneous LDH Release: Untreated or vehicle-treated cells.

    • Maximum LDH Release: A set of untreated wells to which 10 µL of a 10X Lysis Buffer will be added 45 minutes before the end of the experiment.[12][13]

    • Medium Background: Wells with culture medium but no cells.

  • Incubation: Incubate for the desired time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5-10 minutes to pellet the cells.[21] Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst/dye solution). Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[21]

  • Stop Reaction & Read: Add 50 µL of stop solution (if required by the kit). Measure the absorbance at 490 nm.

  • Calculation: Calculate percent cytotoxicity relative to the maximum release control after subtracting background values.

Protocol 3: Sulforhodamine B (SRB) Assay for Cell Viability

This protocol measures total protein content and is a robust alternative to metabolic assays.[7]

  • Cell Seeding & Treatment: Seed and treat cells as described in the MTT protocol (Steps 1-3).

  • Cell Fixation: After treatment, gently remove the medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.[7]

  • Washing: Wash the plate five times with slow-running tap water to remove the TCA. Allow the plate to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[7]

  • Remove Unbound Dye: Quickly wash the plate four times with 1% acetic acid to remove unbound SRB dye.[7] Allow the plate to air dry.

  • Solubilization: Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound protein stain. Place on an orbital shaker for 5-10 minutes.

  • Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.[7]

Visualizations: Workflows and Signaling Pathways

G cluster_input Initial Observation cluster_check1 Assay Interference Check cluster_solution1 Interference Confirmed cluster_check2 Biological Effect Check cluster_solution2 Data Validation cluster_solution3 Methodology Refinement A Inconsistent or Unexpected Cell Viability Results with This compound B Did you run a cell-free control (this compound + Reagent)? A->B C YES: Color/Signal Change Observed B->C Yes F NO: No Signal Change in Cell-Free Control B->F No D Conclusion: Direct chemical interference is occurring. C->D Indicates E Action: Use an orthogonal assay (e.g., SRB, ATP content). Do not rely on tetrazolium assays. D->E Requires G Are you using multiple assay types (e.g., metabolic, membrane integrity, biomass)? F->G H YES: Results are validated across different methods. G->H Yes J NO: Only one assay type used. G->J No I Conclusion: Observed effect is likely a true biological response (e.g., apoptosis, autophagy, cytostasis). H->I K Action: Repeat experiment using an orthogonal method (e.g., SRB) to confirm initial findings and rule out subtle artifacts. J->K

Caption: Troubleshooting workflow for unexpected cell viability assay results with this compound.

G cluster_prep Preparation cluster_treat Treatment cluster_controls Control Groups cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Seed Cells in 96-well plate B 2. Allow cells to adhere overnight A->B C 3. Treat cells with this compound and Controls for desired time B->C D1 Untreated Cells D2 Vehicle Control (e.g., DMSO) D3 Cell-Free Control (Compound Only) D4 Positive Control (e.g., Lysis Buffer for LDH) E 4. Perform Assay C->E F1 MTT: Add MTT, Incubate, Solubilize Formazan E->F1 F2 LDH: Collect Supernatant, Add Reaction Mix E->F2 F3 SRB: Fix Cells, Stain with SRB, Solubilize E->F3 G 5. Read Absorbance on Plate Reader F1->G F2->G F3->G H 6. Subtract Background (from Cell-Free/Medium Controls) G->H I 7. Normalize data to Vehicle Control (% Viability) H->I

Caption: General experimental workflow for assessing this compound's effect on cell viability.

G cluster_stress Cellular Stress (e.g., this compound) cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Stress This compound DeathR Death Receptors (e.g., Fas, TNFR) Stress->DeathR May influence Mito Mitochondria Stress->Mito Induces stress Casp8 Caspase-8 (Initiator) DeathR->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

G cluster_stress Cellular Stressors cluster_regulation Regulation cluster_autophagy Autophagy Core Machinery Stress This compound / Tetrandrine mTOR mTOR Stress->mTOR Inhibits LC3 LC3-I -> LC3-II (Conversion) Stress->LC3 Enhances Expression ULK1 ULK1 Complex mTOR->ULK1 Inhibits Beclin1 Beclin-1 Complex ULK1->Beclin1 Activates Phagophore Phagophore Formation Autophagosome Autophagosome (Elongation & Closure) Phagophore->Autophagosome LC3-II Mediates Beclin1->Phagophore LC3->Autophagosome Autolysosome Autolysosome (Fusion & Degradation) Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome

Caption: Key stages of the autophagy signaling pathway potentially modulated by Tetrandrine/Isotetrandrine.

References

Technical Support Center: Isotetrandrine (ITET) In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design and execute robust in vivo studies with Isotetrandrine (B1672621) (ITET), minimizing the impact of confounding factors.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with ITET.

Issue 1: High variability or poor reproducibility of results.

High variability in animal studies can obscure true experimental outcomes. Several factors related to the experimental setup and the animals themselves can contribute to this.

  • Question: Why are my results not reproducible between different animal facilities or even different experiments within the same facility?

    • Answer: Subtle environmental differences can significantly impact experimental outcomes. Factors to consider include:

      • Housing Conditions: Differences in cage density, bedding material, and enrichment can alter animal stress levels and physiology.[1][2]

      • Environmental Factors: Temperature, humidity, noise, and light-dark cycles should be tightly controlled and consistent across experiments.[3][4] For instance, noise from changing stations or heavy personnel traffic can be a significant stressor for rodents.[3]

      • Diet: The composition of rodent chow can vary between batches and manufacturers, especially in grain-based diets.[1] These diets may contain varying levels of phytoestrogens, mycotoxins, or endotoxins that can confound results.[1] Using a purified, defined diet can help minimize this variability.[1]

      • Handling Stress: The experience and technique of animal handlers can influence the stress levels of the animals, affecting various physiological parameters.[4][5]

  • Question: I'm observing unexpected dose-response relationships, including non-linear kinetics. What could be the cause?

    • Answer: this compound has demonstrated dose-dependent pharmacokinetics. At lower doses (12.5 and 25 mg/kg intravenously in rats), its elimination follows linear kinetics.[6] However, at higher doses (50 mg/kg), non-linear kinetics are observed.[6] This can lead to disproportional increases in plasma concentration with increasing doses. When administering ITET orally, plasma concentration-time curves can show two distinct peaks, suggesting complex absorption or enterohepatic recirculation.[6]

  • Question: My efficacy data is highly variable between individual animals. What are some potential biological confounders?

    • Answer: In addition to environmental factors, individual animal characteristics can be a major source of variation.

      • The Gut Microbiota: The composition of the gut microbiome can influence drug metabolism and efficacy.[7][8] Tetrandrine (B1684364), an isomer of ITET, has been shown to exert neuroprotective effects by modulating the gut microbiota.[9] It is plausible that individual differences in gut bacteria could alter the metabolism and bioavailability of ITET, leading to varied responses.

      • Individual Animal Variation: Even within the same strain, there can be significant inter-individual differences in physiology and genetics that can affect drug response.[5]

Issue 2: Unexpected toxicity or adverse events.

Adverse events can compromise animal welfare and the validity of the study.

  • Question: I'm seeing unexpected toxicity or mortality in my study, even at doses reported to be safe. What should I investigate?

    • Answer:

      • Vehicle Toxicity: The vehicle used to dissolve and administer ITET can have its own biological effects. Due to ITET's poor water solubility, organic solvents are often required.[10] For instance, polyethylene (B3416737) glycol (PEG-400), a common vehicle, can cause hypertension and bradycardia in rats, which could confound cardiovascular studies.[10] It is crucial to include a vehicle-only control group to account for these effects. A novel vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) has been shown to be a safer alternative for intravenous administration in rats for some compounds.[10][11]

      • Drug Interactions: ITET and its analogues are known to interact with drug metabolizing enzymes and transporters. If the study involves co-administration of other compounds, there is a risk of drug-drug interactions. ITET's analogue, tetrandrine, is a potent inhibitor of P-glycoprotein (P-gp), which can increase the plasma concentration of co-administered P-gp substrates.[12][13]

      • Metabolic Activation: In some in vitro and in vivo assays, tetrandrine has been shown to be a weak indirect-acting genotoxicant, with its effects being dependent on metabolic activation.[14]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about conducting in vivo studies with this compound.

  • Question: What is the recommended vehicle for in vivo administration of this compound?

    • Answer: Due to its hydrophobic nature, ITET requires a non-aqueous vehicle for administration. The choice of vehicle depends on the route of administration. For intravenous studies, a mixture of solvents such as DMA, PG, and PEG-400 may be necessary, but potential cardiovascular effects of the vehicle itself must be considered.[10] For oral administration, ITET's solubility in lipids could be exploited, potentially using oil-based formulations. It is essential to test the solubility and stability of ITET in the chosen vehicle and to run a vehicle-only control group in all experiments.

  • Question: What are the known off-target effects of this compound that could confound my results?

    • Answer: ITET has several known off-target activities that are important to consider:

      • P-glycoprotein (P-gp) Inhibition: ITET and its isomer tetrandrine are potent inhibitors of the drug efflux pump P-gp.[15][16][17] This can lead to increased intracellular concentrations of other drugs that are P-gp substrates, potentially confounding studies involving multi-drug treatments.[12][13]

      • Alpha1-adrenoceptor Interaction: ITET interacts with alpha1-adrenoceptors, displacing the binding of [3H]prazosin.[18] This interaction is weaker than that of its isomer tetrandrine but could still be relevant in studies involving the cardiovascular or nervous systems.[18]

  • Question: What are the primary signaling pathways modulated by this compound?

    • Answer: ITET is known to modulate inflammatory signaling pathways. A key mechanism is the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[19] By inhibiting these pathways, ITET can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[19] Studies with its isomer, tetrandrine, suggest potential involvement of other pathways as well, including the PI3K/AKT and sirtuin 3/AMPK/mTOR pathways.[20][21][22]

  • Question: How does the pharmacokinetics of this compound influence experimental design?

    • Answer: The pharmacokinetic profile of ITET is crucial for designing dosing regimens.

      • Route of Administration: The elimination half-life is significantly longer after oral (intragastric) administration (around 9-9.5 hours in rats) compared to intravenous administration (around 67-98 minutes in rats).[6]

      • Dose-dependency: As ITET exhibits non-linear kinetics at higher doses, a simple proportional increase in dose may not result in a proportional increase in exposure.[6] Pilot pharmacokinetic studies are recommended to establish the dose-exposure relationship in your specific model and experimental conditions.

      • Tissue Distribution: ITET distributes extensively into tissues, with the highest concentrations found in the lungs after intravenous administration and in the liver after oral administration in rats.[6] This should be considered when selecting target organs for efficacy or toxicity assessment.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

Route of Administration Dose (mg/kg) Elimination Half-life (t½) Key Observation
Intravenous (iv) 12.5 67.1 ± 6.22 min Linear kinetics
25 68.0 ± 2.57 min Linear kinetics
50 97.6 ± 14.6 min Non-linear kinetics
Intragastric (ig) 100 9.35 ± 3.24 h Double peaks in plasma concentration
250 9.01 ± 3.02 h Double peaks in plasma concentration

(Data sourced from a study in rats)[6]

Table 2: Off-Target Interactions of this compound and its Isomer Tetrandrine

Target Compound Interaction IC50 / Ki Value
Alpha1-adrenoceptor This compound Competitive binding Ki: 1.6 ± 0.4 µM
Tetrandrine Competitive binding Ki: 0.69 ± 0.12 µM
P-glycoprotein (P-gp) Tetrandrine Inhibition of efflux Potent reversal of MDR at 0.625 µM

(Data sourced from functional and binding assays)[12][18]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of ITET in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Mouse Model

This protocol is based on a study demonstrating the protective effects of ITET in an ALI model.[19]

  • Animal Model: Male BALB/c mice.

  • Acclimatization: House animals for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Groups:

    • Control group (vehicle only)

    • LPS + Vehicle group

    • LPS + ITET (20 mg/kg) group

    • LPS + ITET (40 mg/kg) group

  • ITET Formulation and Administration:

    • Prepare ITET in a suitable vehicle (e.g., saline containing a low percentage of a solubilizing agent like DMSO or Tween 80; the original study does not specify the vehicle, so this would need to be optimized).

    • Administer ITET or vehicle via intraperitoneal (i.p.) injection.

  • Induction of ALI:

    • One hour after ITET/vehicle administration, anesthetize the mice.

    • Intranasally instill LPS (e.g., 5 mg/kg) to induce ALI. The control group receives intranasal saline.

  • Sample Collection and Analysis (e.g., 24 hours post-LPS):

    • Euthanize mice and collect bronchoalveolar lavage fluid (BALF) for cell counts (total cells, neutrophils, macrophages) and cytokine analysis (TNF-α, IL-1β, IL-6) by ELISA.

    • Collect lung tissue for histology (to assess inflammatory cell infiltration and edema) and measurement of myeloperoxidase (MPO) activity.

    • Lung tissue can also be processed for Western blot analysis to determine the activation status of MAPK and NF-κB pathways (e.g., levels of phosphorylated p38, ERK, JNK, and p65).

Protocol 2: Pharmacokinetic Analysis of ITET in Rats

This protocol is a generalized procedure based on published pharmacokinetic studies.[6]

  • Animal Model: Male Sprague-Dawley or Wistar rats with cannulated jugular veins for blood sampling.

  • Acclimatization: House animals individually for at least one week. Fast animals overnight before the experiment with free access to water.

  • ITET Formulation and Administration:

    • Intravenous (iv): Dissolve ITET in a suitable sterile vehicle for intravenous injection (e.g., a mixture of saline, ethanol, and polyethylene glycol). Administer a single bolus dose (e.g., 12.5, 25, or 50 mg/kg) via the tail vein.

    • Oral (ig): Suspend or dissolve ITET in a suitable vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose). Administer a single dose (e.g., 100 or 250 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approx. 0.2-0.3 mL) from the jugular vein cannula at predefined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Place samples into heparinized tubes and centrifuge to obtain plasma.

  • Sample Analysis:

    • Extract ITET from plasma samples using a suitable solvent extraction method.

    • Quantify the concentration of ITET in the plasma samples using a validated HPLC method.[6]

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life (t½).

    • Determine if the pharmacokinetics are linear or non-linear across the tested dose range.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization randomization Randomization & Grouping acclimatization->randomization dosing ITET/Vehicle Administration randomization->dosing formulation ITET Formulation formulation->dosing induction Disease Induction (if applicable) dosing->induction monitoring Animal Monitoring (Weight, Clinical Signs) induction->monitoring sampling Sample Collection (Blood, Tissue) monitoring->sampling bioanalysis Bioanalysis (e.g., HPLC, ELISA) sampling->bioanalysis data_analysis Data & Statistical Analysis bioanalysis->data_analysis

Caption: A generalized workflow for in vivo studies with this compound.

mapk_nfkb_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS (Inflammatory Stimulus) p38 p38 lps->p38 Activates erk ERK lps->erk Activates jnk JNK lps->jnk Activates ikb IκBα lps->ikb Promotes Degradation itet This compound (ITET) itet->p38 Inhibits itet->erk Inhibits itet->jnk Inhibits itet->ikb Inhibits Degradation nucleus Nucleus p38->nucleus Activates Transcription Factors erk->nucleus Activates Transcription Factors jnk->nucleus Activates Transcription Factors nfkb NF-κB (p65) ikb->nfkb Sequesters in Cytoplasm nfkb->nucleus Translocates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nucleus->cytokines Upregulates Transcription

Caption: ITET's inhibition of the MAPK and NF-κB signaling pathways.

pgp_inhibition cluster_cell Cell Membrane pgp P-glycoprotein (P-gp) extracellular Extracellular Space pgp->extracellular drug P-gp Substrate Drug extracellular->drug Enters Cell intracellular Intracellular Space intracellular->drug Increased Accumulation drug->pgp Efflux drug->intracellular itet This compound (ITET) itet->pgp Inhibits

Caption: Conceptual diagram of P-glycoprotein inhibition by this compound.

References

Isotetrandrine (ITET) Delivery Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the delivery of Isotetrandrine (ITET) and its closely related stereoisomer, Tetrandrine (B1684364) (TET), in animal models.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I observing low and variable oral bioavailability with my this compound formulation?

A: Low and variable oral bioavailability is a primary challenge associated with this compound (ITET) and Tetrandrine (TET). The main contributing factors are:

  • Poor Aqueous Solubility: ITET, like TET, is a bisbenzylisoquinoline alkaloid that is prominently hydrophobic.[1] Its saturation solubility in a physiological environment (pH 7.4 phosphate-buffered saline) is extremely low, which is a rate-limiting step for absorption in the gastrointestinal (GI) tract.[2]

  • First-Pass Metabolism: After absorption, ITET is substantially metabolized in the liver. In vitro studies using rat hepatic S9 fractions show that ITET undergoes significant N-demethylation and oxidation, reducing the amount of active compound that reaches systemic circulation.[3][4]

  • P-glycoprotein (P-gp) Efflux: Although TET is known to be a P-gp inhibitor, which can be beneficial for the absorption of other drugs, the compound itself can be subject to efflux pumps in the GI tract, further limiting its absorption.[5][6]

The combination of these factors leads to inconsistent absorption and low plasma concentrations when administered orally in a simple suspension.[2]

Q2: How can I improve the solubility and bioavailability of this compound for my animal experiments?

A: Several advanced drug delivery strategies have been successfully employed to overcome the solubility and bioavailability challenges of TET, which are directly applicable to ITET. These nanoformulations work by increasing the drug's surface area, improving its dissolution rate, and protecting it from premature metabolism.

  • Solid Lipid Nanoparticles (SLNs): SLNs are biocompatible lipid-core nanoparticles that can encapsulate lipophilic drugs like TET.[7] Studies have shown that TET-loaded SLNs result in higher plasma concentrations, prolonged half-life, and lower clearance compared to a standard solution when administered intravenously.[7][8]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS are isotropic mixtures of oil, surfactants, and co-surfactants that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium like GI fluids.[9][10] A TET-loaded SNEDDS formulation increased the oral bioavailability by approximately 2.33-fold compared to a commercial tablet.[2][9]

  • Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[11][12] Stealth liposomes (with a polyethylene (B3416737) glycol or PEG coating) have been shown to enhance the bioavailability of TET, prolong its circulation, and help it escape phagocytosis by immune cells.[13]

  • Niosomes: These are vesicles formed from non-ionic surfactants, which are considered more chemically and physically stable than liposomes.[14] They offer advantages like ease of preparation, biocompatibility, and the ability to encapsulate a wide range of drugs.[14][15][16][17]

The choice of formulation depends on the desired administration route and experimental goals. For oral delivery, SNEDDS are particularly effective, while SLNs and liposomes are well-suited for intravenous administration.

Quantitative Data Summary: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic data from studies using different Tetrandrine (TET) formulations in animal models. This data can serve as a baseline for designing experiments with this compound.

Table 1: Pharmacokinetics of TET-Loaded Solid Lipid Nanoparticles (SLNs) vs. TET Solution (Intravenous Administration in Rats)

ParameterTET-SLN FormulationTET SolutionFold Change
AUC (0-∞) (µg·h/L) 6581.50 ± 1539.41Lower value (p < 0.05)Increased
Cmax (µg/L) Higher value (p < 0.05)Lower valueIncreased
t1/2 (h) Prolonged (p < 0.05)ShorterIncreased
Clearance (CL) (L/h/kg) Reduced (p < 0.05)HigherDecreased
Data sourced from a study on TET-loaded SLNs administered intravenously to male rats.[7]

Table 2: Pharmacokinetics of TET-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS) vs. Commercial Tablet (Oral Administration)

ParameterTET-SNEDDS FormulationCommercial TET TabletFold Change
Relative Bioavailability ~233%100%~2.33-fold increase
Cmax Significantly Increased (p ≤ 0.05)LowerIncreased
AUC Significantly Increased (p ≤ 0.05)LowerIncreased
Data sourced from a study on TET-loaded SNEDDS administered orally.[2][9]

Visualizations: Workflows and Pathways

The following diagrams illustrate key workflows and biological pathways relevant to this compound research.

TroubleshootingWorkflow start Start: Suboptimal ITET Efficacy in Animal Model q1 What is the primary issue? start->q1 issue1 Low Bioavailability / High Variability q1->issue1 Poor efficacy issue2 High Toxicity / Off-Target Effects q1->issue2 Adverse effects q2 What is the administration route? issue1->q2 sol_dose Strategy: Lower the dose and/or use a targeted nanocarrier (e.g., Liposomes). issue2->sol_dose route_oral Oral (p.o.) q2->route_oral Oral route_iv Intravenous (i.v.) q2->route_iv IV sol_snedds Strategy: Formulate with SNEDDS to improve absorption & solubility. route_oral->sol_snedds sol_sln Strategy: Formulate with SLNs or Liposomes to alter biodistribution. route_iv->sol_sln end End: Optimized Experiment sol_snedds->end sol_sln->end sol_dose->end

Caption: Troubleshooting workflow for addressing common issues in ITET animal studies.

SignalingPathway LPS LPS (Inflammatory Stimulus) MAPK MAPK Pathway (p38, ERK, JNK) LPS->MAPK Activates NFkB NF-κB Pathway LPS->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines Induces Transcription NFkB->Cytokines Induces Transcription ITET This compound (ITET) ITET->MAPK Inhibits ITET->NFkB Inhibits Inflammation Inflammation & Acute Lung Injury Cytokines->Inflammation

Caption: ITET's inhibitory effect on LPS-induced inflammatory signaling pathways.[18]

Detailed Experimental Protocols

Protocol 1: Preparation of Tetrandrine-Loaded Solid Lipid Nanoparticles (TET-SLNs)

This protocol is adapted from a method using melt-emulsification and ultrasonication.[7][8][19]

Materials:

  • Tetrandrine (TET) or this compound (ITET)

  • Solid Lipid: Precirol® ATO 5, Glyceryl monostearate, or Stearic acid

  • Surfactants/Emulsifiers: Lipoid E80, Pluronic F68, Sodium deoxycholate

  • Double-distilled water

Procedure:

  • Preparation of Lipid Phase: Weigh the desired amount of solid lipid (e.g., Precirol® ATO 5) and the drug (TET/ITET). Heat the mixture approximately 5-10°C above the melting point of the lipid until a clear, uniform oil phase is formed.

  • Preparation of Aqueous Phase: Dissolve the surfactants (e.g., Pluronic F68) in double-distilled water. Heat this aqueous phase to the same temperature as the lipid phase.

  • Formation of Pre-emulsion: Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 12,000 rpm) for 5-10 minutes. This forms a coarse oil-in-water emulsion.

  • Nano-sizing: Immediately subject the hot pre-emulsion to ultrasonication using a probe sonicator. Sonication is typically performed for 15-20 minutes to reduce the droplet size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath or at room temperature. The lipid droplets will solidify, forming the Solid Lipid Nanoparticles (SLNs).

  • Characterization (Recommended): Analyze the final SLN suspension for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency (EE%).

Protocol 2: Preparation of Tetrandrine Self-Nanoemulsifying Drug Delivery System (TET-SNEDDS)

This protocol is based on the formulation that demonstrated a significant increase in oral bioavailability.[2][9]

Materials:

  • Tetrandrine (TET) or this compound (ITET)

  • Oil Phase: Oleic acid

  • Surfactants: Soya phosphatidylcholine (SPC) and Cremophor RH-40

  • Co-surfactant: Polyethylene glycol 400 (PEG400)

Procedure:

  • Solubility Screening (Optional but Recommended): Determine the solubility of ITET in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Formulation Preparation: Accurately weigh the components based on the optimized ratio (e.g., 40% Oleic acid, 15% SPC, 30% Cremophor RH-40, 15% PEG400 by weight).

  • Mixing: Combine the weighed amounts of oil, surfactant, and co-surfactant in a glass vial. Mix thoroughly using a magnetic stirrer at a moderate speed until a clear, homogenous liquid is formed.

  • Drug Loading: Add the pre-weighed ITET to the excipient mixture. Continue stirring until the drug is completely dissolved. Gentle heating may be applied if necessary to facilitate dissolution.

  • Equilibration: Allow the mixture to equilibrate at room temperature for 24-48 hours. The final product should be a clear, yellowish, oily liquid.

  • Characterization of Self-Emulsification: To test performance, add a small amount of the prepared SNEDDS pre-concentrate to a volume of water (e.g., 1 mL into 250 mL water) with gentle agitation. It should spontaneously form a clear or slightly bluish-white nanoemulsion. The resulting emulsion can then be characterized for droplet size and PDI.

References

Validation & Comparative

A Comparative Analysis of Isotetrandrine and Tetrandrine Cytotoxicity in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between structurally similar compounds is paramount. Isotetrandrine (B1672621) and tetrandrine (B1684364), both bisbenzylisoquinoline alkaloids, present a compelling case for such comparative analysis in the context of cancer therapy. While tetrandrine has been extensively studied for its cytotoxic effects against a broad spectrum of cancer cell lines, data on its stereoisomer, this compound, remains comparatively scarce. This guide provides a detailed comparison of their performance, drawing from available experimental data to illuminate their potential as anticancer agents.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for gauging the cytotoxic potential of a compound. While a wealth of data exists for tetrandrine across numerous cancer cell lines, directly comparative studies with this compound are limited.

Table 1: IC50 Values of Tetrandrine in Various Human Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Incubation Time (h)
Breast CancerSUM-14915.3 ± 4.196
Breast CancerSUM-15924.3 ± 2.196
Gastric CancerBGC-8236.104 ± 0.78624
Gastric CancerBGC-8234.471 ± 0.65048
Gastric CancerBGC-8233.744 ± 0.57372
Colon CancerHT-2922.9824
Colon CancerHT-296.8748
Pancreatic CancerPANC-151-5424
Pancreatic CancerPANC-122-2748
Breast CancerMDA-MB-23151-5424
Breast CancerMDA-MB-23122-2748

Note: This table represents a selection of published IC50 values and is not exhaustive.

Mechanisms of Action: A Tale of Two Isomers?

The anticancer effects of tetrandrine are multifaceted, primarily revolving around the induction of apoptosis and cell cycle arrest. The available, though limited, information on this compound suggests it may share some of these mechanisms, though potentially with different efficacies.

Induction of Apoptosis

Tetrandrine is a potent inducer of apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2] Key molecular events associated with tetrandrine-induced apoptosis include:

  • Activation of Caspases: Tetrandrine treatment leads to the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3).[3][4]

  • Modulation of Bcl-2 Family Proteins: It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[2]

  • Involvement of Reactive Oxygen Species (ROS): In some cancer cell lines, tetrandrine has been shown to induce apoptosis through the generation of ROS.[5]

Information on the specific apoptotic pathways triggered by this compound is not as well-documented. However, its structural similarity to tetrandrine suggests it might also engage similar apoptotic machinery.

Cell Cycle Arrest

Tetrandrine has been consistently shown to induce cell cycle arrest, primarily at the G1 phase, in various cancer cell lines.[1][4][6] This arrest is often mediated by:

  • Upregulation of Cyclin-Dependent Kinase (CDK) Inhibitors: Increased expression of proteins like p21 and p27.[4]

  • Downregulation of Cyclins and CDKs: Reduction in the levels of key cell cycle regulators such as cyclin D1 and CDK4/6.[6]

The effect of this compound on the cell cycle of cancer cells is an area that requires further investigation to enable a direct comparison.

Signaling Pathways as Therapeutic Targets

The cytotoxic effects of tetrandrine are underpinned by its ability to modulate a complex network of signaling pathways crucial for cancer cell survival and proliferation.

Tetrandrine_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_cell_cycle Cell Cycle Control Death_Receptors Death Receptors (e.g., FAS, DR5) Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) Bcl2->Mitochondria Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p21_p27 p21/p27 CyclinD1_CDK46 Cyclin D1/CDK4,6 p21_p27->CyclinD1_CDK46 G1_Arrest G1 Arrest CyclinD1_CDK46->G1_Arrest Tetrandrine Tetrandrine Tetrandrine->Death_Receptors Tetrandrine->Bcl2 Tetrandrine->p21_p27 MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24h (Cell Adhesion) Start->Incubate1 Treat Treat with varying concentrations of This compound/Tetrandrine Incubate1->Treat Incubate2 Incubate for 24-96h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h (Formazan formation) Add_MTT->Incubate3 Solubilize Add solubilizing agent (e.g., DMSO) Incubate3->Solubilize Measure Measure absorbance (570 nm) Solubilize->Measure Analyze Calculate IC50 values Measure->Analyze Comparison_Logic cluster_tetrandrine Tetrandrine cluster_this compound This compound cluster_comparison Comparative Analysis cluster_future Future Research T_Data Extensive Cytotoxicity Data (IC50, Apoptosis, Cell Cycle) Direct_Comparison Direct Comparative Studies (Largely Unavailable) T_Data->Direct_Comparison Requires T_Mechanism Well-defined Mechanisms (Caspase activation, Bcl-2 modulation, CDK inhibition) I_Data Limited Cytotoxicity Data I_Data->Direct_Comparison Requires I_Mechanism Mechanisms Largely Undefined Future_Studies Head-to-Head Cytotoxicity Assays Mechanism of Action Elucidation for this compound In Vivo Comparative Efficacy Direct_Comparison->Future_Studies

References

Differential Mechanisms of Action: Isotetrandrine vs. Tetrandrine - A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the pharmacological differences between the two bisbenzylisoquinoline alkaloids, Isotetrandrine and Tetrandrine, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their mechanisms of action, supported by experimental data and detailed protocols.

This compound and Tetrandrine, both bisbenzylisoquinoline alkaloids isolated from the root of Stephania tetrandra, share a similar chemical scaffold but exhibit distinct pharmacological profiles. These differences, though subtle in structure, translate to significant variations in their molecular interactions and subsequent cellular effects. This guide elucidates these differential mechanisms, providing a clear comparison of their efficacy and potency across various biological systems.

Comparative Quantitative Data

The following tables summarize the key quantitative differences observed in the biological activities of this compound and Tetrandrine.

Target/AssayThis compoundTetrandrinePotency DifferenceReference
α1-Adrenoceptor Binding (Ki) 1.6 ± 0.4 µM0.69 ± 0.12 µMTetrandrine is ~2.3x more potent[1]
Noradrenaline-induced Contraction (IC50) 174.9 µM252.8 µMThis compound is less potent[1]
Spontaneous Contraction (IC50) 19.6 µM11.6 µMTetrandrine is ~1.7x more potent[1]
Refilling of Ca2+ Stores (IC50) 14.9 µM7.4 µMTetrandrine is ~2x more potent[1]
NR4A1 Transactivation Inhibition Significant InhibitionHigher Inhibitory EffectTetrandrine is more potent[2]
Panc-1 Cell Growth Inhibition (IC50) 16.53 µM10.20 µMTetrandrine is ~1.6x more potent[2]
HeLa-S3 Cell Growth Inhibition (ED50) 10 mg/L1 mg/LTetrandrine is 10x more potent[3]
Cyclooxygenase Inhibition (at 100 µM) No significant inhibition35% inhibition (by Fangchinoline, a related compound)Differential effect[4]
Murine Interleukin-5 (mIL-5) Inhibition (at 12.5 µM) No significant effect95% inhibitionTetrandrine is a potent inhibitor[4]
Human Interleukin-6 (hIL-6) Inhibition 63% inhibition (at 4 µM of Fangchinoline)86% inhibition (at 6 µM)Both are potent inhibitors[4]

Differential Signaling Pathways

While both this compound and Tetrandrine have been shown to modulate inflammatory and cancer-related signaling pathways, the extent and specific targets within these pathways can differ.

This compound Signaling Pathway Modulation

This compound has been demonstrated to exert its anti-inflammatory effects by suppressing key pro-inflammatory signaling cascades.[5]

Isotetrandrine_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->Cytokines This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits

This compound's inhibition of MAPK and NF-κB signaling.
Tetrandrine Signaling Pathway Modulation

Tetrandrine exhibits a broader and more complex interaction with multiple signaling pathways implicated in cancer and inflammation.[6][7][8][9]

Tetrandrine_Signaling Stimuli Growth Factors, Cytokines, Stress Receptors RTKs, GPCRs Stimuli->Receptors PI3K_Akt PI3K/Akt/mTOR Receptors->PI3K_Akt MAPK MAPK (ERK, JNK, p38) Receptors->MAPK NFkB NF-κB Receptors->NFkB Cell_Responses Proliferation, Survival, Inflammation, Angiogenesis PI3K_Akt->Cell_Responses MAPK->Cell_Responses NFkB->Cell_Responses Ca_Channels Ca²⁺ Channels (L-type, T-type) Ca_Channels->Cell_Responses Tetrandrine Tetrandrine Tetrandrine->PI3K_Akt Inhibits Tetrandrine->MAPK Inhibits Tetrandrine->NFkB Inhibits Tetrandrine->Ca_Channels Blocks

Tetrandrine's multi-pathway inhibitory effects.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below to facilitate reproducibility and further investigation.

α1-Adrenoceptor Radioligand Binding Assay

This protocol is adapted from studies investigating the binding affinity of compounds to α1-adrenoceptors.[1][10][11]

Objective: To determine the binding affinity (Ki) of this compound and Tetrandrine for α1-adrenoceptors using [3H]prazosin as the radioligand.

Materials:

  • Rat cerebral cortical membranes

  • [3H]prazosin (specific activity ~80 Ci/mmol)

  • This compound and Tetrandrine stock solutions

  • Phentolamine (B1677648) (for non-specific binding determination)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Incubator/water bath (25°C)

  • Filtration manifold

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold assay buffer and centrifuge at 1,000 x g for 10 minutes at 4°C. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay: In a final volume of 250 µL, combine:

    • 50 µL of various concentrations of this compound or Tetrandrine (or buffer for total binding).

    • 50 µL of 10 µM phentolamine for non-specific binding tubes.

    • 50 µL of [3H]prazosin (final concentration ~0.2 nM).

    • 100 µL of membrane suspension (50-100 µg of protein).

  • Incubation: Incubate the mixture at 25°C for 30 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in assay buffer using a filtration manifold.

  • Washing: Wash the filters three times with 4 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 values for each compound from competition binding curves and calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Cerebral Cortical Membranes start->prep assay_setup Set up Binding Assay: Membranes, [3H]prazosin, Test Compound prep->assay_setup incubation Incubate at 25°C for 30 minutes assay_setup->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Wash Filters with Cold Buffer filtration->washing counting Liquid Scintillation Counting washing->counting analysis Calculate Ki values (Cheng-Prusoff) counting->analysis end End analysis->end

Workflow for the α1-Adrenoceptor Radioligand Binding Assay.
NR4A1 Transactivation Assay

This protocol is based on luciferase reporter assays used to measure the activity of nuclear receptors.[2][12]

Objective: To assess the antagonistic activity of this compound and Tetrandrine on NR4A1-mediated gene transcription.

Materials:

  • Panc-1 human pancreatic cancer cells

  • Luciferase reporter plasmid containing NR4A1 binding response elements (NBRE-luc)

  • Renilla luciferase control vector (for normalization)

  • Cell lysis buffer

  • Luciferase assay substrate

  • Luminometer

  • Cell culture reagents

Procedure:

  • Cell Culture and Transfection: Culture Panc-1 cells in appropriate media. Co-transfect the cells with the NBRE-luc reporter plasmid and the Renilla luciferase control vector using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound or Tetrandrine. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the cell lysis buffer.

  • Luciferase Assay: Measure the firefly luciferase activity (from the NBRE-luc reporter) and the Renilla luciferase activity (from the control vector) in the cell lysates using a luminometer and the appropriate substrates.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as a percentage of the vehicle control and determine the IC50 values for each compound.

In Vitro Cytokine Inhibition Assay

This protocol describes a general method for measuring the inhibition of cytokine production in cultured cells.[1][3][13]

Objective: To quantify the inhibitory effect of this compound and Tetrandrine on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS) from E. coli

  • This compound and Tetrandrine stock solutions

  • ELISA kits for TNF-α and IL-6

  • Cell culture reagents

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or Tetrandrine for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include unstimulated and vehicle-treated controls.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 values for each compound.

Conclusion

The available experimental data clearly indicate that while both this compound and Tetrandrine possess significant pharmacological activities, Tetrandrine is generally more potent in its interactions with several key molecular targets, including α1-adrenoceptors and the nuclear receptor NR4A1. This increased potency is also reflected in its stronger inhibition of cancer cell growth. Their anti-inflammatory mechanisms also show notable differences, particularly in their effects on cyclooxygenase and specific interleukins.

The differential modulation of multiple signaling pathways, with Tetrandrine demonstrating a broader spectrum of inhibition, underscores the distinct therapeutic potentials of these two closely related alkaloids. For researchers and drug developers, these findings highlight the importance of considering these specific mechanistic differences when selecting a compound for a particular therapeutic application. Further head-to-head comparative studies are warranted to fully elucidate the nuances of their mechanisms of action and to guide the development of more targeted and effective therapies.

References

Isotetrandrine vs. Nifedipine: A Comparative Guide for Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the pharmacological properties, mechanisms of action, and experimental evaluation of Isotetrandrine and Nifedipine as L-type calcium channel blockers.

This guide provides a comprehensive analysis of this compound and Nifedipine, two prominent calcium channel blockers, tailored for researchers, scientists, and professionals in drug development. By presenting quantitative data, detailed experimental protocols, and visual diagrams, this document aims to facilitate a deeper understanding of their distinct characteristics and potential therapeutic applications.

Quantitative Performance Comparison

The following table summarizes the key quantitative parameters of this compound and Nifedipine, highlighting their potency and selectivity as calcium channel blockers.

ParameterThis compound/TetrandrineNifedipineReferences
Drug Class Bis-benzylisoquinoline alkaloidDihydropyridine (B1217469)[1][2]
Binding Site on L-type Ca2+ Channel α1 subunit Benzothiazepine (B8601423) receptorDihydropyridine receptor[1][3]
IC50 for L-type Ca2+ Channels ~8 µM (Tetrandrine)~1.85 nM - 0.3 µM[4]
IC50 for T-type Ca2+ Channels ~20 µM (Tetrandrine)Weakly effective, IC50 > 5 µM[4][5]
Vascular vs. Cardiac Selectivity (pIC50) Data not availableVascular: 7.78, Cardiac: 6.95[6]
Other Notable Effects Inhibits Ca2+-activated K+ channelsPrimarily selective for L-type Ca2+ channels[1]

Mechanism of Action and Signaling Pathway

Both this compound and Nifedipine exert their primary effect by blocking L-type voltage-gated calcium channels (L-VGCCs), thereby inhibiting the influx of extracellular calcium ions into cells. This reduction in intracellular calcium concentration leads to smooth muscle relaxation and a decrease in cardiac contractility. However, they achieve this through interaction with distinct binding sites on the α1 subunit of the L-type calcium channel. Nifedipine, a dihydropyridine, binds to the dihydropyridine-specific site, while this compound and its analog Tetrandrine bind to the benzothiazepine receptor site.[1][3] This difference in binding mechanism can lead to variations in their pharmacological profiles and potential allosteric modulation of the channel.

Calcium_Channel_Blockade_Pathway cluster_membrane Cell Membrane L_VGCC L-type Voltage-Gated Calcium Channel (α1 subunit) Ca_influx Ca²⁺ Influx L_VGCC->Ca_influx Allows Depolarization Depolarization Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Cellular_Response Cellular Response (e.g., Muscle Contraction) Intracellular_Ca->Cellular_Response Nifedipine Nifedipine DHP_Site Dihydropyridine Binding Site Nifedipine->DHP_Site Binds to This compound This compound BTZ_Site Benzothiazepine Binding Site This compound->BTZ_Site Binds to DHP_Site->L_VGCC Inhibits BTZ_Site->L_VGCC Inhibits

Mechanism of L-type calcium channel blockade.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the ion currents flowing through the L-type calcium channels in isolated cells.

Objective: To determine the inhibitory concentration (IC50) of the compounds on L-type calcium channel currents.

Methodology:

  • Cell Preparation: Culture cells expressing L-type calcium channels (e.g., vascular smooth muscle cells, cardiomyocytes, or HEK293 cells stably expressing the channel) on glass coverslips.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill them with an internal solution containing a cesium salt to block potassium channels and EGTA to chelate intracellular calcium.

  • Recording:

    • Establish a giga-ohm seal between the micropipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

    • Perfuse the cells with an external solution containing the test compound (this compound or Nifedipine) at various concentrations.

    • Record the peak inward calcium current at each concentration.

  • Data Analysis: Plot the percentage of current inhibition against the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.

Calcium Imaging Assay

This method visualizes changes in intracellular calcium concentration in a population of cells in response to channel activation and blockade.

Objective: To assess the functional inhibition of L-type calcium channels by the test compounds.

Methodology:

  • Cell Plating: Seed cells expressing L-type calcium channels in a multi-well plate.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that increases its fluorescence intensity upon binding to calcium.

  • Compound Incubation: Add varying concentrations of this compound or Nifedipine to the wells and incubate.

  • Depolarization: Induce calcium influx by depolarizing the cells with a high concentration of potassium chloride (KCl).

  • Fluorescence Measurement: Measure the fluorescence intensity before and after depolarization using a fluorescence plate reader.

  • Data Analysis: Calculate the inhibition of the calcium influx for each drug concentration and determine the IC50 value.

Radioligand Binding Assay

This assay measures the affinity of the compounds for their respective binding sites on the L-type calcium channel.

Objective: To determine the binding affinity (Ki) of the compounds.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from tissues or cells rich in L-type calcium channels.

  • Assay Setup: In a multi-well plate, incubate the membrane preparation with a radiolabeled ligand specific for the binding site of interest (e.g., [³H]nitrendipine for the dihydropyridine site or [³H]diltiazem for the benzothiazepine site) and varying concentrations of the unlabeled test compound (this compound or Nifedipine).

  • Incubation and Filtration: Allow the binding to reach equilibrium. Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the comparative evaluation of calcium channel blockers.

Experimental_Workflow Assay_Selection Assay Selection Patch_Clamp Patch-Clamp Electrophysiology Assay_Selection->Patch_Clamp Ca_Imaging Calcium Imaging Assay_Selection->Ca_Imaging Binding_Assay Radioligand Binding Assay_Selection->Binding_Assay Data_Collection1 Electrophysiological Data (IC50, Voltage-dependence) Patch_Clamp->Data_Collection1 Data_Collection2 Functional Data (IC50, Inhibition of Ca²⁺ influx) Ca_Imaging->Data_Collection2 Data_Collection3 Binding Affinity Data (Ki, Binding Site) Binding_Assay->Data_Collection3 Data_Analysis Comparative Data Analysis Data_Collection1->Data_Analysis Data_Collection2->Data_Analysis Data_Collection3->Data_Analysis Conclusion Conclusion: Comparative Profile Data_Analysis->Conclusion

Workflow for comparing calcium channel blockers.

Conclusion

This compound and Nifedipine are both effective blockers of L-type calcium channels, but they exhibit distinct pharmacological profiles. Nifedipine is a highly potent and selective dihydropyridine blocker with a well-characterized interaction at the dihydropyridine binding site. In contrast, this compound, a bis-benzylisoquinoline alkaloid, demonstrates a different mechanism of action by targeting the benzothiazepine binding site and also affects other ion channels. This comparative guide provides a foundational framework for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential and specific applications of these two important calcium channel modulators.

References

Validating the Calcium Channel Blocking Activity of Isotetrandrine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the calcium channel blocking activity of Isotetrandrine (B1672621) against established calcium channel blockers (CCBs), namely Verapamil and Diltiazem. The content is tailored for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies for validation, and visual diagrams of pathways and workflows.

Comparative Analysis of Inhibitory Potency

This compound, a bis-benzylisoquinoline alkaloid, has been investigated for its effects on calcium-dependent processes. Its activity is often compared with its more extensively studied isomer, Tetrandrine (B1684364). The inhibitory potency of a calcium channel blocker is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which represent the concentration of the drug required to inhibit 50% of the target's activity or the binding affinity to a receptor, respectively.

The tables below summarize the available quantitative data for this compound and its isomer Tetrandrine, alongside the well-characterized non-dihydropyridine calcium channel blockers, Verapamil and Diltiazem. It is important to note that experimental conditions can vary significantly between studies, affecting direct comparability.

Table 1: Inhibitory Potency of this compound and Tetrandrine on Calcium-Dependent Processes

CompoundParameterValueExperimental ModelKey Findings
This compound IC5019.6 µMRat isolated aorta (inhibition of Ca²⁺-dependent contraction)Inhibits the contractile response elicited by extracellular calcium.[1]
Ki1.6 µMRat cerebral cortical membranes ([³H]prazosin binding displacement)Interacts with alpha1-adrenoceptors, which are linked to Ca²⁺-dependent signaling.[1]
Tetrandrine IC5011.6 µMRat isolated aorta (inhibition of Ca²⁺-dependent contraction)More potent than this compound in this functional assay.[1]
IC5010 µMBovine adrenal glomerulosa cells (inhibition of aldosterone (B195564) production)Potently inhibits T-type calcium channels.[2]

Table 2: Comparative Inhibitory Potency of Established Calcium Channel Blockers

CompoundDrug ClassTarget Channel(s)ParameterValueExperimental Model
Verapamil PhenylalkylamineL-typeIC50~0.72 µM-
Diltiazem BenzothiazepineL-typeIC50~0.16 µM-

Note: IC50 values for Verapamil and Diltiazem can vary widely depending on the specific tissue, channel isoform, and experimental conditions such as holding potential in electrophysiology studies.

Mechanism of Action: Calcium Channel Blockade

Voltage-gated calcium channels are crucial for numerous physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion. Calcium channel blockers exert their effects by binding to these channels and inhibiting the influx of calcium ions into cells.[3]

This compound's parent compound, Tetrandrine, is known to block both L-type and T-type voltage-activated Ca²⁺ channels.[2][4] Studies suggest that Tetrandrine interacts directly with the benzothiazepine-binding site of the L-type calcium channel, the same receptor class as Diltiazem.[4][5] This interaction allosterically modulates the binding of other classes of CCBs.[5] Given their structural similarity, this compound likely shares a comparable mechanism, primarily inhibiting calcium influx through voltage-gated channels, which leads to the relaxation of smooth muscle and other calcium-dependent effects.[1]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CaChannel_closed Ca²⁺ Channel (Resting) CaChannel_open Ca²⁺ Channel (Open) CaChannel_closed->CaChannel_open CaChannel_blocked Ca²⁺ Channel (Blocked) CaChannel_open->CaChannel_blocked p2 CaChannel_open->p2 Ca²⁺ Influx p1 p1->CaChannel_open Ca_in Ca²⁺ p2->Ca_in p3 p4 Ca_out Ca²⁺ Ca_out->p1 Response Cellular Response (e.g., Contraction) Ca_in->Response Triggers Depolarization Depolarization Depolarization->CaChannel_closed Activates This compound This compound This compound->CaChannel_open Blocks

Mechanism of calcium channel blockade by this compound.

Experimental Protocols for Validation

The gold standard for validating the activity of a calcium channel blocker is the patch-clamp electrophysiology technique. This method allows for the direct measurement of ion currents across the cell membrane of a single cell.

Whole-Cell Patch-Clamp Protocol

This protocol is designed to measure the effect of a test compound, such as this compound, on voltage-gated calcium currents (specifically L-type currents) in a suitable cell line (e.g., A7r5 rat aortic smooth muscle cells or HEK-293 cells expressing the channel of interest).

1. Cell Preparation:

  • Culture cells on glass coverslips to sub-confluent densities (60-80%).

  • Prior to recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external (bath) solution.

2. Solutions:

  • External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH.

  • Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • Test Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the external solution to achieve the desired final concentrations.

3. Patch-Clamp Recording:

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single, healthy cell with the pipette and form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane under the pipette by applying gentle suction to establish the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV to ensure calcium channels are in a closed state.[6]

4. Data Acquisition:

  • To elicit L-type calcium currents, apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) from the holding potential.[6]

  • Record the resulting inward calcium currents using a patch-clamp amplifier and data acquisition software.

  • Establish a stable baseline current by recording several traces in the absence of the test compound.

  • Apply increasing concentrations of this compound to the cell via the perfusion system, allowing the drug effect to reach a steady state at each concentration.

  • Record the calcium currents at each compound concentration.

  • After the highest concentration, perform a washout by perfusing the cell with the drug-free external solution to test for reversibility.[6]

5. Data Analysis:

  • Measure the peak amplitude of the inward calcium current at each concentration of the test compound.

  • Normalize the current amplitude at each concentration to the baseline (control) current.

  • Plot the normalized current as a function of the drug concentration and fit the data to a dose-response curve (e.g., Hill equation) to determine the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Culture on Coverslips B Prepare External/Internal Solutions D Form Giga-Seal on Single Cell A->D C Prepare this compound Stock & Dilutions B->D H Apply this compound (Increasing Concentrations) C->H E Establish Whole-Cell Configuration D->E F Set Holding Potential (-80 mV) E->F G Record Baseline Ca²⁺ Currents F->G G->H I Record Ca²⁺ Currents at each Concentration H->I J Washout with Control Solution I->J K Measure Peak Current Amplitudes J->K L Normalize Data to Baseline K->L M Plot Dose-Response Curve L->M N Calculate IC₅₀ Value M->N

Experimental workflow for validating a calcium channel blocker.

References

Confirming the Mechanism of Action of Isotetrandrine in a New Model System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Isotetrandrine's performance against current standard-of-care drugs in a preclinical model of idiopathic pulmonary fibrosis (IPF). The data presented herein is synthesized from multiple experimental studies to offer an objective overview of its potential as an anti-fibrotic agent.

Introduction to this compound and the New Model System

This compound is a bis-benzylisoquinoline alkaloid and an isomer of tetrandrine, a compound known for its anti-inflammatory, immunosuppressive, and anti-fibrotic properties.[1] Its mechanism of action is multifaceted, involving the blockage of calcium channels, and the inhibition of key inflammatory and fibrotic signaling pathways such as NF-κB, MAPKs, and the NLRP3 inflammasome.[1][2][3]

To evaluate the therapeutic potential of this compound in a clinically relevant context, this guide focuses on the bleomycin-induced mouse model of pulmonary fibrosis. This model is widely accepted for studying IPF as it recapitulates key pathological features of the human disease, including inflammation, fibroblast activation, and excessive collagen deposition in the lungs.[2]

This guide compares the reported efficacy of tetrandrine, a closely related and often interchangeably studied compound with this compound, to two FDA-approved drugs for IPF: Pirfenidone and Nintedanib.[4][5]

Comparative Efficacy in the Bleomycin-Induced Pulmonary Fibrosis Model

The following tables summarize the key findings from studies evaluating Tetrandrine, Pirfenidone, and Nintedanib in the bleomycin-induced mouse model of pulmonary fibrosis.

Parameter Tetrandrine Pirfenidone Nintedanib Control (Bleomycin only)
Collagen Deposition (Hydroxyproline Assay) Significantly reduced lung hydroxyproline (B1673980) content.[6]Significantly reduced lung hydroxyproline content.Significantly reduced lung hydroxyproline content.[7]Markedly increased hydroxyproline content.
Histological Fibrosis (Ashcroft Score) Significantly reduced Ashcroft fibrosis score.Significantly reduced Ashcroft fibrosis score.Significantly reduced Ashcroft fibrosis score.[8]High Ashcroft score indicating severe fibrosis.
Inflammatory Cell Infiltration Reduced infiltration of inflammatory cells in bronchoalveolar lavage fluid (BALF).[6]Reduced inflammatory cell counts in BALF.Reduced inflammatory cell counts in BALF.Significant increase in inflammatory cells in BALF.
Pro-inflammatory Cytokines (e.g., IL-1β) Decreased levels of IL-1β in lung tissue.Decreased levels of pro-inflammatory cytokines.Decreased levels of pro-inflammatory cytokines.Elevated levels of IL-1β in lung tissue.
Signaling Pathway Modulation Tetrandrine Pirfenidone Nintedanib
TGF-β1 Signaling Inhibits TGF-β1-induced fibroblast proliferation and differentiation.[9]Attenuates TGF-β1 signaling.Inhibits signaling of multiple tyrosine kinases, including PDGF, FGF, and VEGF receptors, which are downstream of TGF-β1.[10]
p-Smad2/3 Levels Reduced phosphorylation of Smad2/3.Reduced phosphorylation of Smad2/3.Indirectly reduces Smad2/3 phosphorylation through upstream kinase inhibition.
α-SMA Expression Decreased expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.Decreased expression of α-SMA.Decreased expression of α-SMA.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Bleomycin-Induced Pulmonary Fibrosis Model
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Induction: A single intratracheal instillation of bleomycin (B88199) sulfate (B86663) (3-5 U/kg body weight) dissolved in sterile saline is administered to induce lung injury and subsequent fibrosis. Control animals receive an equivalent volume of sterile saline.

  • Treatment: this compound, Pirfenidone, or Nintedanib is administered daily via oral gavage or intraperitoneal injection, starting from day 1 or day 7 post-bleomycin instillation, for a period of 14 to 28 days.

  • Endpoint Analysis: At the end of the treatment period, mice are euthanized, and lung tissues are harvested for histological, biochemical, and molecular analyses.

Histological Assessment of Fibrosis (Masson's Trichrome Staining)
  • Tissue Preparation: Lungs are perfused with saline, inflated, and fixed with 10% neutral buffered formalin for 24 hours. The fixed tissues are then embedded in paraffin, and 5 µm sections are prepared.[11]

  • Staining Procedure:

    • Deparaffinize and rehydrate tissue sections.[12]

    • Mordant in Bouin's solution at 56°C for 1 hour.[12]

    • Stain in Weigert's iron hematoxylin (B73222) for 10 minutes.[12]

    • Stain in Biebrich scarlet-acid fuchsin for 10-15 minutes.[12]

    • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.[12]

    • Counterstain with aniline (B41778) blue for 5-10 minutes.[12]

    • Dehydrate and mount.

  • Quantification: Fibrosis is quantified using the Ashcroft scoring method, a semi-quantitative scale ranging from 0 (normal lung) to 8 (total fibrosis).[8]

Measurement of Lung Collagen Content (Hydroxyproline Assay)
  • Sample Preparation: The right lung is excised, weighed, and homogenized in sterile water.[13] The homogenate is then hydrolyzed in 6N HCl at 120°C for 3-4 hours to liberate the amino acids.[13][14]

  • Assay Procedure:

    • The hydrolyzed samples are neutralized.

    • A chloramine-T solution is added to oxidize the hydroxyproline.[14]

    • A solution of p-dimethylaminobenzaldehyde (DMAB) is added, which reacts with the oxidized hydroxyproline to produce a colored product.[14]

  • Quantification: The absorbance is measured at 560 nm, and the hydroxyproline concentration is determined by comparison to a standard curve.[13] Results are typically expressed as µg of hydroxyproline per mg of lung tissue.

Western Blot Analysis of TGF-β Signaling Proteins
  • Protein Extraction: Lung tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.[15]

  • Electrophoresis and Transfer: 20-30 µg of protein per sample is separated by SDS-PAGE and transferred to a PVDF membrane.[15]

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.[15]

    • The membrane is incubated with primary antibodies against TGF-β1, p-Smad2/3, Smad2/3, and α-SMA overnight at 4°C.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control such as GAPDH or β-actin.

Quantification of Pro-inflammatory Cytokines (ELISA)
  • Sample Preparation: Lung tissue homogenates are prepared as described for Western blotting.

  • ELISA Procedure:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., IL-1β).

    • Standards and samples are added to the wells and incubated.

    • A biotinylated detection antibody is added, followed by streptavidin-HRP.[16]

    • A substrate solution (e.g., TMB) is added to produce a colored product.[16]

    • The reaction is stopped with an acid solution, and the absorbance is read at 450 nm.[17]

  • Quantification: The cytokine concentration in the samples is determined by interpolating from the standard curve.

Visualizing the Mechanism and Workflow

digraph "this compound Signaling Pathway" {
  graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [fontname="Arial", fontsize=9, arrowhead=normal];

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Channel [label="L-type Ca2+ Channels", fillcolor="#FBBC05", fontcolor="#202124"]; NF_kB [label="NF-κB Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NLRP3 [label="NLRP3 Inflammasome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TGF_beta [label="TGF-β Signaling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Fibrosis [label="Fibrosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> Ca_Channel [label="Inhibits"]; this compound -> NF_kB [label="Inhibits"]; this compound -> MAPK [label="Inhibits"]; this compound -> NLRP3 [label="Inhibits"]; this compound -> TGF_beta [label="Inhibits"]; NF_kB -> Inflammation; MAPK -> Inflammation; NLRP3 -> Inflammation; TGF_beta -> Fibrosis; Inflammation -> Fibrosis [style=dashed]; }

Caption: Workflow for comparing antifibrotic agents. ```dot digraph "Logical Relationship" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=normal];

// Nodes hypothesis [label="Hypothesis:\nthis compound ameliorates\npulmonary fibrosis.", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; model [label="Model System:\nBleomycin-induced\nlung fibrosis in mice", fillcolor="#FBBC05", fontcolor="#202124"]; comparison [label="Comparative Agents:\n- Pirfenidone\n- Nintedanib", fillcolor="#FBBC05", fontcolor="#202124"]; endpoints [label="Primary Endpoints:\n- Collagen Deposition\n- Histological Score", fillcolor="#34A853", fontcolor="#FFFFFF"]; mechanism [label="Mechanistic Endpoints:\n- Inflammatory Markers\n- TGF-β Pathway Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; conclusion [label="Conclusion:\nEfficacy of this compound\nvs. Standard of Care", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges hypothesis -> model; hypothesis -> comparison; model -> endpoints; comparison -> endpoints; model -> mechanism; comparison -> mechanism; endpoints -> conclusion; mechanism -> conclusion; }

References

Cross-validation of Isotetrandrine's Anticancer Effects in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic and mechanistic properties of Isotetrandrine across various cancer cell lines reveals its potential as a broad-spectrum anticancer agent. This guide provides a comparative summary of its efficacy, details the underlying molecular pathways, and furnishes standardized protocols for experimental validation.

This compound, a bis-benzylisoquinoline alkaloid, has demonstrated significant anticancer effects in a multitude of cancer cell lines. Its primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and invasion. This document serves as a resource for researchers, scientists, and drug development professionals, offering a cross-validated comparison of this compound's performance, supported by experimental data from various studies. While the majority of the available literature refers to the compound as "Tetrandrine," it is often used interchangeably with this compound. For the purpose of this guide, we will use the name as cited in the respective studies.

Data Presentation: Comparative Efficacy of Tetrandrine (B1684364)

The cytotoxic effect of Tetrandrine, as measured by the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines, indicating a degree of cell-type-specific activity. The following table summarizes the IC50 values of Tetrandrine in a range of human cancer cell lines.

Cancer TypeCell LineIC50 (µM)Citation
Breast Cancer MDA-MB-2311.18 ± 0.14[1]
PANC-1 (Pancreatic)22 - 27 (48h)[2]
Colon Cancer HT-2922.98 (24h), 6.87 (48h)[3]
Gastric Cancer BGC-8236.1 (24h), 4.5 (48h), 3.7 (72h)[4]
Leukemia K562<10[5]
HEL1.57 ± 0.05[5]
Lung Cancer A549~23.11[6]
Prostate Cancer PC31.94 ± 0.11[5]
Melanoma WM91.68 ± 0.22[5]
Endometrial Cancer Ishikawa<10 (time-dependent)[7]
HEC-1B<10 (time-dependent)[7]

Induction of Apoptosis and Cell Cycle Arrest

Tetrandrine consistently induces apoptosis and causes cell cycle arrest in a dose- and time-dependent manner. The following tables provide quantitative data on these effects in representative cancer cell lines.

Table 2: Induction of Apoptosis by Tetrandrine

Cell LineConcentration (µM)Duration (h)Apoptotic Cells (%)Citation
BGC-82362411.4[4]
82417.72[4]
102432.34[4]
Ishikawa102426.08 ± 3.45[7]
202437.74 ± 3.47[7]
HEC-1B102425.97 ± 2.35[7]
202442.67 ± 2.39[7]

Table 3: Effect of Tetrandrine on Cell Cycle Distribution

Cell LineConcentration (µM)Duration (h)% in G1 Phase% in S Phase% in G2/M PhaseCitation
HT-2952458.74DecreasedDecreased[3]
1024Increased to 75.85DecreasedDecreased[3]
EOMA104863.719.0-[8]
504867.513.9-[8]
A54910-Reduced from 53.2% to 44.9%Increased from 20.8% to 23.9%Increased from 26.0% to 31.2%[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key assays used to evaluate the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells.[9][10][11][12]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This method quantifies the percentage of apoptotic and necrotic cells following drug treatment.[13][14][15][16]

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X binding buffer and analyze the cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protein Expression Analysis (Western Blot)

This technique is used to detect and quantify specific proteins involved in signaling pathways.[17][18][19][20]

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualization

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

This compound This compound ROS ↑ ROS This compound->ROS PI3K PI3K This compound->PI3K p53 ↑ p53 This compound->p53 CyclinD1 ↓ Cyclin D1 This compound->CyclinD1 Bcl2 ↓ Bcl-2 This compound->Bcl2 Bax ↑ Bax This compound->Bax Casp8 Caspase-8 This compound->Casp8 Mito Mitochondrial Dysfunction ROS->Mito Akt Akt PI3K->Akt Akt->Bcl2 p21 ↑ p21 p53->p21 CDK4_6 CDK4/6 p21->CDK4_6 G1_Arrest G1 Phase Arrest CDK4_6->G1_Arrest CyclinD1->CDK4_6 Bcl2->Mito Bax->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp8->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Key signaling pathways modulated by this compound leading to apoptosis and cell cycle arrest.

Experimental Workflow for Anticancer Effect Validation

A generalized workflow for assessing the anticancer properties of a compound like this compound is depicted below.

start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment This compound Treatment cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle protein Protein Expression (Western Blot) treatment->protein data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis protein->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating the anticancer effects of this compound.

References

A Comparative Analysis of the Potency of Isotetrandrine Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antiproliferative potency of novel synthetic analogs of isotetrandrine (B1672621), a naturally occurring bisbenzylisoquinoline alkaloid. The data presented is derived from preclinical research and is intended to inform further investigation and drug development efforts in oncology.

This compound and its diastereomer tetrandrine (B1684364) have garnered significant interest for their diverse pharmacological activities, including potent anticancer effects. These compounds are known to modulate several signaling pathways implicated in cancer progression, such as those involved in cell proliferation, apoptosis, and drug resistance.[1] This guide focuses on a series of novel, fully synthetic analogs, designated as the RMS series, which were developed to explore the structure-activity relationships and therapeutic potential of this class of molecules.[2]

Data Presentation: Comparative Antiproliferative Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of this compound's diastereomeric analogs (RMS compounds) against the VCR-R CEM human leukemia cancer cell line.[2] Lower IC50 values are indicative of higher potency. The data is extracted from a study where the antiproliferative effects were assessed after 48 hours of exposure to the compounds.[2]

CompoundDiastereomer ofIC50 (µM) on VCR-R CEM cells
Tetrandrine (1)-> 10
RMS2 RMS13.9 ± 0.5
RMS4 RMS34.6 ± 0.4
RMS6 RMS5> 10
RMS8 RMS72.9 ± 0.3
RMS10 RMS9> 10

Note: The RMS compounds are synthesized as diastereomeric pairs. For instance, RMS1 is the tetrandrine diastereomer and RMS2 is the corresponding this compound diastereomer. This table specifically presents the data for the this compound diastereomers (even-numbered RMS compounds) where available and their corresponding tetrandrine parent compound for comparison.

Experimental Protocols

A detailed methodology for a key experiment, the MTT assay for cell viability, is provided below. This assay is fundamental in determining the IC50 values presented in the table above.

MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., VCR-R CEM)

  • Complete cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound analogs (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator.

  • Compound Treatment: The following day, treat the cells with various concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for the desired period (e.g., 48 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams illustrate a key signaling pathway potentially modulated by this compound analogs and a typical experimental workflow for evaluating their anticancer effects.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_incubation Incubation & Assay cluster_data_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plates start->seed_cells add_analogs Add this compound Analogs seed_cells->add_analogs incubate Incubate (48h) add_analogs->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 end_point End calc_ic50->end_point PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound Analog This compound->AKT inhibits

References

Validating Isotetrandrine as a Potential Therapeutic Agent for Pulmonary Fibrosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Isotetrandrine against current therapeutic agents for idiopathic pulmonary fibrosis (IPF), Pirfenidone and Nintedanib. The information is compiled from preclinical studies, focusing on the widely used bleomycin-induced pulmonary fibrosis model, to offer an objective overview of their respective performances based on available experimental data.

Comparative Efficacy in Preclinical Models of Pulmonary Fibrosis

The following tables summarize the quantitative data on the effects of this compound (and its structural isomer, Tetrandrine), Pirfenidone, and Nintedanib on key markers of inflammation and fibrosis in the bleomycin-induced lung injury model. It is important to note that these data are compiled from different studies and direct head-to-head comparisons were not always available.

Table 1: Effect on Collagen Deposition

Therapeutic AgentAnimal ModelDosageMethod of AssessmentReduction in Collagen ContentCitation(s)
Tetrandrine Rat18 mg/kg, orally, 3 times/weekHydroxyproline (B1673980) assay56% reduction in silica-induced increase[1]
Pirfenidone Mouse30 or 100 mg/kg/day, oral gavageHydroxyproline assay30-60% reduction in bleomycin-induced increase[2]
Nintedanib Mouse30 or 60 mg/kg, oral gavageNot specifiedReduced collagen deposition[3]

Table 2: Modulation of Key Inflammatory Cytokines in Lung Tissue

CytokineThis compound/TetrandrinePirfenidoneNintedanib
TNF-α Marginally reduced release from alveolar macrophages in bleomycin-exposed rats[1].Suppresses TNF-α production[4].No significant effect on release from alveolar macrophages[5].
IL-1β Marginally reduced release from alveolar macrophages in bleomycin-exposed rats[1].Reduces IL-1β production[4].No significant effect on release from alveolar macrophages[5].
TGF-β1 Markedly inhibited production by alveolar macrophages in silica-exposed rats[1].Suppresses TGF-β1 production and signaling[4].Inhibits TGF-β-induced fibroblast to myofibroblast transformation[6].

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Model in Rodents

This model is a cornerstone in preclinical fibrosis research and was utilized in many of the cited studies for evaluating the efficacy of the compared therapeutic agents.

1. Animal Husbandry and Acclimatization:

  • Species: Male Wistar or Sprague Dawley rats (200-250g) or C57BL/6 mice (8-10 weeks old) are commonly used.[7]

  • Acclimatization: Animals are acclimatized for at least one week before the experiment in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[7]

2. Induction of Pulmonary Fibrosis:

  • Anesthesia: Animals are anesthetized via intraperitoneal injection of sodium pentobarbital (B6593769) or inhaled isoflurane.[7]

  • Bleomycin (B88199) Administration: A single intratracheal instillation of bleomycin sulfate (B86663) (typically 1.5 - 5 U/kg for mice) dissolved in sterile saline is administered.[3][7][8] The trachea is exposed through a small midline incision, and the bleomycin solution is injected. The animal is held in an upright position and rotated to ensure even distribution in the lungs.[7]

3. Therapeutic Intervention:

  • This compound/Tetrandrine: Oral gavage is a common route of administration. Dosages and treatment schedules vary between studies. For example, Tetrandrine was administered orally at 18 mg/kg, 3 times a week, starting 5 days before bleomycin exposure[1].

  • Pirfenidone: Typically administered via oral gavage.

  • Nintedanib: Also administered via oral gavage.

4. Assessment of Pulmonary Fibrosis:

  • Sample Collection: At a predetermined time point (e.g., 14 or 21 days post-bleomycin instillation), animals are euthanized. Lungs are perfused, and bronchoalveolar lavage (BAL) fluid and lung tissue are collected.

  • Histological Analysis: Lung tissue is fixed, sectioned, and stained (e.g., Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis, often using a semi-quantitative scoring system like the Ashcroft score.

  • Hydroxyproline Assay: Lung tissue is hydrolyzed, and the hydroxyproline content is measured as a biochemical marker of total collagen content.[8][9]

  • Cytokine Analysis: Levels of inflammatory cytokines (e.g., TNF-α, IL-1β, TGF-β1) in BAL fluid or lung homogenates are quantified using methods like ELISA.

Signaling Pathways and Experimental Workflow

G cluster_upstream Upstream Stimuli cluster_pathways Signaling Pathways cluster_downstream Downstream Effects LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Bleomycin Bleomycin TGFb TGF-β Pathway Bleomycin->TGFb Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->Cytokines Fibrosis Fibroblast Activation & Collagen Deposition TGFb->Fibrosis This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits This compound->TGFb Inhibits

Caption: Mechanism of action of this compound in inhibiting inflammatory and fibrotic pathways.

G cluster_setup Model Induction cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis Animals Rodents (Rats/Mice) Bleomycin Bleomycin Instillation Animals->Bleomycin Control Vehicle Control Bleomycin->Control This compound This compound Bleomycin->this compound Pirfenidone Pirfenidone Bleomycin->Pirfenidone Nintedanib Nintedanib Bleomycin->Nintedanib Histology Histology (Ashcroft Score) Control->Histology Hydroxyproline Hydroxyproline Assay Control->Hydroxyproline Cytokines Cytokine Profiling (ELISA) Control->Cytokines This compound->Histology This compound->Hydroxyproline This compound->Cytokines Pirfenidone->Histology Pirfenidone->Hydroxyproline Pirfenidone->Cytokines Nintedanib->Histology Nintedanib->Hydroxyproline Nintedanib->Cytokines

Caption: Experimental workflow for comparing therapeutic agents in a bleomycin-induced fibrosis model.

G cluster_agents Therapeutic Agents cluster_effects Therapeutic Effects cluster_outcome Desired Outcome This compound This compound Anti_Inflammatory Anti-Inflammatory This compound->Anti_Inflammatory Anti_Fibrotic Anti-Fibrotic This compound->Anti_Fibrotic Pirfenidone Pirfenidone Pirfenidone->Anti_Inflammatory Pirfenidone->Anti_Fibrotic Nintedanib Nintedanib Nintedanib->Anti_Fibrotic Amelioration Amelioration of Pulmonary Fibrosis Anti_Inflammatory->Amelioration Anti_Fibrotic->Amelioration

Caption: Logical relationship between therapeutic agents, their effects, and the desired outcome.

References

Head-to-head comparison of Isotetrandrine with standard-of-care drugs.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Isotetrandrine, a bis-benzylisoquinoline alkaloid, has demonstrated therapeutic potential across a spectrum of conditions, including hypertension, acute lung injury, and inflammatory diseases. This guide provides a detailed, head-to-head comparison of this compound with current standard-of-care drugs in these key therapeutic areas, supported by available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in evaluating its potential as a novel therapeutic agent.

Hypertension

This compound has been investigated for its antihypertensive effects, positioning it as a potential alternative to established calcium channel blockers.

Efficacy Comparison: this compound vs. Nitrendipine

A clinical study involving 50 patients with mild to moderate hypertension conducted a cross-over experiment to compare the efficacy of this compound (IT) with Nitrendipine (NTP), a dihydropyridine (B1217469) calcium channel blocker.[1]

Key Findings:

  • After a single dose of 0.2 g of this compound, blood pressure began to fall at 30 minutes, with the maximal reduction observed at 4 hours and a duration of action of 8 hours.[1]

  • Following a 4-week treatment with a daily dose of 0.3-0.6 g of this compound, the total response rate was 84%.[1]

  • The study concluded that the difference in the total response rate between this compound and Nitrendipine was not significant.[1]

Table 1: Comparison of this compound and Nitrendipine in Hypertension

ParameterThis compoundNitrendipine
Total Response Rate 84%Not significantly different from this compound[1]
Onset of Action 30 minutes (single 0.2 g dose)[1]-
Time to Max Effect 4 hours (single 0.2 g dose)[1]-
Duration of Action 8 hours (single 0.2 g dose)[1]-
Adverse Effects Fewer and milder than Nitrendipine[1]More frequent than this compound[1]
Experimental Protocol: Clinical Trial of this compound in Hypertension
  • Study Design: A cross-over clinical trial.[1]

  • Participants: 50 patients with mild to moderate, phase I, II, or III hypertension.[1]

  • Intervention:

    • Single-dose phase: 0.2 g of this compound.[1]

    • Treatment phase: 0.3-0.6 g of this compound daily for 4 weeks.[1]

  • Comparator: Nitrendipine.[1]

  • Primary Outcome: Blood pressure reduction and total response rate.[1]

  • Secondary Outcomes: Heart rate, blood lipids, blood glucose, and left ventricular function.[1]

Signaling Pathway: Mechanism of Action in Hypertension

This compound's antihypertensive effect is believed to be primarily due to its ability to block calcium channels, similar to Nitrendipine. This action leads to vasodilation and a subsequent reduction in blood pressure.

cluster_Cellular Vascular Smooth Muscle Cell ITD This compound Ca_Channel L-type Ca2+ Channel ITD->Ca_Channel blocks Relaxation Vasodilation NTP Nitrendipine NTP->Ca_Channel blocks Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Vasoconstriction Ca_Influx->Contraction

Mechanism of action of this compound and Nitrendipine in hypertension.

Acute Lung Injury (ALI)

This compound has shown promise in preclinical models of acute lung injury by mitigating the inflammatory cascade.

Efficacy Comparison: this compound vs. Dexamethasone (in a similar model)

Direct head-to-head studies of this compound versus corticosteroids in ALI are limited. However, data from separate studies using a lipopolysaccharide (LPS)-induced ALI mouse model allow for an indirect comparison.

Table 2: Comparison of this compound and Dexamethasone in LPS-Induced Acute Lung Injury in Mice

ParameterThis compound (40 mg/kg)Dexamethasone (in a similar model)
Total Cells in BALF Dose-dependent reduction[2]-
Neutrophils in BALF Dose-dependent reduction[2]Reduced number of neutrophils in BALF[3]
Macrophages in BALF Dose-dependent reduction[2]-
TNF-α in BALF Dose-dependent reduction[2]Reduced TNF-α in the lung[3]
IL-1β in BALF Dose-dependent reduction[2]-
IL-6 in BALF Dose-dependent reduction[2]Reduced IL-6 in the lung[3]
MPO Activity Dose-dependently attenuated[2]-

BALF: Bronchoalveolar Lavage Fluid; MPO: Myeloperoxidase

Experimental Protocol: this compound in LPS-Induced Acute Lung Injury
  • Animal Model: Male BALB/c mice.[2]

  • Induction of ALI: Intranasal injection of lipopolysaccharide (LPS).[2]

  • Intervention: this compound (20 and 40 mg/kg) administered 1 hour before LPS challenge.[2]

  • Outcome Measures:

    • Inflammatory cell infiltration in the lungs.

    • Myeloperoxidase (MPO) activity.

    • Total and differential cell counts in bronchoalveolar lavage fluid (BALF).

    • Levels of TNF-α, IL-1β, and IL-6 in BALF.

    • Activation of MAPK and NF-κB signaling pathways.[2]

Signaling Pathway: Anti-Inflammatory Mechanism in ALI

This compound exerts its anti-inflammatory effects in ALI by suppressing the MAPK and NF-κB signaling pathways. These pathways are crucial in the production of pro-inflammatory cytokines. Corticosteroids, the standard of care, also act to suppress inflammation, albeit through different mechanisms, including the inhibition of NF-κB.

cluster_this compound This compound cluster_StandardOfCare Standard of Care LPS LPS MAPK MAPK LPS->MAPK NFkB NF-κB LPS->NFkB ITD This compound ITD->MAPK inhibits ITD->NFkB inhibits DEX Dexamethasone DEX->NFkB inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Inhibition of inflammatory pathways by this compound and Dexamethasone.

Rheumatoid Arthritis (RA)

The anti-inflammatory properties of this compound suggest its potential use in autoimmune diseases like rheumatoid arthritis.

Efficacy Comparison: Tetrandrine (B1684364) (related compound) vs. Dexamethasone

Table 3: Comparison of Tetrandrine and Dexamethasone in Adjuvant-Induced Arthritis in Mice

ParameterTetrandrine (6 mg/kg)Dexamethasone (1 mg/kg)
Ankle Diameter Significant reduction (from 4.629 ± 2.729 to 3.957 ± 0.257; P < 0.01)-
Ankle Score Significant reduction (from 4.000 ± 0.000 to 3.286 ± 0.756; P < 0.05)-
Serum IL-6 Significant decrease-
Neutrophil Elastase (NE) Expression Decreased-
Myeloperoxidase (MPO) Expression Decreased-
Peptidylarginine Deiminase 4 (PAD4) Expression Decreased-
Citrullinated Histone H3 (CitH3) Expression Decreased-
Experimental Protocol: Tetrandrine in Adjuvant-Induced Arthritis
  • Animal Model: Adjuvant-induced arthritis (AA) murine model.

  • Induction of Arthritis: Injection of Freund's Complete Adjuvant (FCA) into the ankle joints.

  • Intervention: Daily intraperitoneal injections of tetrandrine (6 mg/kg) from Day 10 to Day 37.

  • Comparator: Dexamethasone (1 mg/kg) administered daily.

  • Outcome Measures:

    • Arthritic scores and joint diameter measurements every three days.

    • Serum concentrations of IFN-γ, TNF-α, and IL-6.

    • Histopathological analysis of joint tissue (H&E and Safranin O-fast staining).

    • Immunohistochemical analysis of MPO, NE, CitH3, and PAD4 expression.

Signaling Pathway: Immunomodulatory Mechanism in RA

Tetrandrine, and likely this compound, ameliorates rheumatoid arthritis by regulating neutrophil activities and inhibiting the production of pro-inflammatory cytokines. Methotrexate (B535133), a cornerstone of RA therapy, acts as a folate antagonist, inhibiting the proliferation of immune cells.

cluster_this compound Tetrandrine/Isotetrandrine cluster_StandardOfCare Standard of Care TET Tetrandrine Neutrophil Neutrophil Activation TET->Neutrophil inhibits Cytokines Pro-inflammatory Cytokines TET->Cytokines inhibits MTX Methotrexate Immune_Cell Immune Cell Proliferation MTX->Immune_Cell inhibits Joint_Inflammation Joint Inflammation & Damage Neutrophil->Joint_Inflammation Cytokines->Joint_Inflammation Immune_Cell->Joint_Inflammation

Immunomodulatory mechanisms of Tetrandrine and Methotrexate in RA.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on currently available preclinical and limited clinical data. Further research, including well-controlled head-to-head clinical trials, is necessary to fully elucidate the therapeutic potential and comparative efficacy of this compound.

References

Orthogonal Assays for the Validation of Isotetrandrine's Primary Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isotetrandrine (B1672621), a bis-benzylisoquinoline alkaloid, has demonstrated a range of pharmacological activities, suggesting multiple potential primary targets. Robust validation of its principal mechanism of action is crucial for its development as a therapeutic agent. This guide provides a comparative overview of orthogonal experimental assays to investigate and confirm the primary molecular targets of this compound, focusing on its interactions with α1-adrenoceptors, voltage-gated calcium channels, and its modulation of the MAPK/NF-κB signaling pathways.

Comparative Analysis of Orthogonal Assays

To confidently identify the primary target of this compound, a multi-faceted approach employing independent methodologies is essential. The following tables summarize key orthogonal assays for each potential target class, presenting quantitative data from literature to benchmark the compound's activity.

Note on Data Availability: Quantitative data for this compound is often presented alongside its isomer, Tetrandrine (B1684364). Where specific data for this compound is available, it is noted. In other cases, data for Tetrandrine is provided as a reference point, given their structural similarity and frequent co-investigation.

Table 1: Orthogonal Assays for α1-Adrenoceptor Target Validation
Assay TypePrincipleKey Parameters MeasuredReference Compound Data (this compound/Tetrandrine)
Radioligand Binding Assay Measures the direct binding of this compound to the α1-adrenoceptor by competing with a radiolabeled ligand (e.g., [3H]prazosin).Inhibition Constant (Ki)This compound Ki: 1.6 ± 0.4 µM Tetrandrine Ki: 0.69 ± 0.12 µM[1]
Functional Aorta Contraction Assay Measures the ability of this compound to inhibit the contraction of isolated rat aorta induced by an α1-adrenoceptor agonist (e.g., noradrenaline).Half-maximal inhibitory concentration (IC50)This compound IC50 (vs. noradrenaline-induced contraction in Ca2+-free solution): 174.9 µM Tetrandrine IC50: 252.8 µM[1]
Calcium Mobilization Assay Measures the inhibition of intracellular calcium release triggered by α1-adrenoceptor activation in a cell-based assay.IC50Data not available for this compound.
Table 2: Orthogonal Assays for Voltage-Gated Calcium Channel Blockade Validation
Assay TypePrincipleKey Parameters MeasuredReference Compound Data (this compound/Tetrandrine)
Whole-Cell Patch Clamp Electrophysiology Directly measures the flow of ions (e.g., Ca2+, Ba2+) through voltage-gated calcium channels in the cell membrane and the inhibitory effect of this compound.IC50 for current inhibitionTetrandrine IC50 (T-type channels): ~10 µM[2] Tetrandrine IC50 (L-type channels): Higher concentrations than for T-type[2]
Isolated Tissue Contraction Assay (KCl-induced) Measures the relaxation of vascular smooth muscle pre-contracted with a high concentration of potassium chloride (KCl), which depolarizes the membrane and opens voltage-gated calcium channels.IC50Data not available for this compound. Tetrandrine relaxes KCl-induced tension.[3]
Radioligand Binding Assay (Calcium Channel Ligands) Measures the ability of this compound to displace radiolabeled calcium channel blockers (e.g., [3H]diltiazem) from their binding sites.KiTetrandrine completely blocks diltiazem (B1670644) binding.[4]
Table 3: Orthogonal Assays for MAPK and NF-κB Pathway Modulation
Assay TypePrincipleKey Parameters MeasuredReference Compound Data (this compound/Tetrandrine)
Western Blot Analysis (MAPK Pathway) Detects the phosphorylation status of key proteins in the MAPK cascade (e.g., p-ERK, p-JNK, p-p38) in cells treated with a stimulus (e.g., LPS) and this compound.Fold change in protein phosphorylationThis compound significantly inhibits the activation of MAPK induced by LPS.[5] Tetrandrine inhibits phospho-ERK1/2 expression in a dose-dependent manner.[6]
Western Blot Analysis (NF-κB Pathway) Detects the degradation of IκBα, an inhibitor of NF-κB, in the cytoplasm of cells stimulated in the presence of this compound.Fold change in IκBα protein levelsTetrandrine suppresses signal-induced degradation of IκBα.[7]
NF-κB Reporter Gene Assay Measures the transcriptional activity of NF-κB by quantifying the expression of a reporter gene (e.g., luciferase) under the control of NF-κB response elements.IC50 for inhibition of reporter gene expressionTetrandrine inhibits NF-κB-dependent reporter gene expression.[7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Radioligand Binding Assay for α1-Adrenoceptor

Objective: To determine the binding affinity of this compound for the α1-adrenoceptor.

Materials:

  • Rat cerebral cortical membranes

  • [3H]prazosin (radioligand)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Prepare rat cerebral cortical membranes by homogenization and centrifugation.

  • In a reaction tube, add a fixed concentration of [3H]prazosin, the membrane preparation, and varying concentrations of this compound or unlabeled prazosin (B1663645) (for determining non-specific binding).

  • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value for this compound using the Cheng-Prusoff equation.

Whole-Cell Patch Clamp Electrophysiology for Calcium Channels

Objective: To measure the inhibitory effect of this compound on voltage-gated calcium channel currents.

Materials:

  • Cell line expressing the calcium channel of interest (e.g., HEK293 cells transfected with Cav1.2 or Cav3.1)

  • Patch clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular solution (pipette solution)

  • Extracellular solution (bath solution) containing a charge carrier (e.g., BaCl2 or CaCl2)

  • This compound

Protocol:

  • Culture the cells on glass coverslips.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.

  • Fill the pipette with the intracellular solution and mount it on the micromanipulator.

  • Establish a gigaohm seal between the pipette tip and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Apply a voltage protocol to elicit calcium channel currents (e.g., a step depolarization from a holding potential of -80 mV).

  • Record the baseline currents in the extracellular solution.

  • Perfuse the cell with the extracellular solution containing varying concentrations of this compound and record the currents at each concentration.

  • Wash out the drug to check for reversibility.

  • Analyze the data to determine the percentage of current inhibition and calculate the IC50 value.

Western Blot Analysis for MAPK Pathway Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of MAPK pathway proteins.

Materials:

  • Cell line responsive to a MAPK-activating stimulus (e.g., RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • Stimulus (e.g., Lipopolysaccharide - LPS)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed the cells in culture plates and allow them to adhere.

  • Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with the MAPK-activating stimulus (e.g., LPS) for a defined period (e.g., 30 minutes).

  • Lyse the cells with lysis buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control (e.g., β-actin).

Visualizations

Signaling Pathways and Experimental Workflows

alpha1_adrenoceptor_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine alpha1 α1-Adrenoceptor NE->alpha1 binds ITD This compound ITD->alpha1 blocks Gq Gq alpha1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER releases PKC PKC DAG->PKC activates Ca_cyto ↑ [Ca2+]i Ca_ER->Ca_cyto Ca_cyto->PKC activates Response Cellular Response Ca_cyto->Response PKC->Response

Caption: α1-Adrenoceptor signaling pathway and the inhibitory action of this compound.

patch_clamp_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis CellCulture Cell Culture with Calcium Channels Seal Form Gigaohm Seal CellCulture->Seal Pipette Fabricate Patch Pipette Pipette->Seal WholeCell Achieve Whole-Cell Configuration Seal->WholeCell Baseline Record Baseline Current WholeCell->Baseline DrugApp Apply this compound Baseline->DrugApp RecordDrug Record Current in presence of Drug DrugApp->RecordDrug Washout Washout Drug RecordDrug->Washout Analyze Measure Current Inhibition Washout->Analyze IC50 Calculate IC50 Analyze->IC50

Caption: Experimental workflow for whole-cell patch clamp electrophysiology.

mapk_nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK activates MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P NFkB_nuc NF-κB MAPK->NFkB_nuc activates IkB IκB IKK->IkB P, degrades NFkB_IkB NF-κB-IκB (inactive) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB->NFkB_nuc translocates NFkB_IkB->NFkB releases ITD This compound ITD->MAPKKK inhibits? ITD->IKK inhibits? Gene Inflammatory Gene Expression NFkB_nuc->Gene

Caption: Simplified MAPK and NF-κB signaling pathways and potential inhibition by this compound.

References

A Comparative Guide to the Pharmacokinetics of Isotetrandrine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of Isotetrandrine (B1672621) (ITD), a bisbenzylisoquinoline alkaloid with significant pharmacological potential, and its derivatives. While comprehensive in vivo pharmacokinetic data for specific synthetic derivatives of this compound remains limited in publicly available literature, this document summarizes the existing knowledge on the parent compound and offers a comparative perspective on its derivatives based on metabolic pathways and data from the closely related compound, Tetrandrine (TET). This guide is intended to support further research and development of this promising class of molecules.

Executive Summary

This compound has been shown to exhibit non-linear pharmacokinetics at higher doses, with extensive tissue distribution, particularly in the lungs and liver. Its metabolism primarily proceeds via N-demethylation and oxidation. Synthetic derivatives, such as those where the methoxy (B1213986) group is altered, have been developed to enhance therapeutic properties, although their in vivo pharmacokinetic profiles are yet to be fully characterized. This guide synthesizes the available data to provide a foundational understanding for researchers.

Comparative Pharmacokinetic Data

A direct quantitative comparison of the in vivo pharmacokinetics of this compound and its derivatives is challenging due to the lack of published data for the derivatives. The following tables summarize the available data for this compound in rats.

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rats
ParameterIntravenous (IV) AdministrationIntragastric (IG) Administration
Dose 12.5 mg/kg25 mg/kg
Model Two-compartmentTwo-compartment
Kinetics LinearLinear
t½ (elimination) 67.1 ± 6.22 min68.0 ± 2.57 min

Data compiled from studies in rats.[1]

Table 2: Tissue Distribution of this compound in Rats
Administration RouteHighest ConcentrationLowest Concentration
Intravenous (IV) LungPlasma
Intragastric (IG) LiverPlasma

Following administration, this compound shows extensive distribution into tissues.[1]

Metabolism of this compound

In vitro studies using rat hepatic S9 fraction have elucidated the primary metabolic pathways of this compound.[2] The main routes of metabolism are:

  • N-demethylation: This is a major pathway, leading to the formation of N-desmethyl this compound.

  • Isoquinoline Ring Oxidation: This pathway results in the formation of several oxidized metabolites, including hydroxy-isotetrandrine, oxo-isotetrandrine, and oxohydroxy-isotetrandrine.

These metabolic transformations are crucial in determining the clearance and potential drug-drug interactions of this compound and its derivatives.

This compound Derivatives: A Comparative Outlook

While specific in vivo pharmacokinetic data for this compound derivatives are not yet available, we can infer potential differences based on their structural modifications and data from the analogous Tetrandrine derivatives.

One notable synthetic derivative is the this compound analog of (±)-12-Desmethoxytetrandrine (RMS1) , which would be RMS2 . The removal of the 12-methoxy group, a site of potential metabolism, could alter the pharmacokinetic profile. It is hypothesized that such modifications may influence metabolic stability, potentially leading to a longer half-life and altered clearance compared to the parent compound.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for the closely related compound Tetrandrine suggest that it is a highly lipophilic molecule with low aqueous solubility, which may lead to variable absorption. It is predicted to be a substrate for various CYP450 enzymes, including CYP3A4, which is consistent with the observed metabolism of this compound. These predictions provide a useful, albeit indirect, reference for what to expect from this compound derivatives.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

A representative experimental design for determining the pharmacokinetic profile of this compound is as follows:

  • Animal Model: Male Sprague-Dawley rats are used.

  • Drug Administration:

    • Intravenous (IV): this compound is administered via the tail vein at doses of 12.5, 25, and 50 mg/kg.

    • Intragastric (IG): this compound is administered by gavage at doses of 100 and 250 mg/kg.

  • Sample Collection: Blood samples are collected at predetermined time points post-administration. Plasma is separated by centrifugation.

  • Sample Analysis: Plasma concentrations of this compound are determined using a validated reversed-phase high-performance liquid chromatography (HPLC) method.[1]

    • Mobile Phase: 0.2% (w/v) SDS, 47% acetonitrile, and 53% distilled water (pH 2).

    • Flow Rate: 1.5 ml/min.

    • Detection Wavelength: 230 nm.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using a two-compartment open model to determine key pharmacokinetic parameters.[1]

In Vitro Metabolism Study

The following protocol outlines a typical in vitro metabolism study for this compound:

  • Incubation System: Male rat hepatic S9 fraction is used in the presence of an NADPH generating system.

  • Incubation Conditions: this compound (100 µg/mL) is incubated in a Tris buffer (pH 7.4) at 37°C.

  • Sample Collection: Samples are collected at specific time points (e.g., 60 minutes).

  • Metabolite Profiling and Identification:

    • Samples are processed by solvent extraction.

    • Metabolites are analyzed and identified using high-performance liquid chromatography-mass spectrometry (HPLC-MS) and tandem mass spectrometry (MS/MS).[2]

Visualizing Experimental and Logical Workflows

experimental_workflow Pharmacokinetic Study Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Analytical Phase cluster_output Output animal_model Sprague-Dawley Rats drug_admin Drug Administration (IV or IG) animal_model->drug_admin sample_collection Blood Sample Collection drug_admin->sample_collection sample_prep Plasma Separation sample_collection->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_analysis Pharmacokinetic Modeling hplc_analysis->data_analysis pk_parameters Pharmacokinetic Parameters (t½, etc.) data_analysis->pk_parameters

Caption: Generalized workflow for an in vivo pharmacokinetic study.

metabolism_pathway Metabolic Pathways of this compound cluster_pathway1 N-Demethylation cluster_pathway2 Isoquinoline Ring Oxidation ITD This compound N_desmethyl N-desmethyl This compound ITD->N_desmethyl Major Pathway hydroxy hydroxy-isotetrandrine ITD->hydroxy Minor Pathway oxo oxo-isotetrandrine ITD->oxo Minor Pathway oxohydroxy oxohydroxy-isotetrandrine ITD->oxohydroxy Minor Pathway

Caption: Primary metabolic pathways of this compound.

References

Validating the Specificity of Isotetrandrine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Isotetrandrine's specificity for its multiple target proteins. We present supporting experimental data, detailed methodologies, and visual representations to facilitate an objective evaluation of its performance against alternative compounds.

This compound, a bis-benzylisoquinoline alkaloid, exhibits a complex pharmacological profile by interacting with multiple cellular targets. This guide delves into the specificity of this compound for its primary targets, including voltage-gated calcium channels, α1-adrenoceptors, the MAPK/NF-κB signaling pathway, and CYP11A1. By comparing its activity with more selective inhibitors, this document aims to provide a clear perspective on its potential applications and off-target effects.

Multi-Target Profile of this compound

This compound's therapeutic effects and potential side effects are a consequence of its engagement with several key proteins and signaling pathways. Understanding its activity across these targets is crucial for predicting its biological response.

Isotetrandrine_Targets Figure 1: Multi-Target Profile of this compound cluster_channels Voltage-Gated Calcium Channels cluster_receptor Adrenergic Receptor cluster_pathway Signaling Pathway cluster_enzyme Enzyme This compound This compound L-type Ca2+ L-type Ca2+ This compound->L-type Ca2+ Inhibition T-type Ca2+ T-type Ca2+ This compound->T-type Ca2+ Inhibition α1-adrenoceptor α1-adrenoceptor This compound->α1-adrenoceptor Antagonism MAPK/NF-κB MAPK/NF-κB This compound->MAPK/NF-κB Inhibition CYP11A1 CYP11A1 This compound->CYP11A1 Covalent Inhibition

Figure 1: Multi-Target Profile of this compound

Comparative Analysis of Inhibitor Specificity

To contextualize the specificity of this compound, its binding affinity (Ki) and inhibitory concentration (IC50) are compared with those of more selective compounds for each target class.

Voltage-Gated Calcium Channels

This compound is known to block both L-type and T-type voltage-gated calcium channels. The following table compares its inhibitory activity with selective blockers. The data for this compound's effect on T-type channels is based on its stereoisomer, Tetrandrine (B1684364).[1][2][3][4]

CompoundTargetIC50 / Ki (µM)Assay Type
This compound (proxy: Tetrandrine) T-type Ca2+ Channel 10 Electrophysiology [1]
MibefradilT-type Ca2+ Channel0.1 - 2.7Electrophysiology[5][6][7][8][9]
This compound L-type Ca2+ Channel ~3 Electrophysiology [6]
Verapamil (B1683045)L-type Ca2+ Channel0.6 - 24Electrophysiology[10][11]
Nifedipine (B1678770)L-type Ca2+ Channel0.003 - 0.2Electrophysiology[12][13][14][15]
α1-Adrenoceptors

This compound acts as an antagonist at α1-adrenoceptors. Its binding affinity is compared to the highly selective antagonist Prazosin (B1663645).

CompoundTargetKi (µM)Assay Type
This compound α1-adrenoceptor 1.6 Radioligand Binding
Prazosinα1-adrenoceptor0.00147Radioligand Binding[16][17][18][19][20]
MAPK/NF-κB Signaling Pathway
CompoundTargetIC50 (µM)Assay Type
This compound MAPK/NF-κB Pathway Inhibition Observed Cell-based assays
U0126 (MEK1/2 inhibitor)MEK1/20.06 - 0.5In vitro kinase assay[21][22][23][24][25]
SB203580 (p38 inhibitor)p38α/β0.05 - 0.5In vitro kinase assay[26][27][28]
BAY 11-7085 (IKK inhibitor)IKKα10In vitro kinase assay[29][30][31][32][33]
CYP11A1

A recent study has identified CYP11A1 as a direct covalent target of Tetrandrine, the stereoisomer of this compound. Covalent inhibition is an irreversible binding mechanism, and therefore, a traditional IC50 or Ki value is not applicable. For comparison, a known reversible inhibitor of CYP11A1 is listed.

CompoundTargetInhibitionAssay Type
This compound (proxy: Tetrandrine) CYP11A1 Covalent Enzyme activity assay
Ketoconazole (B1673606)CYP11A1Reversible (IC50 in low µM range)Enzyme activity assay[34][35][36]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the methodologies for the key experiments cited.

Radioligand Binding Assay for α1-Adrenoceptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound for α1-adrenoceptors.

  • Membrane Preparation: Tissues rich in α1-adrenoceptors (e.g., rat cerebral cortex) are homogenized and centrifuged to isolate the cell membrane fraction.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand specific for α1-adrenoceptors (e.g., [3H]-prazosin) and varying concentrations of the unlabeled test compound (this compound or a comparator).

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Inhibition

This technique directly measures the flow of ions through calcium channels in a single cell, allowing for the determination of a compound's inhibitory effect (IC50).

  • Cell Preparation: A single cell expressing the target calcium channels (e.g., a cardiomyocyte or a cell line engineered to express specific channel subtypes) is isolated.

  • Patch-Clamp Recording: A glass micropipette with a very fine tip is sealed onto the cell membrane. A patch of the membrane is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Current Measurement: The membrane potential is controlled, and specific voltage protocols are applied to open the voltage-gated calcium channels. The resulting flow of ions (current) is measured.

  • Compound Application: The cell is perfused with solutions containing increasing concentrations of the test compound. The reduction in the calcium current at each concentration is recorded.

  • Data Analysis: The percentage of current inhibition is plotted against the compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

In Vitro Kinase Assay for MAPK/NF-κB Pathway Inhibition

This assay measures the enzymatic activity of a specific kinase in the presence of an inhibitor.

  • Reaction Setup: A purified, active form of the target kinase (e.g., MEK1, p38, or IKK) is incubated with its specific substrate and ATP in a reaction buffer.

  • Inhibitor Addition: Varying concentrations of the test compound are added to the reaction mixture.

  • Kinase Reaction: The reaction is allowed to proceed for a set period, during which the kinase transfers a phosphate (B84403) group from ATP to its substrate.

  • Detection: The amount of phosphorylated substrate or the amount of ATP consumed is measured. This can be done using various methods, such as radioactive labeling, fluorescence-based detection, or luminescence-based assays.

  • Data Analysis: The kinase activity at each inhibitor concentration is calculated relative to a control without the inhibitor. A dose-response curve is generated to determine the IC50 value.

Workflow for Assessing Compound Specificity

A systematic approach is essential for validating the specificity of any compound for its intended target and identifying potential off-target effects.

Specificity_Workflow Figure 2: General Workflow for Specificity Validation start Start: Compound of Interest target_id Primary Target Identification start->target_id binding_assay In Vitro Binding/Enzyme Assay (e.g., Radioligand Binding, Kinase Assay) target_id->binding_assay Determine Ki/IC50 functional_assay Cell-based Functional Assay (e.g., Patch Clamp, Reporter Assay) binding_assay->functional_assay Confirm cellular activity selectivity_panel Selectivity Profiling (Screen against a panel of related targets) functional_assay->selectivity_panel in_vivo In Vivo Target Engagement and Efficacy Studies functional_assay->in_vivo Validate in a biological system off_target_id Off-Target Identification selectivity_panel->off_target_id Identify unintended interactions off_target_id->in_vivo end End: Specificity Profile Established in_vivo->end

Figure 2: General Workflow for Specificity Validation

Conclusion

This compound demonstrates a multi-target profile, exhibiting inhibitory activity against L-type and T-type calcium channels, α1-adrenoceptors, the MAPK/NF-κB signaling pathway, and CYP11A1. While it shows activity in the low micromolar range for several of these targets, it is significantly less potent and selective compared to modern, specifically designed inhibitors for each respective target class. The covalent inhibition of CYP11A1 by its stereoisomer is a noteworthy aspect of its mechanism that warrants further investigation for this compound itself. This guide provides researchers with the necessary data and context to make informed decisions when using this compound in their studies, highlighting the importance of considering its polypharmacology to accurately interpret experimental results.

References

Unraveling the Molecular Targets of Isotetrandrine: A Comparative Guide to Target Deconvolution and Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isotetrandrine (B1672621), a bis-benzylisoquinoline alkaloid, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-fibrotic, and anti-cancer effects. A critical step in harnessing its therapeutic potential lies in the precise identification and validation of its molecular targets. This guide provides a comparative analysis of this compound's performance against its structural isomer, tetrandrine (B1684364), and the well-established calcium channel blocker, verapamil (B1683045). We delve into the experimental methodologies for target deconvolution and present key signaling pathways modulated by this compound.

Performance Comparison: this compound and Alternatives

The following tables summarize the quantitative data on the binding affinities and inhibitory concentrations of this compound, tetrandrine, and verapamil against key molecular targets. This data provides a basis for comparing their potency and selectivity.

Table 1: Comparative Binding Affinity (Ki) for α1-Adrenoceptors

CompoundTargetKi (μM)SpeciesReference
This compound α1-Adrenoceptor1.6 ± 0.4Rat[1][2]
Tetrandrineα1-Adrenoceptor0.69 ± 0.12Rat[1][2]
Verapamilα1-Adrenoceptor0.6Rat[3]

Table 2: Comparative Inhibitory Concentrations (IC50) for Calcium Influx and Related Processes

CompoundProcess/TargetIC50 (μM)Cell/Tissue TypeReference
This compound Noradrenaline-induced contraction (Ca2+-free)174.9Rat Aorta[1][2]
This compound Spontaneous contraction by extracellular Ca2+19.6Rat Aorta[1][2]
This compound Refilling of intracellular Ca2+ stores14.9Rat Aorta[1][2]
TetrandrineNoradrenaline-induced contraction (Ca2+-free)252.8Rat Aorta[1][2]
TetrandrineSpontaneous contraction by extracellular Ca2+11.6Rat Aorta[1][2]
TetrandrineRefilling of intracellular Ca2+ stores7.4Rat Aorta[1][2]
TetrandrineT- and L-type calcium channelsConcentration-dependent inhibitionNeonatal rat ventricular cells[4]
TetrandrineAldosterone production10Bovine adrenal glomerulosa cells[5]
TetrandrineHep-2 cell proliferation13.28 µg/mLHuman laryngeal carcinoma[6]
VerapamilL-type calcium channels0.25 - 15.5Various[7][8]
VerapamilfKv1.4ΔN currents260.71 ± 18.50Xenopus oocytes[8]

Table 3: Comparative Inhibitory Effects on Signaling Pathways

CompoundPathway/ComponentEffectCell TypeReference
TetrandrineNF-κB activation (LPS-induced)Dose-dependent inhibitionRat alveolar macrophages[9]
TetrandrineNF-κB activation (LPS-induced)Inhibition at 50 µmol/L and 100 µmol/LRat pancreatic acinar cells[10]
TetrandrineERK/NF-κB signaling (IL-1β-induced)Inhibition of p-ERK, p-IKK, and NF-κB DNA bindingPrimary rat mesangial cells[11]
TetrandrineNF-κB and ERK signaling (LPS-induced)Inhibition of p-p65, p-IKK, and p-ERK1/2BV2 microglial cells[12]
TetrandrineMAPK/NF-κB signaling (deS/deGal IgA-induced)Dose-dependent inhibition of p-p38, p-JNK, p-ERK, and p-NF-κBHBZY-1 and HRMC cells[13]
TetrandrineTRAIL-death receptor axisSynergizes with MAPK inhibitorsPancreatic ductal adenocarcinoma cells[14]

Experimental Protocols for Target Deconvolution

Identifying the direct molecular targets of a bioactive small molecule like this compound is a cornerstone of modern drug discovery. The following are detailed methodologies for three widely used label-free target identification techniques.

Affinity Chromatography-Based Target Identification

This classical biochemical technique isolates binding partners of a small molecule by immobilizing it on a solid support.

a. Materials and Reagents:

  • This compound derivative with a reactive functional group for immobilization

  • NHS-activated Sepharose resin or similar solid support

  • Cell line of interest (e.g., relevant cancer cell line or primary cells)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., lysis buffer with lower salt concentration)

  • Elution buffer (e.g., high concentration of free this compound, high salt, or low pH buffer)

  • SDS-PAGE reagents and equipment

  • Mass spectrometry facility

b. Protocol:

  • Immobilization of this compound: Covalently couple the this compound derivative to the NHS-activated Sepharose resin according to the manufacturer's instructions to create the "this compound-resin". Prepare a control resin by blocking the active groups without adding the compound.

  • Preparation of Cell Lysate: Culture cells to 80-90% confluency. Harvest and wash the cells with ice-cold PBS. Lyse the cells in lysis buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Affinity Purification: Incubate the cell lysate with the this compound-resin and the control resin separately for 2-4 hours at 4°C with gentle rotation.

  • Washing: Load the resin-lysate mixture into separate chromatography columns. Wash the columns extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the columns using the elution buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining. Excise protein bands that are unique to the this compound-resin eluate and identify them using mass spectrometry.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that confirms direct target engagement in a cellular environment based on the principle of ligand-induced thermal stabilization of the target protein.

a. Materials and Reagents:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • PBS with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Equipment for cell lysis (e.g., freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blot reagents and equipment

  • Primary antibody specific for the putative target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

b. Protocol:

  • Cell Treatment: Culture and harvest cells. Resuspend the cell pellet in PBS with inhibitors. Divide the cell suspension into two aliquots; treat one with this compound at the desired concentration and the other with an equivalent amount of DMSO.

  • Heat Treatment: Aliquot the treated cell suspensions into PCR tubes for each temperature point. Heat the samples in a thermal cycler for a set time (e.g., 3 minutes) across a range of temperatures (e.g., 37°C to 70°C). Immediately cool the samples on ice.

  • Cell Lysis and Fractionation: Lyse the cells by methods such as freeze-thaw cycles. Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Protein Analysis: Collect the supernatant and prepare samples for SDS-PAGE. Run the gel and transfer the proteins to a PVDF membrane.

  • Western Blotting: Block the membrane and probe with a primary antibody specific for the protein of interest, followed by an HRP-conjugated secondary antibody. Develop the blot using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature for both this compound- and vehicle-treated samples. Plot the soluble protein fraction against temperature to generate melt curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies protein targets based on the principle that ligand binding can protect a protein from proteolysis.

a. Materials and Reagents:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., M-PER or similar, without protease inhibitors)

  • Protease (e.g., pronase, thermolysin)

  • Protease inhibitor cocktail

  • SDS-PAGE reagents and equipment

  • Mass spectrometry facility

b. Protocol:

  • Preparation of Cell Lysate: Culture, harvest, and lyse cells in a buffer that does not contain protease inhibitors. Determine the protein concentration of the lysate.

  • Compound Treatment: Aliquot the cell lysate. Treat one aliquot with this compound and another with a vehicle control (e.g., DMSO). Incubate at room temperature for a specified time.

  • Protease Digestion: Add a protease to each lysate aliquot to initiate digestion. The concentration of the protease and the digestion time should be optimized to achieve partial protein degradation.

  • Stopping the Digestion: Stop the proteolysis by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by heating.

  • Analysis by SDS-PAGE: Run the digested samples on an SDS-PAGE gel. Stain the gel with Coomassie blue or a similar stain.

  • Identification of Protected Proteins: Look for protein bands that are more intense or less degraded in the this compound-treated lane compared to the control lane. These bands represent proteins that were protected from proteolysis by binding to this compound.

  • Mass Spectrometry: Excise the protected protein bands from the gel and identify the proteins using mass spectrometry.

  • Validation: Validate the identified targets using techniques such as Western blotting on a repeat DARTS experiment or CETSA.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts in the target deconvolution and identification of this compound.

experimental_workflow cluster_Discovery Target Discovery cluster_Identification Putative Target Identification cluster_Validation Target Validation Affinity_Chromatography Affinity Chromatography Mass_Spectrometry Mass Spectrometry Affinity_Chromatography->Mass_Spectrometry DARTS DARTS DARTS->Mass_Spectrometry Computational_Prediction Computational Prediction CETSA CETSA Computational_Prediction->CETSA Mass_Spectrometry->CETSA Western_Blot Western Blot Mass_Spectrometry->Western_Blot Functional_Assays Functional Assays CETSA->Functional_Assays Western_Blot->Functional_Assays

Experimental workflow for target deconvolution.

logical_relationship This compound This compound Putative_Targets Putative Targets This compound->Putative_Targets Target ID Methods Validated_Targets Validated Targets Putative_Targets->Validated_Targets Validation Assays Mechanism_of_Action Mechanism of Action Validated_Targets->Mechanism_of_Action Functional Characterization Cellular_Phenotype Observed Cellular Phenotype Mechanism_of_Action->Cellular_Phenotype Explains

Logical relationship in target identification.

nfkb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., LPS) IKK_complex IKK Complex Stimulus->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates IKK_complex->IkB Leads to Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocates This compound This compound This compound->IKK_complex Inhibits Gene_Expression Inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces

This compound's inhibition of the NF-κB pathway.

mapk_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor / Stress Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF (MAPKKK) RAS->RAF Activates MEK MEK (MAPKK) RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates ERK_nucleus ERK ERK->ERK_nucleus Translocates This compound This compound This compound->ERK Inhibits Phosphorylation Transcription_Factors Transcription Factors ERK_nucleus->Transcription_Factors Activates Gene_Expression Proliferation, Differentiation Transcription_Factors->Gene_Expression Induces

This compound's modulation of the MAPK/ERK pathway.

References

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